Octadecanoyl-L-threo-sphingosine
描述
属性
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-ZWVRRZAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Significance of Octadecanoyl-L-threo-sphingosine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine is a specific type of ceramide, a class of lipid molecules that are fundamental to cellular structure and signaling. Ceramides are composed of a sphingoid base, in this case, L-threo-sphingosine, linked to a fatty acid via an amide bond. The "octadecanoyl" component specifies the fatty acid as octadecanoic acid (stearic acid), an 18-carbon saturated fatty acid.
Sphingolipids are not merely structural components of the cell membrane; they are critical bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] The specific stereochemistry of the sphingoid base, along with the nature of the N-acyl chain, dictates the molecule's precise biological function and metabolic fate. This guide provides a detailed examination of the structure, properties, and biological context of this compound.
Chemical Structure and Properties
The defining feature of this compound is the specific stereochemical arrangement at the C2 (amino) and C3 (hydroxyl) positions of the sphingosine (B13886) backbone, which is described as threo. The IUPAC name for the core L-threo-sphingosine backbone is (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol.[3] When N-acylated with octadecanoic acid, it forms the ceramide N-((2S,3S,4E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide.
Molecular Structure Visualization
The chemical structure, highlighting the key functional groups and stereochemistry, is depicted below.
Caption: 2D structure of this compound.
Physicochemical Properties
Quantitative data for lipids can vary based on experimental conditions and predictive algorithms. The following table summarizes key physicochemical properties derived from related structures and predictive models. The properties for the L-threo-sphingosine backbone are provided for reference.
| Property | Value (Octadecanoyl-L-erythro-sphingosine) | Value (L-threo-sphingosine) |
| Molecular Formula | C₃₆H₇₁NO₃[4][5] | C₁₈H₃₇NO₂[3] |
| Molecular Weight | 565.96 g/mol [4][5] | 299.5 g/mol [3] |
| Density | 0.915 ± 0.06 g/cm³ (Predicted)[5] | N/A |
| Boiling Point | 694.5 ± 55.0 °C (Predicted)[5] | N/A |
| pKa | 13.54 ± 0.20 (Predicted)[5] | N/A |
| XLogP3 | N/A | 5.3[3] |
| Hydrogen Bond Donors | 2[4] | 3[3] |
| Hydrogen Bond Acceptors | 3[4] | 2[3] |
| Topological Polar Surface Area | 69.45 Ų[4] | 66.5 Ų[3] |
Note: Data for the exact threo-ceramide is limited; properties for the more common erythro isomer are listed for comparison.
Biological Significance and Signaling Pathways
Ceramides like this compound are central hubs in sphingolipid metabolism.[6] The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[7][8] This ultimately produces a ceramide backbone that can be modified.
Ceramides serve as precursors for more complex sphingolipids and can be catabolized into other signaling molecules.[9] The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), acts as a critical "rheostat" for cell fate.[7] Generally, an accumulation of ceramide is associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, proliferation, and migration.[2][8][9]
Core Sphingolipid Metabolic Pathway
The diagram below illustrates the central role of ceramide in the sphingolipid metabolic network.
Caption: Central role of ceramide in sphingolipid metabolism.
Experimental Protocols
The generation and study of specific sphingolipid isomers rely on precise chemical synthesis and robust biosynthetic assays.
Chemical Synthesis of L-threo-sphingosine
Stereoselective synthesis is crucial for producing specific isomers like L-threo-sphingosine for use as research standards or in drug development.
-
Method 1: From an Anti-Epoxide: A described method involves the stereospecific synthesis from an anti-epoxide. The key step is the reaction of the epoxide with an azide (B81097) salt (e.g., sodium azide) in the presence of ammonium (B1175870) chloride to stereospecifically open the epoxide ring and form the required azido (B1232118) alcohol precursor.[10] Subsequent chemical modifications, including reduction of the azide to an amine and deprotection, yield the final L-threo-sphingosine product.[10]
-
Method 2: Copper(I)-Catalyzed Alkylation: An alternative approach utilizes the Cu(I)-catalyzed alkylation of a γ-vinyl-γ-lactone derived from D-mannose.[11] This method involves a sequential SN2' ring-opening reaction followed by esterification, which sets up the stereocenters for the incorporation of the amine functionality and subsequent reduction to yield the target amino alcohol.[11]
The synthesized L-threo-sphingosine can then be acylated with octadecanoyl chloride or a related activated form of stearic acid to produce the final ceramide product.
Workflow for Stereoselective Synthesis
The logical flow for a generalized stereoselective synthesis is outlined below.
Caption: Generalized workflow for the chemical synthesis of ceramides.
Monitoring De Novo Sphingolipid Synthesis
The de novo synthesis pathway can be monitored experimentally using stable-isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS).[8]
-
Protocol Outline:
-
Cell Culture: Prepare cell or tissue homogenates (e.g., microsomes) containing the necessary enzymes for sphingolipid synthesis.
-
Labeling: Introduce stable-isotope labeled precursors, such as ¹³C- or ¹⁵N-L-serine and ¹³C- or ²H-palmitoyl-CoA, into the reaction mixture.
-
Incubation: Incubate the mixture under conditions that promote enzymatic activity, allowing for the incorporation of labeled precursors into newly synthesized sphingolipids.
-
Lipid Extraction: Stop the reaction and perform a total lipid extraction using a method like Bligh-Dyer or Folch extraction.
-
LC-MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography. The mass shift corresponding to the incorporated stable isotopes allows for the precise quantification of newly synthesized sphingolipids, distinguishing them from the pre-existing unlabeled pool.[8]
-
References
- 1. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Octadecanoyl-L-erythro-sphingosine [chembk.com]
- 6. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 11. Cu(I)-catalyzed alkylation of γ-vinyl-γ-Lactone for the stereoselective synthesis of L-threo sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Metabolism of L-threo-Sphingosine Containing Ceramides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides (B1148491), central molecules in sphingolipid metabolism, are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. The biological activity of ceramides is exquisitely dependent on their stereochemistry, with the naturally occurring D-erythro isomer being the most extensively studied. However, the scientific community has also explored the biological roles of its non-natural stereoisomers. This technical guide focuses on a specific, non-natural diastereomer: L-threo-sphingosine containing ceramides. While not found endogenously, the study of L-threo-ceramides has provided invaluable insights into the stereospecificity of the enzymes involved in sphingolipid metabolism and the downstream signaling pathways they govern. This document provides a comprehensive overview of the discovery, enzymatic synthesis, metabolic fate, and analytical methodologies pertaining to L-threo-sphingosine containing ceramides, offering a valuable resource for researchers in sphingolipid biology and drug development.
Introduction: The Stereochemical Nuances of Ceramide Biology
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The most common sphingoid base in mammals is sphingosine (B13886), which exists as the D-erythro stereoisomer [(2S,3R,4E)-2-amino-4-octadecene-1,3-diol]. When a fatty acid is attached to the amino group of sphingosine via an amide bond, a ceramide is formed. The stereochemistry at carbons 2 and 3 of the sphingosine backbone is crucial for its biological function. While D-erythro-ceramide is the natural and most abundant form, three other stereoisomers exist: L-erythro, D-threo, and L-threo.
The "discovery" of L-threo-sphingosine containing ceramides is primarily a story of chemical synthesis and subsequent use as biochemical tools to probe the specificity of ceramide-metabolizing enzymes. Early work focused on the total synthesis of all four sphingosine stereoisomers, which then enabled the generation of the corresponding ceramides[1]. These synthetic molecules have been instrumental in delineating the metabolic pathways of sphingolipids.
Data Presentation: Metabolism of L-threo-Ceramides
While precise kinetic data comparing the enzymatic processing of L-threo and D-erythro sphingoid bases and ceramides is not extensively available in the literature, qualitative and semi-quantitative studies have established a clear differential metabolic fate. L-threo-sphingosine containing ceramides are indeed metabolized by certain enzymes in the sphingolipid pathway, but not all.
| Enzyme | Substrate | Product | Activity Compared to D-erythro | Reference |
| Dihydroceramide (B1258172) Synthase (CerS) | L-threo-Sphinganine + Acyl-CoA | L-threo-Dihydroceramide | Substrate, potentially with lower efficiency | [2][3] |
| Dihydroceramide Desaturase (DES) | L-threo-Dihydroceramide | L-threo-Ceramide | Substrate | [2] |
| Sphingomyelin (B164518) Synthase (SMS) | L-threo-Ceramide + Phosphatidylcholine | L-threo-Sphingomyelin + Diacylglycerol | Substrate | [2] |
| Glucosylceramide Synthase (GCS) | L-threo-Ceramide + UDP-Glucose | No Product | Not a substrate | [2][4] |
Key Findings:
-
Synthesis: L-threo-sphinganine, the saturated precursor of L-threo-sphingosine, can be acylated by dihydroceramide synthases to form L-threo-dihydroceramide. This dihydroceramide can then be desaturated to form L-threo-ceramide[2].
-
Metabolic Divergence: A critical divergence in the metabolic pathway occurs downstream of ceramide formation. While D-erythro-ceramide is a substrate for both sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS), L-threo-ceramide is only metabolized by SMS to form L-threo-sphingomyelin[2][4]. It is not a substrate for GCS, meaning it cannot be converted to glucosylceramide and subsequently to more complex glycosphingolipids[2][4].
Signaling Pathways and Experimental Workflows
The differential metabolism of L-threo-ceramide has significant implications for cellular signaling. The inability of L-threo-ceramide to be converted into glucosylceramide blocks its entry into the major pathway for complex glycosphingolipid synthesis. This makes L-threo-ceramide a useful tool to study the specific roles of sphingomyelin and its metabolites, independent of the glycosphingolipid pathway.
Diagrams of Metabolic Pathways
Caption: Comparative metabolic pathways of D-erythro and L-threo ceramides.
Experimental Workflow for Studying L-threo-Ceramide Metabolism
Caption: General workflow for investigating L-threo-ceramide metabolism.
Experimental Protocols
In Vitro Dihydroceramide Synthase (CerS) Assay
This protocol is adapted from established methods for measuring CerS activity.
-
Objective: To determine if L-threo-sphinganine is a substrate for CerS and to compare its conversion rate to D-erythro-sphinganine.
-
Materials:
-
Cell or tissue homogenates (e.g., from HEK293 cells overexpressing a specific CerS isoform).
-
L-threo-sphinganine and D-erythro-sphinganine.
-
Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA).
-
Reaction buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂.
-
Defatted bovine serum albumin (BSA).
-
Stop solution: Chloroform (B151607)/Methanol (B129727) (1:2, v/v).
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, defatted BSA, and the desired fatty acyl-CoA.
-
Add the cell homogenate (containing CerS) to the reaction mixture.
-
Initiate the reaction by adding the sphingoid base substrate (L-threo-sphinganine or D-erythro-sphinganine).
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids using a standard Bligh and Dyer or Folch method.
-
Analyze the formation of the corresponding dihydroceramide by LC-MS/MS.
-
In Vitro Sphingomyelin Synthase (SMS) Assay
This protocol is based on common methods for assessing SMS activity.
-
Objective: To determine if L-threo-ceramide is a substrate for SMS.
-
Materials:
-
Cell homogenate or purified SMS.
-
L-threo-ceramide (and D-erythro-ceramide as a positive control).
-
Phosphatidylcholine (PC).
-
Reaction buffer: Tris-HCl buffer (pH 7.4) containing EDTA.
-
Stop solution: Chloroform/Methanol (2:1, v/v).
-
-
Procedure:
-
Prepare a reaction mixture containing the cell homogenate, PC, and the ceramide substrate (L-threo or D-erythro).
-
Incubate the mixture at 37°C for 1-2 hours.
-
Stop the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the formation of sphingomyelin.
-
Lipid Extraction and LC-MS/MS Analysis
-
Objective: To extract and quantify sphingolipid species from cell or reaction mixtures.
-
Lipid Extraction (Bligh and Dyer Method):
-
To the aqueous sample, add chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).
-
Vortex thoroughly to create a single-phase mixture.
-
Add chloroform and water to induce phase separation (final ratio of 2:2:1.8 chloroform:methanol:water).
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Separate the different sphingolipid species using a suitable column (e.g., a C18 reverse-phase column).
-
Use electrospray ionization (ESI) in positive ion mode for detection.
-
Monitor specific precursor-to-product ion transitions for each sphingolipid of interest in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Conclusion
The study of L-threo-sphingosine containing ceramides, while focusing on a non-natural stereoisomer, has yielded fundamental knowledge about the stereochemical requirements of key enzymes in sphingolipid metabolism. The clear metabolic divergence, where L-threo-ceramide is a substrate for sphingomyelin synthase but not for glucosylceramide synthase, provides a powerful tool for dissecting the distinct signaling roles of these two major classes of sphingolipids. For researchers in drug development, understanding the stringent stereospecificity of these enzymes could open avenues for designing highly selective inhibitors or modulators of specific branches of sphingolipid metabolism. This technical guide provides a foundational resource for scientists aiming to explore the fascinating world of ceramide stereoisomers and their impact on cellular physiology and pathology.
References
The Endogenous Presence of Octadecanoyl-L-threo-sphingosine in Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the endogenous presence of Octadecanoyl-L-threo-sphingosine (C18 L-threo-ceramide) in mammalian cells. A thorough review of existing literature indicates that while the D-erythro stereoisomer of ceramide is a well-established endogenous component of cellular membranes and a key signaling molecule, the L-threo isomer is generally considered a non-natural or synthetic compound. There is currently no direct evidence to support the de novo biosynthesis of L-threo-sphingosine or its acylated derivatives in mammalian cells. However, when introduced exogenously, L-threo-sphingosine and its analogs can be metabolized by cellular enzymes and can exert biological effects, making them useful tools for studying sphingolipid metabolism and signaling. This document provides an in-depth analysis of the current knowledge, including metabolic pathways, experimental considerations, and the effects of exogenous L-threo-ceramides on cellular processes.
The Stereochemistry of Sphingolipids: A Critical Distinction
Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral to membrane structure and cellular signaling. The stereochemistry of the sphingoid base is crucial for its biological function. In mammalian cells, the predominant stereoisomer is the D-erythro form. The biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a process that stereospecifically yields a D-erythro backbone.
While synthetic L-threo stereoisomers of sphingolipids, such as L-threo-sphingosine, can be synthesized and used in experimental settings, they are not typically found as natural constituents of mammalian cells. Studies that have investigated the effects of L-threo-sphingosine have introduced it to cells exogenously. For instance, research has shown that when Swiss 3T3 cells are treated with exogenous sphingoid bases, both the naturally occurring D-erythro and the synthetic L-threo isomers can be phosphorylated, indicating that some cellular enzymes can recognize and metabolize the L-threo form.[1] However, this metabolic activity on an exogenously supplied substrate does not imply its endogenous origin.
Metabolism of Exogenous L-threo-Sphingolipids
When introduced to a cellular environment, synthetic L-threo-sphingolipids can be acted upon by various enzymes involved in sphingolipid metabolism. This makes them valuable probes for dissecting these complex pathways.
Table 1: Cellular Metabolism of Exogenous Sphingoid Bases
| Sphingoid Base Isomer | Metabolic Fate in Swiss 3T3 Cells | Reference |
| D-erythro-dihydrosphingosine | Conversion to ceramide, Phosphorylation | [1] |
| L-threo-dihydrosphingosine | Conversion to ceramide, Phosphorylation | [1] |
| D-erythro-sphingosine | Conversion to ceramide, Phosphorylation | [1] |
| L-threo-sphingosine | Phosphorylation | [1] |
This metabolic promiscuity is not universal across all enzymes. For example, while sphingosine (B13886) kinase can phosphorylate both D-erythro and L-threo isomers, other enzymes may exhibit stricter stereospecificity. The study of how cells process these "unnatural" isomers can provide insights into the active sites and mechanisms of the enzymes involved.
Experimental Protocols for Studying Exogenous Sphingolipids
The investigation of the cellular effects of this compound necessitates its introduction into cell culture systems. The following provides a generalized protocol for the preparation and application of sphingolipids to cultured cells, based on common practices in the field.
Preparation of Sphingolipid Solutions
-
Stock Solution Preparation: Due to their hydrophobic nature, sphingolipids are typically dissolved in an organic solvent to create a concentrated stock solution. A common choice is ethanol (B145695). For example, L-threo-sphingosine can be dissolved in ethanol to a stock concentration of 6 mM.
-
Working Solution Preparation: The stock solution is then diluted in a suitable cell culture medium. To ensure proper dispersion and prevent micelle formation, a process of warming and sonication is often employed. For instance, a working solution of 0.5 µM can be prepared by adding the stock solution to pre-warmed DMEM/delipidated FBS, followed by incubation at 37°C and sonication.
Administration to Cells and Subsequent Analysis
The workflow for studying the effects of exogenous sphingolipids typically involves introducing the lipid to the cells, followed by extraction and analysis of cellular lipids and observation of cellular responses.
Analytical Techniques for Sphingolipid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of various sphingolipid species from cultured cells. This method allows for the separation and identification of different sphingolipids based on their mass-to-charge ratio.
Table 2: Key Parameters for LC-MS/MS Analysis of Sphingolipids
| Parameter | Description | Example Condition | Reference |
| Chromatography | Reversed-phase chromatography is commonly used. | C18 column | [2] |
| Mobile Phase A | Aqueous phase with additives to improve ionization. | Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate | [2] |
| Mobile Phase B | Organic phase. | Acetonitrile with 0.2% formic acid | [2] |
| Gradient | A gradient from high organic to a higher aqueous percentage is used to elute lipids. | Linear gradient from 90% B to 50% B | [2] |
| Ionization | Electrospray ionization (ESI) is typically used. | ESI in positive ion mode | |
| Detection | Multiple Reaction Monitoring (MRM) is used for targeted quantification. | Specific precursor-product ion transitions for each sphingolipid |
Signaling Pathways Modulated by Exogenous Ceramides (B1148491)
While this compound is not an endogenous molecule, the broader class of ceramides (the D-erythro form) are well-established signaling molecules. Exogenous ceramides, including L-threo analogs, can influence these pathways, often by mimicking or competing with the natural ceramides.
Ceramides are central to the "sphingolipid rheostat," which balances cell fate decisions between survival and apoptosis. Generally, an accumulation of ceramide promotes apoptosis, while an increase in sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.
Exogenously added ceramides can shift this balance. For example, treatment of T-lymphocytes with cell-permeable ceramide analogs has been shown to decrease DNA synthesis, consistent with a pro-apoptotic or anti-proliferative role.[2] The specific effects of this compound on this rheostat would need to be empirically determined and may differ from its D-erythro counterpart due to differential recognition by downstream effector proteins.
Conclusion and Future Directions
Future research in this area could focus on a systematic comparison of the cellular effects of D-erythro and L-threo ceramides with identical acyl chains. Such studies, employing modern lipidomic techniques and systems biology approaches, could provide a clearer picture of the stereospecific requirements of the proteins that bind to and are regulated by ceramides, furthering our understanding of the intricate roles of sphingolipids in health and disease.
References
A Technical Guide to the Stereospecific Synthesis of L-threo-Sphingosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral components of eukaryotic cell membranes and play crucial roles in signal transduction, cell growth, and apoptosis. L-threo-sphingosine, a stereoisomer of the naturally occurring D-erythro-sphingosine, and its derivatives have garnered significant attention in medicinal chemistry and drug development due to their unique biological activities, including the modulation of protein kinase C (PKC) activity. The precise stereochemistry of these molecules is paramount to their biological function, necessitating synthetic strategies that afford high stereocontrol. This technical guide provides an in-depth overview of the stereospecific synthesis of L-threo-sphingosine derivatives, focusing on key methodologies, experimental protocols, and the biological context of these fascinating molecules.
Core Synthetic Strategies
The stereospecific synthesis of L-threo-sphingosine derivatives presents a significant challenge due to the presence of two contiguous stereocenters. Several strategies have been developed to address this, primarily revolving around the use of chiral starting materials and stereoselective reactions. Two prominent and effective approaches are highlighted here: a biomimetic approach via a 3-ketosphinganine intermediate and a strategy employing olefin cross-metathesis.
Biomimetic Approach via 3-Ketosphinganine Intermediate
This approach mimics the biosynthetic pathway of sphingolipids and offers a convergent and highly stereocontrolled route to L-threo-sphingosine derivatives. The key steps involve the construction of a protected 3-ketosphinganine precursor followed by a diastereoselective reduction of the ketone.
A general workflow for this biomimetic synthesis is outlined below:
Caption: Biomimetic synthesis of L-threo-sphingosine derivatives.
The stereochemical outcome of the reduction step is crucial and can be controlled by the choice of reducing agent and the nitrogen-protecting group on the amino ketone. For the synthesis of the threo isomer, a non-chelating reducing agent is typically employed to favor a Felkin-Ahn model of reduction.
Olefin Cross-Metathesis Strategy
Olefin cross-metathesis has emerged as a powerful tool for the convergent synthesis of complex molecules. In the context of L-threo-sphingosine synthesis, this strategy involves the coupling of a chiral allylic alcohol derivative (derived from L-serine) with a long-chain terminal olefin.
A representative workflow for the olefin cross-metathesis approach is as follows:
Caption: Synthesis of L-threo-sphingosine via olefin cross-metathesis.
The use of ruthenium-based catalysts, such as Grubbs' second-generation catalyst, allows for high E-selectivity in the newly formed double bond. The stereochemistry at the C2 and C3 positions is established from the chiral L-serine starting material.
Quantitative Data Presentation
The efficiency and stereoselectivity of the synthetic routes are critical for practical applications. The following tables summarize representative quantitative data for the key steps in the synthesis of L-threo-sphingosine derivatives.
Table 1: Biomimetic Synthesis via 3-Ketosphinganine Intermediate
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (threo:erythro) |
| 1 | Acylation of L-Serine derivative | Acyl chloride, base | 85-95 | - |
| 2 | Alkylation & Decarboxylation | Alkyl halide, base; then heat | 70-85 | - |
| 3 | Diastereoselective Reduction | NaBH4, CeCl3, MeOH, -78 °C | 80-90 | >95:5 |
| 4 | Deprotection | Acidic or basic hydrolysis | 85-95 | - |
Table 2: Olefin Cross-Metathesis Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | E/Z Ratio |
| 1 | Oxazoline formation from L-Serine | Aldehyde, acid catalyst | 80-90 | - |
| 2 | Olefin Cross-Metathesis | Long-chain olefin, Grubbs' II catalyst, CH2Cl2, reflux | 75-85 | >95:5 |
| 3 | Hydrolysis and Deprotection | Aqueous acid | 80-90 | - |
Experimental Protocols
Detailed experimental procedures are essential for the successful replication of synthetic methods. The following protocols are based on established literature procedures for the key transformations.
Protocol 1: Diastereoselective Reduction of a Protected 3-Ketosphinganine
Objective: To perform a diastereoselective reduction of an N-protected 3-keto-2-aminosphinganine derivative to obtain the corresponding L-threo-sphingosine derivative.
Materials:
-
N-protected 3-keto-2-aminosphinganine derivative (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O) (1.2 eq)
-
Sodium borohydride (B1222165) (NaBH4) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-protected 3-keto-2-aminosphinganine derivative in anhydrous MeOH (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add CeCl3·7H2O to the solution and stir for 15 minutes.
-
Add NaBH4 portion-wise over 10 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the protected L-threo-sphingosine derivative.
Protocol 2: Olefin Cross-Metathesis
Objective: To couple a chiral oxazoline derivative with a long-chain terminal olefin via olefin cross-metathesis.
Materials:
-
Chiral oxazoline derivative (1.0 eq)
-
Long-chain terminal olefin (e.g., 1-pentadecene) (1.5 eq)
-
Grubbs' second-generation catalyst (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral oxazoline derivative and the long-chain terminal olefin in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon).
-
Add Grubbs' second-generation catalyst to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the cross-metathesis product.
Signaling Pathway Involvement: L-threo-Sphingosine and Protein Kinase C
L-threo-sphingosine and its derivatives are known to interact with and modulate the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a central role in various cellular signaling pathways.[1] Unlike the endogenous activator diacylglycerol (DAG), L-threo-sphingosine often acts as an inhibitor of PKC.[1] This inhibition can have significant downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
The following diagram illustrates the general mechanism of PKC activation and its inhibition by L-threo-sphingosine.
References
An In-depth Technical Guide to the De Novo Biosynthesis of Ceramides in Mammals, with a Focus on the Formation of threo-Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stereochemical Landscape of Ceramides (B1148491)
Ceramides are a class of sphingolipids that are central to cellular structure and signaling.[1] They consist of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond.[2] The stereochemistry of the sphingoid backbone is critical to the biological function of the ceramide molecule. In mammals, the naturally occurring and biologically active form of ceramide is the D-erythro stereoisomer.[3]
This guide provides a detailed overview of the canonical de novo biosynthetic pathway of D-erythro-ceramides in mammals. It then delves into the less-understood formation of the non-natural diastereomer, threo-ceramide, by examining the stereochemical promiscuity of the enzymes involved in the primary pathway. This document is intended to be a technical resource, providing quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field of sphingolipid biochemistry and drug development.
The Canonical Pathway: De Novo Biosynthesis of D-erythro-Ceramides
The de novo synthesis of ceramides is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[2][4] This pathway begins with simple precursors and builds the ceramide molecule from the ground up.
The key steps are as follows:
-
Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[5] This is the rate-limiting step in ceramide biosynthesis.[6]
-
Reduction of 3-Ketosphinganine: The resulting 3-ketosphinganine is then rapidly reduced to D-erythro-sphinganine (also known as dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (3-KSR) in an NADPH-dependent reaction.[7]
-
N-Acylation of Sphinganine (B43673): The sphinganine backbone is subsequently acylated by one of six Ceramide Synthases (CerS) .[2][8] Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse range of dihydroceramide (B1258172) species.[9][10]
-
Desaturation of Dihydroceramide: In the final step, the enzyme Dihydroceramide Desaturase (DEGS) introduces a trans double bond at the 4,5-position of the sphingoid base of dihydroceramide to produce ceramide.[11][12]
Atypical Biosynthesis: The Formation of threo-Ceramides
While the de novo pathway is highly specific for the production of D-erythro-ceramides, some of the enzymes involved can utilize threo substrates, leading to the potential for threo-ceramide synthesis, albeit with significantly lower efficiency.
-
Ceramide Synthase (CerS) Activity on threo-Sphinganine: Studies have shown that dihydroceramide synthase can acylate L-threo-sphinganine to form L-threo-dihydroceramide.[3] This suggests that if a threo sphingoid base is present, it can be incorporated into the ceramide synthesis pathway.
-
Dihydroceramide Desaturase (DEGS) Stereoselectivity: The final step of ceramide synthesis, catalyzed by DEGS, exhibits a strong preference for the D-erythro stereoisomer of dihydroceramide. While there is some activity with L-threo-dihydroceramides, it is considerably lower than with the D-erythro substrate.[11] This enzymatic bottleneck likely limits the overall production of threo-ceramides via the de novo pathway.
The in vivo metabolism of the four stereoisomers of dihydrosphingosine has been studied, and it was found that all four isomers could be converted into ceramide.[13] However, the subsequent conversion of L-erythro- and D-threo-ceramide into complex sphingolipids did not occur, suggesting a block in further metabolism for these non-natural isomers.[13]
Quantitative Data: Enzyme Specificity
The following table summarizes the available data on the stereoselectivity of key enzymes in the ceramide biosynthesis pathway.
| Enzyme | Substrate | Relative Activity/Affinity | Reference(s) |
| Dihydroceramide Desaturase (DEGS) | D-erythro-dihydroceramide | High (Preferred Substrate) | [11] |
| L-threo-dihydroceramide | Low | [11] | |
| Apparent Km for N-octanoyl-D-erythro-sphinganine: 340 µM | [11] | ||
| Ceramide Synthase (CerS) | D-erythro-sphinganine | High (Natural Substrate) | [13] |
| L-threo-sphinganine | Can be acylated | [3][13] | |
| L-erythro-dihydrosphingosine | Not a substrate in vitro | [13] | |
| Sphingomyelin Synthase | L-threo-Ceramide | Can be metabolized to Sphingomyelin | [3] |
| Glucosylceramide Synthase | L-threo-Ceramide | Not metabolized to Glucosylceramide | [3] |
Experimental Protocols
Protocol for In Vitro Dihydroceramide Desaturase (DEGS) Assay
This protocol is adapted from published methods to measure the conversion of dihydroceramide to ceramide.[11]
Objective: To determine the activity of DEGS using N-[1-¹⁴C]octanoyl-D-erythro-sphinganine as a substrate. This can be modified to test L-threo-dihydroceramide.
Materials:
-
Rat liver microsomes (source of DEGS)
-
N-[1-¹⁴C]octanoyl-D-erythro-sphinganine (substrate)
-
NADH or NADPH
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Chloroform (B151607)/methanol (B129727) (2:1, v/v)
-
TLC plates (silica gel 60)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.
-
Add the radiolabeled substrate, N-[1-¹⁴C]octanoyl-D-erythro-sphinganine, to the reaction mixture.
-
Initiate the reaction by adding NADH or NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v).
-
Visualize the separated lipids (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to dihydroceramide and ceramide into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity as the percentage of converted substrate or in nmol/mg protein/min.
Protocol for Lipid Extraction and Ceramide Analysis by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of ceramide species from cultured cells or tissues.[14][15]
Objective: To extract total lipids and quantify different ceramide species, including the potential to separate stereoisomers with appropriate chromatography.
Materials:
-
Cultured cells or tissue homogenate
-
Internal standards (e.g., C17-ceramide)
-
Methanol, Chloroform, Water
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Harvest cells or homogenize tissue. Add internal standards.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add methanol and chloroform to the sample. Vortex thoroughly.
-
Add chloroform and water to induce phase separation. Vortex again.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the lower organic layer containing the lipids.
-
Repeat the extraction of the aqueous layer with chloroform for better recovery.
-
Combine the organic extracts and dry under nitrogen.
-
-
HPLC-MS/MS Analysis:
-
Resuspend the dried lipid extract in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the lipid species using a C18 reverse-phase column with a suitable gradient (e.g., of methanol/water with formic acid and ammonium (B1175870) formate).
-
Detect and quantify the ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor/product ion pairs for each ceramide species and the internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard and normalized to the initial sample amount (e.g., cell number or tissue weight).
-
Visualizations: Pathways and Workflows
De Novo Ceramide Biosynthesis Pathway
References
- 1. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of hypothalamic de novo ceramides synthesis in obesity and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of Octadecanoyl-L-threo-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecanoyl-L-threo-sphingosine, also known as L-threo-C18-dihydroceramide, is a synthetic stereoisomer of the naturally occurring D-erythro-dihydroceramide. While not a component of endogenous metabolic pathways, this molecule and its precursor, L-threo-dihydrosphingosine (safingol), have garnered significant interest in cancer research and cell biology. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its metabolic fate, mechanism of action, and effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. The information presented is intended to support further research and drug development efforts targeting sphingolipid metabolism.
Introduction
Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules. The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid. The stereochemistry of the sphingoid base is crucial for its biological activity, with the D-erythro isomer being the most common in nature.
This compound is a synthetic analog characterized by the L-threo configuration of its sphingoid base and an 18-carbon acyl chain (stearic acid). Its biological activity is largely influenced by its metabolic precursor, L-threo-dihydrosphingosine, commercially known as safingol (B48060). This guide will delve into the known biological functions of this compound, drawing from studies on its precursor and related L-threo-ceramides.
Metabolism of this compound
The metabolic pathway of exogenously supplied L-threo-dihydrosphingosine (safingol) provides insight into the formation and fate of this compound within a cellular context.
-
Formation: L-threo-dihydrosphingosine serves as a substrate for ceramide synthases (CerS), which catalyze its N-acylation to form L-threo-dihydroceramides. Mass spectrometry analysis has confirmed the formation of various L-threo-dihydroceramide species, including the C18 variant (this compound), following treatment of cells with safingol[1].
-
Subsequent Metabolism: Unlike its natural D-erythro counterpart, L-threo-dihydroceramide is not a substrate for dihydroceramide (B1258172) desaturase, meaning it is not converted to L-threo-ceramide[2]. Instead, a significant portion of L-threo-dihydroceramide can be metabolized to L-threo-dihydrosphingomyelin[2]. A smaller fraction may be glucosylated[2]. Studies have also shown that L-threo-dihydroceramide can be phosphorylated to L-threo-dihydroceramide-1-phosphate[1].
Biological Activities and Mechanisms of Action
The biological effects of this compound are intrinsically linked to the activities of its precursor, safingol, which is a known inhibitor of several key signaling enzymes.
Inhibition of Protein Kinase C (PKC)
Safingol is a potent inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis[3]. Safingol competitively binds to the phorbol-binding domain of PKC[3]. This inhibition of PKC is believed to be a primary mechanism through which safingol and, by extension, its acylated derivatives, exert their biological effects.
Inhibition of Sphingosine Kinase (SphK)
Safingol also acts as an inhibitor of sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P)[4]. By inhibiting SphK, safingol can shift the cellular "sphingolipid rheostat" towards an accumulation of pro-apoptotic sphingolipids.
Induction of Autophagy
Studies have demonstrated that safingol induces a form of cell death characterized by autophagy, without the typical hallmarks of apoptosis. This induction of autophagy is linked to the inhibition of PKC and the PI3K/Akt/mTOR signaling pathway[2][5]. Importantly, this effect appears to be a direct action of safingol itself, rather than a consequence of its metabolism to other sphingolipids[2][5].
Potentiation of Apoptosis
While safingol itself may primarily induce autophagy, it has been shown to significantly potentiate apoptosis induced by conventional chemotherapeutic agents like cisplatin (B142131) and mitomycin C in various cancer cell lines[6][7]. This synergistic effect makes it a promising candidate for combination cancer therapies. The underlying mechanism is thought to involve the inhibition of pro-survival signaling pathways mediated by PKC.
Cell Cycle Arrest
Cell-permeable short-chain L-threo-ceramides have been observed to induce cell cycle arrest in the G0/G1 phase in leukemia cells[8][9]. This effect is associated with an accumulation of sphingosine, suggesting a disruption in sphingolipid metabolism that favors a halt in cell proliferation.
Quantitative Data
| Compound | Target/Process | Cell Line/System | Quantitative Data | Reference |
| Safingol (L-threo-dihydrosphingosine) | Sphingosine Kinase | In vitro | Ki ≈ 5 µM | [4] |
| Protein Kinase C | In vitro | Ki ≈ 33 µM | [4] | |
| Sphingosine Kinase Activity | MOLT-4 cells | ~60% inhibition at 5 µM | [1] | |
| C6 L-threo Ceramide | Cytotoxicity | U937 cells | IC50 = 18 µM | |
| C18 L-erythro Ceramide | Mitochondrial Ceramidase | Rat brain mitochondria | IC50 = 0.11 mol% (8.8 µM) | [6] |
Experimental Protocols
Detailed experimental protocols for working specifically with this compound are scarce. However, established methods for studying other long-chain ceramides (B1148491) and safingol can be adapted.
Cell Treatment with Long-Chain Ceramides
Long-chain ceramides, including the C18 variant, are highly lipophilic and have poor solubility in aqueous media.
Protocol for Solubilization and Cell Treatment:
-
Stock Solution Preparation: Dissolve this compound in an organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution.
-
Complexing with BSA: For cell culture experiments, it is recommended to complex the ceramide with bovine serum albumin (BSA) to enhance its delivery to cells.
-
Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the ceramide stock solution to the BSA solution while vortexing to facilitate complex formation.
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Treatment: Add the ceramide-BSA complex to the cell culture medium to achieve the desired final concentration. Include a vehicle control (BSA solution with the equivalent amount of organic solvent) in the experimental design.
Protein Kinase C (PKC) Inhibition Assay
The inhibitory effect of this compound on PKC activity can be assessed using an in vitro kinase assay.
General Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing a PKC substrate (e.g., a specific peptide or histone), ATP (radiolabeled or with a detection system), and the lipid cofactors phosphatidylserine (B164497) and diacylglycerol.
-
Inhibitor Addition: Add varying concentrations of this compound (solubilized as described above) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified PKC enzyme.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Stop the reaction and measure the phosphorylation of the substrate. This can be done by detecting incorporated radioactivity or using phosphorylation-specific antibodies.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of PKC inhibition against the logarithm of the inhibitor concentration.
Analysis of Sphingolipid Metabolism by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of sphingolipids.
General Protocol:
-
Cell Lysis and Lipid Extraction: After treating cells with this compound, harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer procedure. It is crucial to include internal standards (e.g., deuterated or 13C-labeled sphingolipids) at the beginning of the extraction to correct for variations in extraction efficiency and instrument response.
-
Chromatographic Separation: Separate the lipid species using reverse-phase or normal-phase liquid chromatography.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor and product ions for each sphingolipid of interest.
-
Data Analysis: Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.
Conclusion and Future Directions
This compound and its precursor, safingol, represent a class of synthetic sphingolipids with significant biological activities. Their ability to inhibit key signaling kinases like PKC and SphK, and thereby induce autophagy and potentiate apoptosis, makes them valuable tools for cancer research and potential therapeutic development.
Future research should focus on several key areas:
-
Direct Biological Evaluation: There is a need for studies that directly assess the biological effects and quantitative potency (e.g., IC50 values) of this compound on various cellular targets and processes.
-
Structure-Activity Relationship: A systematic investigation of how the acyl chain length of L-threo-dihydroceramides influences their biological activity would provide valuable insights for the design of more potent and specific analogs.
-
In Vivo Studies: While safingol has undergone some clinical investigation, further in vivo studies are needed to evaluate the efficacy and safety of acylated L-threo-dihydroceramides in preclinical models of disease.
-
Mechanism of Action: A more detailed elucidation of the downstream signaling events following the inhibition of PKC and SphK by these compounds will be crucial for understanding their full therapeutic potential.
This technical guide provides a foundation for researchers and drug developers interested in the biological functions of this compound. By building upon this knowledge, the scientific community can further explore the therapeutic utility of targeting sphingolipid metabolism with synthetic analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
The Divergent Role of Threo-Ceramides in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, autophagy, and inflammation. While the signaling roles of D-erythro-ceramide are extensively studied, its stereoisomers, particularly threo-ceramides, exhibit distinct and often opposing biological activities. This technical guide provides a comprehensive overview of the current understanding of threo-ceramide metabolism, their unique roles in cellular signaling pathways, and detailed experimental protocols for their study. A key focus is the inhibitory action of threo-ceramides on protein phosphatases 1 (PP1) and 2A (PP2A), a stark contrast to the activating effect of D-erythro-ceramide, and the downstream consequences of this inhibition. This document aims to serve as a valuable resource for researchers investigating sphingolipid signaling and professionals in drug development targeting these pathways.
Introduction to Threo-Ceramides
Ceramides are composed of a sphingoid base and an N-acyl chain, with stereochemistry playing a crucial role in their biological function. The naturally abundant and most studied stereoisomer is D-erythro-ceramide. However, other stereoisomers, including D-threo and L-threo-ceramides, also exist and possess unique signaling properties. Unlike D-erythro-ceramide, which is a well-established activator of protein phosphatases PP1 and PP2A, D-threo and L-threo-ceramides have been identified as inhibitors of these key cellular enzymes.[1] This fundamental difference in their interaction with critical signaling nodes underscores the importance of studying the specific roles of threo-ceramides to fully comprehend the complexity of sphingolipid signaling.
Metabolism of Threo-Ceramides
The metabolic pathways of threo-ceramides are distinct from their erythro counterparts. While D-erythro-ceramide is synthesized through the canonical de novo pathway involving ceramide synthases (CerS), the metabolism of threo-isomers is less understood. Studies have shown that L-threo-sphinganine can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramides, which can then be further metabolized.[2] However, L-threo-ceramides are not substrates for glucosylceramide synthase, indicating a divergence in their metabolic fate compared to D-erythro-ceramide.
Figure 1: Simplified overview of L-threo-ceramide synthesis.
Threo-Ceramides in Cellular Signaling
The primary mechanism through which threo-ceramides exert their signaling effects is the inhibition of protein phosphatases PP1 and PP2A. This inhibitory action has profound implications for various cellular processes.
Apoptosis
Ceramides are well-known regulators of apoptosis. While D-erythro-ceramide promotes apoptosis through PP1/PP2A activation and subsequent dephosphorylation of pro-survival proteins like Bcl-2 and Akt, the role of threo-ceramides is more complex. By inhibiting PP1 and PP2A, threo-ceramides can potentially antagonize the pro-apoptotic effects of D-erythro-ceramide. However, some studies suggest that accumulation of ceramides, in general, can lead to apoptosis through mechanisms that may be independent of PP1/PP2A, such as the formation of pores in the mitochondrial outer membrane.[3] The net effect of threo-ceramides on apoptosis is likely context-dependent, relying on the cellular environment and the balance with other signaling molecules. Inhibition of PP1/PP2A by threo-ceramides would lead to a hyperphosphorylated state of target proteins. For instance, sustained phosphorylation of the anti-apoptotic protein Bcl-2 at serine 70 is associated with its inactivation, which could promote apoptosis.[4] Conversely, the inhibition of phosphatases that dephosphorylate and inactivate pro-apoptotic proteins like BAD could be a survival signal.
Figure 2: Threo-ceramide-mediated inhibition of PP1/PP2A and its potential impact on apoptosis.
Autophagy
Autophagy is a cellular degradation process that can be both pro-survival and pro-death. Ceramides are known to induce autophagy by various mechanisms, including inhibition of the mTOR pathway and dissociation of the Beclin-1/Bcl-2 complex.[5][6][7] The role of threo-ceramides in this process is likely mediated by their inhibition of PP1 and PP2A. PP2A is known to dephosphorylate and activate Akt, a key upstream activator of mTOR. By inhibiting PP2A, threo-ceramides would lead to sustained Akt phosphorylation and mTOR activation, which would, in turn, suppress autophagy. This suggests that threo-ceramides may act as negative regulators of autophagy, in contrast to the inducing effects of D-erythro-ceramide.
Figure 3: Postulated role of threo-ceramides in the negative regulation of autophagy.
Inflammation
The role of ceramides in inflammation is complex, with different ceramide species exhibiting pro- or anti-inflammatory effects.[8][9][10] Inflammatory signaling pathways, such as those mediated by NF-κB and MAP kinases (JNK, p38), are tightly regulated by phosphorylation events. PP1 and PP2A are key phosphatases that dephosphorylate and regulate components of these pathways. By inhibiting PP1 and PP2A, threo-ceramides could lead to the sustained activation of pro-inflammatory signaling cascades. For instance, PP2A is known to negatively regulate the IKK complex, an upstream activator of NF-κB. Inhibition of PP2A by threo-ceramides could therefore result in enhanced NF-κB activity and the expression of pro-inflammatory cytokines.
Figure 4: Potential pro-inflammatory role of threo-ceramides via PP2A/NF-κB pathway.
Quantitative Data on Threo-Ceramide Activity
Quantitative data on the specific inhibitory concentrations of threo-ceramides and their cellular levels are crucial for understanding their physiological relevance. The available data is summarized in the tables below.
Table 1: Inhibitory Effects of Ceramide Stereoisomers on Protein Phosphatases
| Compound | Target | Effect | IC50 / EC50 | Reference |
| D-erythro-C18-ceramide | PP1, PP2A | Activation | EC50 ≈ 10 µM | [1] |
| D-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |
| L-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |
| Okadaic Acid | PP2A | Inhibition | IC50 ≈ 0.1-1 nM | [11] |
Table 2: Cellular Ceramide Concentrations
| Cell Type | Condition | Threo-Ceramide Concentration | Erythro-Ceramide Concentration | Reference |
| Various | Physiological | Generally low, specific values not widely reported | Varies (pmol/mg protein to low µM range) | General knowledge |
| - | Pathological | Potentially altered, requires further investigation | Can be significantly elevated | General knowledge |
Note: Specific quantitative data for threo-ceramide concentrations in different cell types and conditions are currently limited in the literature.
Experimental Protocols
Extraction and Quantification of Threo-Ceramides
Objective: To extract lipids from cultured cells and quantify threo-ceramide isomers using HPLC-MS/MS.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standards (e.g., C17-ceramide)
-
HPLC-MS/MS system with a C18 reverse-phase column
Protocol:
-
Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend cell pellet in a glass tube with a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standard. c. Vortex vigorously for 1 minute and incubate on ice for 30 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol).
-
HPLC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the ceramide isomers. c. Use multiple reaction monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify the different ceramide stereoisomers based on their precursor and product ion masses.
Figure 5: Experimental workflow for the quantification of threo-ceramides.
In Vitro Protein Phosphatase Inhibition Assay
Objective: To determine the inhibitory effect of threo-ceramides on PP1 or PP2A activity.
Materials:
-
Purified recombinant PP1 or PP2A enzyme
-
Phosphorylated substrate (e.g., phosphorylase a for PP1, or a synthetic phosphopeptide for PP2A)
-
Threo-ceramide solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Assay buffer
-
Malachite green solution (for colorimetric detection of released phosphate)
Protocol:
-
Reaction Setup: In a microplate, add the assay buffer, the purified phosphatase enzyme, and varying concentrations of the threo-ceramide.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the phosphorylated substrate to start the dephosphorylation reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction and Detection: Stop the reaction and add the malachite green solution to detect the amount of free phosphate (B84403) released.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of the threo-ceramide. Determine the IC50 value.
Conclusion and Future Directions
Threo-ceramides represent a fascinating and underexplored area of sphingolipid biology. Their unique ability to inhibit protein phosphatases PP1 and PP2A sets them apart from their well-studied erythro counterparts, suggesting distinct roles in regulating cellular signaling. This guide has provided an overview of their metabolism, their involvement in key cellular processes like apoptosis, autophagy, and inflammation, and detailed protocols for their investigation.
Future research should focus on several key areas:
-
Identification of specific threo-ceramide binding proteins beyond PP1 and PP2A to uncover novel signaling pathways.
-
Elucidation of the precise downstream consequences of PP1/PP2A inhibition by threo-ceramides in different cellular contexts.
-
Development of more sensitive and specific methods for the in situ detection and quantification of threo-ceramide isomers.
-
Investigation of the therapeutic potential of modulating threo-ceramide levels in diseases such as cancer and inflammatory disorders.
A deeper understanding of the divergent roles of ceramide stereoisomers will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate network of sphingolipid signaling.
References
- 1. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide stimulates a cytosolic protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Octadecanoyl-L-threo-sphingosine: A Technical Guide to its Role in Apoptosis Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octadecanoyl-L-threo-sphingosine, a specific stereoisomer of C18 ceramide, is emerging as a potent inducer of apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth analysis of its role in regulating programmed cell death. While quantitative data for this specific long-chain ceramide isomer is limited in publicly available literature, this document synthesizes findings from related short-chain ceramide analogues and general ceramide-induced apoptosis pathways to provide a comprehensive overview. Evidence suggests that the L-threo configuration of ceramides (B1148491) is particularly effective at inducing apoptosis, potentially several-fold more so than other stereoisomers. This guide details the signaling pathways implicated in ceramide-mediated apoptosis, presents available quantitative data for analogous compounds, and provides detailed experimental protocols for key assays in this field of research.
Introduction to Ceramide-Mediated Apoptosis
Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The accumulation of intracellular ceramides, either through de novo synthesis, the breakdown of sphingomyelin, or the administration of exogenous analogues, is a well-established trigger for programmed cell death in numerous cell types, particularly cancer cells. The pro-apoptotic function of ceramides positions them as "tumor suppressor lipids".[1]
The biological activity of ceramides is highly dependent on their stereochemistry and acyl chain length. This compound is a ceramide with an 18-carbon acyl chain (octadecanoyl) and a specific L-threo stereochemical configuration. Research on shorter-chain ceramide analogues, such as N-octanoyl-sphingosine (C8-ceramide), has demonstrated that the threo stereoisomers, including the L-threo form, are significantly more potent inducers of apoptosis than their erythro counterparts.[2]
Quantitative Data on Ceramide-Induced Apoptosis
Table 1: Potency of N-octanoyl-sphingosine (C8-Cer) Stereoisomers in U937 Cells
| Stereoisomer | Relative Potency in Inducing Nucleosomal Fragmentation |
| D-threo-C8-Cer | Several-fold more potent than erythro isomers |
| L-threo-C8-Cer | Several-fold more potent than erythro isomers |
| L-erythro-C8-Cer | Less potent than threo isomers |
| D-erythro-C8-Cer | Less potent than threo isomers |
| DL-erythro-DHC8-Cer | Lower potency |
Source: Adapted from studies on N-octanoyl-sphingosine stereoisomers.[1][2]
Table 2: Effects of Short-Chain Ceramides on Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Reference |
| C8-ceramide | H1299 (Lung Cancer) | IC50 (24h) | 22.9 µM | [3] |
| C8-ceramide | BCBL-1 (PEL) | Apoptosis Induction | Dose-dependent | [4] |
| C6-ceramide | BCBL-1 (PEL) | Apoptosis Induction | Dose-dependent (lower CC50 than C18-Cer) | [4] |
| C2-ceramide | A549 & PC9 (Lung Cancer) | Cell Viability | Time- and concentration-dependent decrease | [5] |
| C2-ceramide | A549 & PC9 (Lung Cancer) | Apoptosis (24h with 50 µmol/l) | Significant increase | [5] |
| Ceramide Analog 315 | MDA-MB-231 (Breast Cancer) | Cell Viability (20 µM) | 23% +/- 1.7 | [6] |
| Ceramide Analog 315 | MCF-7 (Breast Cancer) | Cell Viability (20 µM) | 47% +/- 1.29 | [6] |
| Ceramide Analog 315 | MCF-7TN-R (Breast Cancer) | Cell Viability (20 µM) | 73% +/- 5.39 | [6] |
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by ceramides is multifaceted, involving several key cellular components and pathways. Based on the established mechanisms of ceramide action, the following pathways are likely activated by this compound.
Mitochondrial (Intrinsic) Pathway
A central mechanism of ceramide-induced apoptosis is the permeabilization of the mitochondrial outer membrane. This is often mediated by the modulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]
Caption: Mitochondrial pathway of ceramide-induced apoptosis.
Regulation of Protein Kinase C (PKC)
Sphingolipids, including ceramides and sphingosine (B13886), are known to modulate the activity of Protein Kinase C (PKC) isozymes. Some studies suggest that sphingosine can inhibit PKC, which is a pro-survival kinase.[7] The interplay between ceramides and PKC is complex and isoform-specific, but it represents a significant aspect of the cellular response to ceramide accumulation.
Caption: Regulation of Protein Kinase C by ceramides.
JNK Pathway Activation
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can be triggered by ceramide accumulation. Activation of the JNK pathway can contribute to apoptosis by phosphorylating and regulating the activity of various downstream targets, including members of the Bcl-2 family.[1]
Caption: JNK pathway activation in ceramide-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ceramide-induced apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (dissolved in an appropriate solvent like DMSO) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells and prepare cell lysates.
-
Add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence of the cleaved AMC product using a fluorescence microplate reader (excitation ~380 nm, emission ~460 nm).
-
Quantify caspase-3 activity relative to a standard curve or as a fold-change compared to untreated controls.
Cytochrome c Release Assay (Western Blot)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.
Protocol:
-
Induce apoptosis in cells with this compound.
-
Harvest the cells and fractionate them to separate the cytosolic and mitochondrial fractions.
-
Run equal amounts of protein from both fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates apoptosis.
Western Blot for Bcl-2 Family Proteins and JNK Phosphorylation
This technique is used to detect changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2) and the phosphorylation status of JNK.
Protocol:
-
Prepare total cell lysates from treated and untreated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-total-JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Conclusion and Future Directions
This compound holds significant promise as a potent inducer of apoptosis. The stereochemical configuration of the L-threo isomer appears to be critical for its enhanced pro-apoptotic activity. While direct quantitative data for this specific long-chain ceramide is still forthcoming, the established mechanisms of ceramide-induced apoptosis, coupled with data from shorter-chain analogues, provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in oncology.
Future research should focus on:
-
Determining the precise IC50 values of this compound in a panel of cancer cell lines.
-
Elucidating the specific protein targets and downstream signaling events that are differentially modulated by the L-threo isomer compared to other stereoisomers.
-
Evaluating its efficacy and safety in preclinical in vivo models of cancer.
A deeper understanding of the structure-activity relationship of ceramide analogues like this compound will be instrumental in the development of novel and more effective apoptosis-inducing cancer therapies.
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Induction of Apoptosis in U937 Cells by N‐Octanoyl‐Sphingosine Stereoisomers and N‐Octyl‐Sphingosine [ouci.dntb.gov.ua]
- 3. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramides promote apoptosis for virus-infected lymphoma cells through induction of ceramide synthases and viral lytic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
L-threo-sphingosine: A Deep Dive into its Role in Membrane Biology and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a vast array of cellular processes.[1][2][3] Among the myriad of bioactive sphingolipid metabolites, L-threo-sphingosine has emerged as a molecule of significant interest due to its distinct stereochemistry and its potent effects on key signaling pathways. This technical guide provides a comprehensive overview of the involvement of L-threo-sphingosine in membrane biology, with a particular focus on its synthesis, metabolism, signaling functions, and its implications for drug development.
Synthesis and Metabolism of L-threo-sphingosine
The biosynthesis of sphingolipids is a highly regulated process that begins in the endoplasmic reticulum.[4][5][6] The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[6][7] This reaction produces 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine).[5] Dihydroceramide (B1258172) synthase then acylates sphinganine to form dihydroceramide. Finally, the introduction of a double bond by dihydroceramide desaturase yields ceramide, the central hub of sphingolipid metabolism.[5]
Ceramide can be acted upon by ceramidase to yield sphingosine (B13886).[5][8] The stereochemistry of the resulting sphingosine molecule is critical to its biological activity. While the D-erythro isomer is the most common in mammals, the L-threo isomer also exists and exhibits unique biological properties. The synthesis of L-threo-sphingosine can be achieved through specific chemical synthesis routes, often starting from L-serine.[9][10][11]
Once formed, L-threo-sphingosine can be further metabolized. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form L-threo-sphingosine-1-phosphate, although this conversion and its subsequent signaling roles are less characterized than those of the D-erythro isomer.[8][12][13]
Sphingolipid Metabolism Overview
Caption: Overview of L-threo-sphingosine synthesis and metabolism.
Core Signaling Mechanisms of L-threo-sphingosine
L-threo-sphingosine exerts its biological effects primarily by modulating the activity of key signaling proteins and influencing intracellular second messenger systems.
Inhibition of Protein Kinase C (PKC)
A primary and well-documented role of L-threo-sphingosine is its potent inhibition of Protein Kinase C (PKC).[9][14][15][16] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. L-threo-sphingosine acts as a competitive inhibitor of PKC, likely by interacting with the diacylglycerol (DAG) binding site.[16] The inhibitory potency of L-threo-sphingosine is comparable to, and in some cases greater than, that of its D-erythro counterpart.[7]
| Compound | Target | Assay | IC50 / Inhibition | Reference |
| L-threo-Sphingosine C-18 | Protein Kinase C | Mixed micelle assay | 50% inhibition at 2.2 mol % | [7] |
| D-erythro-Sphingosine | Protein Kinase C | Mixed micelle assay | 50% inhibition at 2.8 mol % | [7] |
| L-threo-Dihydrosphingosine (Safingol) | Protein Kinase C | Not specified | IC50 = 40 µM | [15] |
Modulation of Intracellular Calcium ([Ca2+])
The role of L-threo-sphingosine in regulating intracellular calcium levels is complex and appears to be cell-type dependent. Some studies suggest that sphingosine, in general, can mobilize calcium from intracellular stores.[17][18] However, other research indicates a stereospecificity in this process, with the D-(+)-erythro isomer being more effective at releasing calcium from intracellular stores.[19] In contrast, both D-(+)-erythro- and L-(-)-threo-sphingosine isomers have been shown to induce similar increases in phosphatidic acid levels.[19] It has been proposed that sphingosine-induced calcium mobilization may be mediated by its metabolite, sphingosine-1-phosphate (S1P), which can act on S1P receptors.[20][21] However, some studies have shown that sphingosine can release calcium from lysosomes independently of S1P.[22]
L-threo-sphingosine Signaling Pathway
Caption: Key signaling pathways modulated by L-threo-sphingosine.
Role in Apoptosis
A significant body of evidence points to the pro-apoptotic role of sphingosine, including the L-threo isomer.[8][23] The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" that determines cell fate.[12][23] L-threo-sphingosine can induce apoptosis through several mechanisms:
-
Inhibition of pro-survival kinases: By inhibiting PKC, L-threo-sphingosine can disrupt signaling pathways that promote cell survival.[23][24]
-
Modulation of Bcl-2 family proteins: Sphingosine has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[23][24]
-
Caspase activation: Sphingosine-mediated apoptosis often involves the activation of the caspase cascade, leading to the execution of the apoptotic program.[23]
Implications for Drug Development
The potent biological activities of L-threo-sphingosine and its analogs make them attractive candidates for drug development, particularly in the field of oncology.[25][26] Safingol (L-threo-dihydrosphingosine), for example, has been investigated as an anti-cancer agent due to its ability to inhibit PKC and potentiate the effects of conventional chemotherapeutic drugs.[15][27] The development of more selective S1P receptor modulators has also opened up new avenues for therapeutic intervention in autoimmune diseases and other conditions.[25][26][28]
Experimental Protocols
Protein Kinase C (PKC) Inhibition Assay (Mixed Micelle Assay)
This protocol is adapted from the methodology described in the literature for assessing the inhibition of PKC by sphingoid bases.[7]
Materials:
-
Purified PKC enzyme
-
L-threo-sphingosine
-
Diacylglycerol
-
Triton X-100
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Tris-HCl buffer
-
MgCl₂
-
EGTA
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare mixed micelles by drying down a mixture of phosphatidylserine and diacylglycerol under nitrogen, followed by resuspension in buffer containing Triton X-100 and sonication.
-
Incorporate varying concentrations of L-threo-sphingosine into the mixed micelles.
-
Initiate the kinase reaction by adding purified PKC, Histone H1, and [γ-³²P]ATP to the micelle solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold TCA.
-
Wash the papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity by liquid scintillation counting.
-
Calculate the percentage of PKC inhibition at each L-threo-sphingosine concentration and determine the IC50 value.
Intracellular Calcium Measurement
This protocol outlines a general method for measuring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Cultured cells (e.g., fibroblasts, neurons)
-
L-threo-sphingosine
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Pluronic F-127
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Plate cells on glass coverslips or in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the plate in the reader.
-
Establish a baseline fluorescence reading.
-
Add L-threo-sphingosine at the desired concentration to the cells.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.
Experimental Workflow for Assessing PKC Inhibition
Caption: Workflow for the Protein Kinase C (PKC) inhibition assay.
Conclusion
L-threo-sphingosine is a bioactive sphingolipid with distinct and potent effects on cellular signaling, primarily through the inhibition of Protein Kinase C. Its involvement in modulating intracellular calcium and inducing apoptosis highlights its importance in regulating fundamental cellular processes. Further research into the specific molecular targets and signaling pathways of L-threo-sphingosine will undoubtedly uncover new therapeutic opportunities for a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted role of this intriguing molecule in membrane biology.
References
- 1. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex life of simple sphingolipids | EMBO Reports [link.springer.com]
- 3. The complex life of simple sphingolipids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 11. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. L-threo-Dihydrosphingosine (Safingol), lyso-sphingolipid PKC inhibitor (CAS 15639-50-6) | Abcam [abcam.com]
- 16. L-threo-Sphingosine C-18 | PKC inhibitor | Hello Bio [hellobio.com]
- 17. Sphingosine-mediated phosphatidylinositol metabolism and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diverse effects of sphingosine on calcium mobilization and influx in differentiated HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. caymanchem.com [caymanchem.com]
- 28. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of N-Octadecanoyl-L-threo-sphingosine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary research on N-octadecanoyl-L-threo-sphingosine, a specific stereoisomer of C18 ceramide. While research on the more common D-erythro ceramides (B1148491) is extensive, studies on L-threo isomers are less prevalent. This document collates the available data on the biological effects, metabolic pathways, and potential signaling implications of L-threo-ceramides, with a focus on the octadecanoyl (C18) variant where information is available. Due to the limited research specifically on N-octadecanoyl-L-threo-sphingosine, this guide also incorporates findings from studies on short-chain, cell-permeable L-threo-ceramide analogs to provide a broader understanding of this class of molecules. This paper aims to serve as a foundational resource for researchers and professionals in drug development interested in the unique biological properties of L-threo-sphingosines.
Introduction to N-Octadecanoyl-L-threo-sphingosine
N-Octadecanoyl-L-threo-sphingosine, also known as L-threo-C18-ceramide or N-stearoyl-L-threo-sphingosine, is a sphingolipid composed of an L-threo-sphingosine backbone N-acylated with an 18-carbon saturated fatty acid (stearic acid). Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction. The stereochemistry of the sphingoid base is a critical determinant of its biological activity. While the D-erythro stereoisomer is the most common in nature, the L-threo form exhibits distinct metabolic and functional properties.
Quantitative Data on L-threo-Ceramide Effects
Direct quantitative data for N-octadecanoyl-L-threo-sphingosine is scarce in the currently available literature. However, studies on cell-permeable, short-chain L-threo-ceramide analogs provide some insights into their biological potency.
| Compound | Cell Line | Effect | Concentration/Value |
| C2 L-threo Ceramide | CHO cells (expressing human ABCA1) | Cholesterol Efflux Stimulation | 10 µM (50% less than C2 D-erythro ceramide)[1][2] |
| C2 L-threo Ceramide | EL4 T cells | Inhibition of IL-4 production | 10 µM (17% inhibition)[1][2] |
| C2 L-threo Ceramide | HL-60 leukemia cells | Growth Inhibition, Cell cycle arrest (G0/G1), Increased sphingosine (B13886) accumulation (7-fold) | Not specified[1][2] |
| C6 L-threo Ceramide | U937 cells | Cytotoxicity | IC50 = 18 µM[3] |
| C6 L-threo Ceramide | EL4 T cells | Enhancement of PMA-induced IL-4 production | 10 µM[3] |
| C8 L-threo Ceramide | U937 cells | Cytotoxicity | IC50 = 10 µM[4] |
| C8 L-threo Ceramide | U937 cells | Induction of nuclear DNA fragmentation | 5- to 6-fold more potent than L-erythro ceramide[4] |
Known Biological Effects and Metabolism
Metabolism of L-threo-Ceramides
Research comparing the metabolism of different ceramide stereoisomers has revealed a distinct metabolic fate for the L-threo form. A key study demonstrated that while L-erythro-sphinganine and its ceramide derivatives are not substrates for dihydroceramide (B1258172) synthase, sphingomyelin (B164518) synthase, or glucosylceramide synthase, the L-threo-sphinganine is acylated by dihydroceramide synthase.[2] Furthermore, L-threo-dihydroceramide and L-threo-ceramide are metabolized to dihydro-sphingomyelin and sphingomyelin, respectively.[2] However, they are not converted to dihydroglucosylceramide or glucosylceramide.[2] This suggests a specific metabolic pathway for L-threo-ceramides that diverges from the D-erythro pathway, potentially leading to different downstream signaling events.
Cellular Effects of L-threo-Ceramides
Based on studies with short-chain analogs, L-threo-ceramides exhibit a range of biological activities:
-
Cell Cycle Arrest and Cytotoxicity: L-threo-ceramides have been shown to induce cell cycle arrest in the G0/G1 phase and exhibit cytotoxic effects in leukemia cell lines.[1][2][3][4] The potency of this effect appears to be dependent on the acyl chain length.
-
Modulation of Immune Responses: L-threo-ceramides can influence cytokine production, with reports of both inhibition and enhancement of IL-4 production depending on the specific analog and experimental conditions.[1][2][3]
-
Cholesterol Homeostasis: At least one short-chain L-threo-ceramide has been shown to stimulate cholesterol efflux, although less effectively than its D-erythro counterpart.[1][2]
-
Induction of Oxidative Stress and Mitochondrial Dysfunction: A novel cationic L-threo-C6-ceramide analog was found to induce NADPH oxidase activation, leading to mitochondrial dysfunction and loss of cell viability in pancreatic β-cells.[5]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia), U937 (human monocytic), CHO (Chinese hamster ovary), EL4 (mouse T-lymphoma), INS 832/13 (rat insulinoma).
-
Treatment: L-threo-ceramides are typically dissolved in a suitable solvent like DMSO or ethanol (B145695) and then diluted in culture medium to the desired final concentration. A vehicle control (solvent alone) should always be included.
Analysis of Cell Viability and Apoptosis
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
Trypan Blue Exclusion Assay: To count viable and non-viable cells.
-
Annexin V/Propidium Iodide Staining: To detect apoptosis and necrosis by flow cytometry.
-
TUNEL Assay: To detect DNA fragmentation in apoptotic cells.
Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Lipid Extraction and Analysis
-
Bligh-Dyer Method: A common method for extracting total lipids from cells or tissues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the separation and quantification of different sphingolipid species, including ceramides and sphingosine.[6]
Western Blotting
-
To analyze the expression levels of proteins involved in signaling pathways, such as caspases for apoptosis or cell cycle regulatory proteins.
Signaling Pathways
Direct evidence for signaling pathways specifically activated by N-octadecanoyl-L-threo-sphingosine is limited. However, based on the known metabolism and the general role of ceramides in cellular signaling, we can propose potential pathways.
Metabolic Pathway of L-threo-Ceramide
The following diagram illustrates the known metabolic conversion of L-threo-ceramide.
Caption: Metabolic pathway of L-threo-ceramide.
Hypothetical Signaling Workflow
The following diagram presents a generalized workflow of how L-threo-ceramides might induce cellular responses, based on the effects observed with short-chain analogs.
Caption: Hypothetical signaling workflow of L-threo-ceramides.
Conclusion and Future Directions
The preliminary studies on N-octadecanoyl-L-threo-sphingosine and its short-chain analogs suggest that this class of molecules possesses distinct biological activities compared to the more prevalent D-erythro ceramides. The unique metabolic fate of L-threo-ceramides, being converted to sphingomyelin but not glucosylceramide, points towards potentially novel signaling functions. The observed effects on cell cycle, apoptosis, and immune modulation in various cell lines warrant further investigation.
Significant gaps in our understanding remain, particularly concerning the specific effects of the long-chain N-octadecanoyl-L-threo-sphingosine. Future research should focus on:
-
Elucidating the specific protein targets of L-threo-ceramides.
-
Conducting comprehensive lipidomic and proteomic analyses in response to N-octadecanoyl-L-threo-sphingosine treatment.
-
Investigating the in vivo effects of this molecule in relevant animal models of disease.
-
Developing more specific tools and reagents to study L-threo-ceramide signaling.
A deeper understanding of the biological roles of N-octadecanoyl-L-threo-sphingosine could open new avenues for the development of therapeutics targeting sphingolipid metabolism and signaling in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L- threo -C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]
The Metabolic Odyssey of Octadecanoyl-L-threo-sphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine, a C18 ceramide, is a pivotal bioactive sphingolipid implicated in a myriad of cellular processes, from orchestrating programmed cell death to modulating metabolic homeostasis. As a central hub in sphingolipid metabolism, its synthesis, catabolism, and downstream signaling effects are of profound interest in various fields of biomedical research, including oncology and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its metabolic pathways, quantitative analysis, and the intricate signaling networks it commands.
Metabolic Pathways of this compound
The cellular concentration of this compound is meticulously regulated through a network of anabolic and catabolic pathways. The primary routes of its metabolism are the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.
1. De Novo Synthesis: This pathway commences with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. Following a series of enzymatic reactions, sphinganine (B43673) is acylated by Ceramide Synthase 1 (CerS1) with stearoyl-CoA to produce dihydroceramide. A final desaturation step introduces a double bond into the sphingoid base, yielding this compound (C18 ceramide). CerS1 exhibits a high degree of specificity for the 18-carbon fatty acyl-CoA, making it the key enzyme in the synthesis of this particular ceramide species.
2. Sphingomyelin Hydrolysis: this compound can be liberated from sphingomyelin, a major component of cellular membranes, through the action of sphingomyelinases (SMases). This pathway provides a rapid mechanism to increase intracellular ceramide levels in response to various cellular stresses and stimuli.
3. Salvage Pathway: In this recycling pathway, complex sphingolipids are broken down to sphingosine (B13886), which can then be re-acylated by CerS1 to form this compound.
Once formed, this compound can be further metabolized. It can be deacylated by ceramidases to yield sphingosine and an 18-carbon fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing biological effects to ceramide. Alternatively, the primary hydroxyl group of ceramide can be modified to form more complex sphingolipids such as sphingomyelin or glucosylceramide.
Quantitative Analysis of C18 Ceramide Metabolism
The precise quantification of this compound and its metabolites is crucial for understanding its metabolic flux and biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Table 1: Quantitative Data on C18 Ceramide Analysis using LC-MS/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 picograms (on column) | [1][2] |
| Limit of Quantification (LOQ) | 1.0 picogram (on column) | [1][2] |
| Linearity Range | 2.8 - 357 ng | [3] |
| Inter-assay Precision (RSD) | 2.9% - 6.2% | [1] |
| Recovery from Plasma | 78 - 91% | [3] |
| Recovery from Liver Tissue | 70 - 99% | [3] |
| Recovery from Muscle Tissue | 71 - 95% | [3] |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines the key steps for the quantitative analysis of C18 ceramide in biological samples.
1. Lipid Extraction:
- Homogenize tissue or cell samples in a suitable solvent mixture, typically chloroform:methanol.
- Employ a Bligh and Dyer extraction or a similar method to separate the lipid phase.
- For plasma samples, an additional solid-phase extraction step may be necessary to remove interfering lipids.
2. Internal Standard Spiking:
- Add a known amount of a suitable internal standard, such as C17 ceramide, to the sample prior to extraction to correct for sample loss and ionization suppression.
3. Liquid Chromatography Separation:
- Utilize a reverse-phase HPLC column (e.g., C8 or C18) to separate the different ceramide species.
- Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.
4. Tandem Mass Spectrometry Detection:
- Use an electrospray ionization (ESI) source in the positive ion mode.
- Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of C18 ceramide and the internal standard.
5. Quantification:
- Construct a standard curve using known concentrations of C18 ceramide.
- Quantify the amount of C18 ceramide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Protocol 2: Ceramide Synthase 1 (CerS1) Activity Assay
This assay measures the activity of CerS1, the enzyme responsible for synthesizing C18 ceramide.
1. Preparation of Cell/Tissue Homogenates:
- Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
- Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
2. Reaction Mixture Preparation:
- Prepare a reaction buffer containing HEPES, KCl, MgCl2, and DTT.
- Add the substrates: a sphingoid base (e.g., sphinganine or a fluorescently labeled analog like NBD-sphinganine) and the specific fatty acyl-CoA for CerS1, which is stearoyl-CoA (C18:0-CoA).
3. Enzyme Reaction:
- Initiate the reaction by adding a specific amount of the cell/tissue homogenate to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
4. Reaction Termination and Lipid Extraction:
- Stop the reaction by adding a chloroform:methanol mixture.
- Extract the lipids as described in Protocol 1.
5. Product Analysis:
- Separate the product (C18 ceramide or its fluorescent analog) from the substrates using thin-layer chromatography (TLC) or HPLC.
- Quantify the product using a phosphorimager (for radiolabeled substrates) or a fluorescence detector (for fluorescent substrates).
Signaling Pathways and Visualization
This compound is a key signaling molecule that influences critical cellular decisions, most notably apoptosis and the cellular response to insulin (B600854).
C18 Ceramide-Induced Apoptosis
C18 ceramide is a well-established pro-apoptotic lipid.[4][5] Its accumulation, often triggered by cellular stress, can initiate a cascade of events leading to programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, C18 ceramide can promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases. In the extrinsic pathway, C18 ceramide can facilitate the clustering of death receptors, such as Fas, amplifying the apoptotic signal.
Caption: C18 Ceramide-Induced Apoptotic Signaling Pathway.
C18 Ceramide and Insulin Resistance
Elevated levels of C18 ceramide are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes. C18 ceramide can interfere with the insulin signaling cascade at multiple points. A key mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central kinase in the insulin signaling pathway. By impairing Akt activation, C18 ceramide hinders the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby reducing glucose uptake into cells.
References
- 1. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of L-threo-Ceramide Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-threo-ceramide species. It is designed to be a valuable resource for researchers and professionals in drug development and cellular biology, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.
Introduction to L-threo-Ceramides
Ceramides (B1148491) are a class of sphingolipids that play a crucial role in cellular signaling, membrane structure, and metabolic regulation.[1][2][3] They consist of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond. The stereochemistry of the sphingoid backbone is a critical determinant of a ceramide's biological activity and physical properties. While the naturally occurring and most studied ceramides possess a D-erythro configuration, their synthetic stereoisomers, including L-threo-ceramides, are gaining attention as valuable tools for dissecting cellular processes and as potential therapeutic agents.[1]
The L-threo configuration refers to the specific spatial arrangement of the hydroxyl and amino groups on the sphingosine backbone. This seemingly subtle structural alteration can lead to significant changes in the molecule's physical behavior, including its interactions within lipid membranes and its recognition by metabolic enzymes.[1][4] Understanding these physical properties is paramount for interpreting experimental results and for the rational design of ceramide-based therapeutics.
Quantitative Physical Properties
The physical characteristics of L-threo-ceramides are influenced by the length and saturation of their N-acyl chain. The following tables summarize the available quantitative data for various L-threo-ceramide species.
| Ceramide Species | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| L-threo-Cer(d18:1/2:0) (C2) | C20H39NO3 | 341.53[5] | - | - |
| L-threo-Cer(d18:1/6:0) (C6) | C24H47NO3 | 397.6[6] | Solid[6] | 130-139[7] |
| L-threo-Cer(d18:1/8:0) (C8) | C26H51NO3 | 425.7[8] | Solid[8] | - |
| L-threo-Lactosyl(ß) Cer(d18:1/8:0) | C38H71NO13 | 750[9] | - | - |
| Ceramide Species | Solubility |
| L-threo-Cer(d18:1/2:0) (C2) | DMF: 5 mg/mL (14.64 mM), DMSO: Soluble, Chloroform: Soluble, Ethanol: Soluble[5] |
| L-threo-Cer(d18:1/6:0) (C6) | Chloroform: Soluble, DMF: 5 mg/mL, DMSO: Soluble, Ethanol: Soluble[6] |
| L-threo-Cer(d18:1/8:0) (C8) | Chloroform: Soluble, DMF: 5 mg/mL, DMSO: Soluble, Ethanol: Soluble[8] |
Phase Behavior and Membrane Interactions
The stereochemistry at the C-3 position of the sphingoid base significantly impacts the phase behavior of ceramides within lipid membranes. Studies on model skin lipid membranes have shown that the inversion of the C-3 configuration from the natural D-erythro to the unnatural L-threo isomer leads to increased phase transition temperatures.[4] However, this alteration also results in a decreased proportion of orthorhombic packing and reduced lipid mixing within the membrane.[4] These changes in membrane organization can lead to increased membrane permeability.[4]
The acyl chain length of ceramides is another critical factor influencing their interaction with membranes. Short-chain ceramides, due to their higher water solubility, can more readily insert into and desorb from cell membranes, making them useful as cell-permeable analogs in experimental settings.[5] In contrast, long-chain ceramides are essential for maintaining the skin's barrier function.[10]
Experimental Protocols
The characterization of the physical properties of L-threo-ceramides relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of L-threo-Ceramides
A common method for synthesizing ceramides involves the direct coupling of a long-chain base (L-threo-sphingosine) and a fatty acid in the presence of a mixed carbodiimide (B86325).[11][12]
Workflow:
Caption: Workflow for the synthesis of L-threo-ceramides.
Detailed Steps:
-
Dissolution: Dissolve the L-threo-sphingosine and the desired fatty acid in an appropriate organic solvent.
-
Coupling: Add a mixed carbodiimide to the solution to facilitate the amide bond formation between the sphingosine and the fatty acid.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin-Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, purify the resulting L-threo-ceramide using column chromatography on silica (B1680970) gel.[11]
-
Characterization: Confirm the identity and purity of the synthesized ceramide using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][13]
Determination of Phase Behavior
Techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) are employed to study the phase behavior of ceramides in model membranes.[4][14][15][16]
Workflow:
Caption: Experimental workflow for analyzing ceramide phase behavior.
Detailed Steps:
-
Sample Preparation: Prepare model membranes, such as multilamellar vesicles (MLVs), incorporating the L-threo-ceramide species of interest along with other lipids like cholesterol and free fatty acids.
-
X-Ray Diffraction (XRD): Use XRD to determine the lamellar phases and the lateral packing (e.g., orthorhombic, hexagonal) of the lipid acyl chains.[4][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Employ FTIR to probe the conformational order of the lipid acyl chains by analyzing the frequencies of specific vibrational modes, such as the CH2 stretching and scissoring bands.[14][15]
-
Differential Scanning Calorimetry (DSC): Utilize DSC to measure the temperatures and enthalpies of phase transitions, providing information on the thermal stability of the different lipid phases.[10][16]
Signaling Pathways
Ceramides are central molecules in a complex network of signaling pathways that regulate fundamental cellular processes, including apoptosis, cell cycle arrest, and inflammation.[18][19][20] While much of the research has focused on D-erythro-ceramides, L-threo-ceramides are known to be metabolized differently and can modulate these pathways in distinct ways. For instance, L-threo-ceramides can be metabolized to sphingomyelin (B164518) but not glucosylceramide.[1]
Ceramide Metabolism and Signaling
The diagram below illustrates the central role of ceramide in sphingolipid metabolism and its involvement in key signaling cascades.
Caption: Overview of ceramide metabolism and signaling pathways.
This diagram highlights that L-threo-ceramide can be a substrate for sphingomyelin synthase but is not readily converted to glucosylceramide, unlike its D-erythro counterpart.[1] This metabolic divergence underscores the importance of stereochemistry in determining the biological fate and function of ceramides.
Conclusion
The physical properties of L-threo-ceramide species are intrinsically linked to their stereochemistry and acyl chain composition. These properties dictate their behavior in biological membranes and their accessibility to metabolic enzymes, ultimately influencing their roles in cellular signaling. A thorough understanding of these physical characteristics, facilitated by the data and methodologies presented in this guide, is essential for advancing research into the multifaceted roles of ceramides and for the development of novel therapeutic strategies targeting sphingolipid metabolism.
References
- 1. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2 L-threo Ceramide (d18:1/2:0) | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. caymanchem.com [caymanchem.com]
- 9. C8 L-threo-Lactosyl(�) Ceramide (d18:1/8:0), 939036-94-9 | BroadPharm [broadpharm.com]
- 10. Effect of ceramide acyl chain length on skin permeability and thermotropic phase behavior of model stratum corneum lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 14. The phase behavior of skin-barrier lipids: A combined approach of experiments and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Polymorphism, Nanostructures, and Barrier Properties of Ceramide-Based Lipid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Octadecanoyl-L-threo-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Octadecanoyl-L-threo-sphingosine, a specific stereoisomer of ceramide. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and the molecule's role in cellular signaling.
Chemical Identity and Properties
This compound, also known as N-Stearoyl-L-threo-sphingosine, is a member of the ceramide family of lipids. Ceramides (B1148491) are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as bioactive signaling molecules themselves. The "L-threo" designation refers to the specific stereochemistry of the sphingosine (B13886) backbone, which influences its biological activity.
Table 1: Chemical Data for this compound
| Property | Value |
| CAS Number | 95037-06-2 |
| Molecular Formula | C₃₆H₇₁NO₃ |
| Molecular Weight | 565.95 g/mol |
| SMILES | OC--INVALID-LINK----INVALID-LINK--O |
| Physical State | Solid |
| Purity | Typically >99% |
| Storage | -20°C |
Experimental Protocols
Synthesis of this compound
1. Synthesis of L-threo-sphingosine:
A concise and stereoselective route for the synthesis of L-threo-sphingosine starting from commercially available L-serine has been described.[2] Key steps in this process include the formation of a trans-oxazoline intermediate followed by an intermolecular olefin cross-metathesis to introduce the long alkyl chain.[2] Alternative patented methods describe the synthesis starting from an achiral aromatic source, where a stereospecific azido (B1232118) alcohol is a key intermediate.[2]
2. N-acylation of L-threo-sphingosine with Stearic Acid:
-
Materials: L-threo-sphingosine, Stearic Acid, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a suitable solvent (e.g., Dichloromethane (B109758) (DCM) or a mixture of DCM and Dimethylformamide (DMF)), and a base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)).
-
Procedure:
-
Dissolve L-threo-sphingosine and stearic acid in the chosen solvent.
-
Add the base to the mixture.
-
Slowly add the coupling agent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC or EDC is used).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
3. Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane to yield pure this compound.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule. Key signals to identify include those corresponding to the amide proton, the protons on the sphingosine backbone, the olefinic protons, and the long alkyl chains of both the sphingosine and the stearoyl group. Conformational studies of sphingolipids can be performed using advanced NMR techniques.[3]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[4][5][6][7] Characteristic fragment ions will correspond to the loss of water, the cleavage of the amide bond, and fragmentation of the sphingoid base and the fatty acyl chain.[6][7] In-source fragmentation can provide detailed structural information, including the location of double bonds.[6][7]
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Expected Observations |
| ¹H NMR | Signals for amide proton, vinyl protons, methine protons adjacent to hydroxyl and amino groups, and methylene (B1212753) and methyl protons of the alkyl chains. |
| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, carbons bearing hydroxyl and amino groups, and aliphatic carbons. |
| LC-MS/MS | Parent ion corresponding to [M+H]⁺ or [M+Na]⁺. Characteristic fragment ions from the loss of water and cleavage of the sphingoid backbone and fatty acyl chain. |
Biological Activity and Signaling Pathways
Ceramides, in general, are key signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][8][9] The stereochemistry of the sphingoid base plays a crucial role in determining the specific biological effects.
The Role of L-threo-Ceramides in Cell Signaling
Unlike the naturally occurring D-erythro ceramides, L-threo-sphingolipids exhibit distinct biological activities. L-threo-dihydrosphingosine has been shown to be a potent competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[5][10] These enzymes are responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule.[4]
By inhibiting SphK1 and SphK2, L-threo-sphingolipids can disrupt the "sphingolipid rheostat," which is the balance between the levels of pro-apoptotic ceramides and sphingosine, and pro-survival S1P.[4] An increase in the ceramide/S1P ratio is generally associated with the induction of apoptosis. Safingol, the synthetic L-threo-stereoisomer of endogenous sphinganine, is known to compete with SphK1, leading to increased ceramide levels and apoptosis in various cell types.[11]
While SphK1 does not phosphorylate DL-threo-dihydrosphingosine, SphK2 can efficiently phosphorylate it.[5] This differential activity of the two kinase isoforms towards L-threo-sphingolipids adds another layer of complexity to their biological effects.
Signaling Pathway Diagram
The following diagram illustrates the central role of sphingosine kinases in sphingolipid metabolism and how L-threo-sphingolipids can interfere with this pathway.
Caption: L-threo-ceramide signaling via inhibition of Sphingosine Kinases.
Experimental Workflow for Studying Cellular Effects
The following workflow can be used to investigate the biological effects of this compound in a cellular context.
Caption: Workflow for assessing the cellular effects of this compound.
Conclusion
This compound is a valuable tool for researchers studying the intricate roles of sphingolipids in cellular signaling. Its distinct stereochemistry leads to unique biological activities, primarily through the inhibition of sphingosine kinases, which alters the critical balance between pro-apoptotic and pro-survival sphingolipid metabolites. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and related L-threo-ceramides, paving the way for further discoveries in sphingolipid-targeted drug development.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of rat kidney sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of phospholipids and sphingolipids by in-source fragmentation MALDI/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 9. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-threo-sphingosine Containing Lipids: Unveiling a Rare Stereoisomer in Nature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-threo-sphingosine containing lipids, focusing on their natural sources, biosynthesis, and potential signaling pathways. While the D-erythro stereoisomer of sphingosine (B13886) is the most abundant and well-characterized form in biological systems, emerging research suggests the existence and potential significance of its less common diastereomer, L-threo-sphingosine. This document aims to be a comprehensive resource for professionals investigating the nuanced roles of sphingolipid stereochemistry in health and disease.
Introduction to Sphingolipid Stereochemistry
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, an aliphatic amino alcohol. The stereochemistry of the sphingoid base is crucial for its biological activity and the properties of the complex lipids into which it is incorporated. The most common sphingoid base in mammals is D-erythro-sphingosine. However, the vast structural diversity of sphingolipids found in nature, particularly in marine organisms, fungi, and plants, presents the possibility of the natural occurrence of other stereoisomers, including L-threo-sphingosine.
Natural Sources of L-threo-sphingosine Containing Lipids: An Area of Active Investigation
Direct evidence for the widespread natural occurrence of L-threo-sphingosine containing lipids is currently limited. The majority of studies on sphingolipid composition have focused on the more abundant D-erythro isomer. However, the chemical diversity observed in certain biological niches suggests that a systematic search for L-threo-sphingosine in these sources is warranted.
Potential Natural Sources for Investigation:
-
Marine Invertebrates: Marine sponges, corals, and other invertebrates are known to produce a remarkable variety of unique sphingolipids with unusual structures. Their complex symbiotic relationships with microorganisms may also contribute to this diversity, making them a primary target in the search for L-threo-sphingosine containing lipids.
-
Fungi: Fungal sphingolipid biosynthesis pathways exhibit some key differences from those in mammals, leading to the production of unique sphingoid bases. While not extensively characterized for L-threo-sphingosine, the known diversity makes fungi a promising kingdom for exploration.
-
Plants: The plant sphingolipidome is complex, with variations in long-chain base saturation and hydroxylation. While D-erythro-phytosphingosine is common, the presence of other isomers, including the potential for L-threo configurations, cannot be ruled out and merits further investigation.
Quantitative Data on Sphingolipid Abundance
To date, there is a lack of quantitative data specifically detailing the abundance of L-threo-sphingosine containing lipids in natural sources, primarily due to their presumed low concentrations and the technical challenges in separating and quantifying stereoisomers. The tables below summarize the known abundance of total sphingolipids in various organisms, highlighting the need for future studies to apply stereospecific analytical methods to determine the contribution of the L-threo isomer.
Table 1: Total Sphingolipid Content in Selected Organisms
| Organism/Tissue | Sphingolipid Class | Concentration/Abundance | Reference |
| Human Plasma | Sphingomyelin | 150-250 µmol/L | [1] |
| Human Red Blood Cells | Total Sphingolipids | ~15% of total lipids | [2] |
| Saccharomyces cerevisiae | Inositol Phosphoceramides | Major sphingolipid class | [3] |
| Arabidopsis thaliana (leaf) | Glucosylceramides, GIPCs | ~40% of plasma membrane lipids | [4][5] |
| Marine Sponge (Agelas sp.) | Glycosyl Ceramides (B1148491) | Varies by species | [6] |
Note: Data represents total sphingolipids, with the D-erythro isomer being the presumed major component. GIPC stands for Glycosyl Inositol Phosphoceramide.
Experimental Protocols
The successful identification and quantification of L-threo-sphingosine containing lipids hinge on robust experimental protocols that can effectively extract these lipids from complex biological matrices and differentiate them from their more abundant stereoisomers.
Extraction of Total Sphingolipids
A common and effective method for the extraction of total lipids, including sphingolipids, from biological samples is a modified Folch or Bligh-Dyer method.
Protocol: Bligh-Dyer Extraction for Total Lipids
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform (B151607):methanol (1:2, v/v). For every 1 g of sample, use 3 mL of the solvent mixture.
-
Phase Separation: Add 1 mL of chloroform per 1 g of the original sample to the homogenate and vortex thoroughly.
-
Aqueous Wash: Add 1.8 mL of water per 1 g of the original sample and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.
-
Lipid Collection: The lower organic phase, containing the total lipids, is carefully collected using a Pasteur pipette.
-
Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis.
Stereospecific Analysis of Sphingoid Bases by LC-MS/MS
Distinguishing between L-threo and D-erythro sphingosine requires chromatographic separation coupled with mass spectrometry.
Protocol: LC-MS/MS for Sphingoid Base Diastereomer Separation
-
Hydrolysis: The extracted total lipids are subjected to acid or alkaline hydrolysis to release the free sphingoid bases. A common method involves heating the lipid extract in 1 M methanolic HCl at 70°C for 18 hours.
-
Derivatization (Optional but Recommended): Derivatization of the amino group of the sphingoid base can improve chromatographic resolution and ionization efficiency. o-Phthalaldehyde (OPA) is a common derivatizing agent.
-
Chromatographic Separation:
-
Column: A chiral column or a reverse-phase C18 column can be used. Chiral columns provide the best separation of enantiomers.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), is typically used. The exact gradient will need to be optimized based on the column and instrumentation.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Analysis: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The transition from the precursor ion (the protonated molecule [M+H]+) to a characteristic product ion (e.g., the loss of water) is monitored.
-
Signaling Pathways and Biological Roles
While the signaling pathways of D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are well-established, the specific signaling roles of endogenous L-threo-sphingosine are largely unknown. However, studies using the synthetic L-threo-sphinganine analog, safingol (B48060), have provided insights into its potential biological activities.
Known Signaling Effects of Safingol (L-threo-sphinganine)
Safingol has been shown to be an inhibitor of protein kinase C (PKC) and sphingosine kinase (SphK).[2][7] Its inhibitory actions on these key signaling enzymes suggest potential roles in:
-
Cell Growth and Proliferation: By inhibiting PKC and the production of the pro-proliferative S1P, L-threo-sphinganine may act as a negative regulator of cell growth.
-
Apoptosis and Autophagy: Safingol has been demonstrated to induce autophagy in tumor cells.[2] This suggests that endogenous L-threo-sphingosine, if present, could play a role in programmed cell death pathways.
The diagram below illustrates the known inhibitory effects of safingol on key signaling pathways.
Caption: Inhibitory effects of Safingol on signaling pathways.
Biosynthesis of Sphingolipids
The de novo biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial reaction produces 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). Subsequent enzymatic steps, including acylation and desaturation, lead to the formation of ceramides and more complex sphingolipids. The stereochemistry of the final sphingoid base is determined by the enzymes involved in this pathway. While the canonical pathway produces the D-erythro isomer, the existence of alternative enzymes or substrate specificities in certain organisms could potentially lead to the synthesis of L-threo-sphingosine.
The following diagram outlines the general workflow for the extraction and analysis of sphingolipids, a crucial process for investigating the presence of L-threo-sphingosine.
Caption: Workflow for sphingolipid extraction and analysis.
Conclusion and Future Directions
The study of L-threo-sphingosine containing lipids is a nascent field with the potential to reveal novel biological functions and therapeutic targets. While direct evidence of their natural abundance remains elusive, the vast and largely unexplored diversity of sphingolipids in organisms such as marine invertebrates, fungi, and plants suggests that these molecules may be present and playing important, yet undiscovered, roles.
Future research should focus on:
-
Systematic Screening: Employing advanced, stereospecific analytical techniques to screen diverse natural sources for the presence of L-threo-sphingosine containing lipids.
-
Enzymatic Characterization: Identifying and characterizing the enzymes responsible for the potential biosynthesis of L-threo-sphingosine.
-
Functional Studies: Elucidating the specific signaling pathways and cellular functions of endogenous L-threo-sphingosine and its metabolites.
This technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing and potentially significant area of sphingolipid research. The methodologies and conceptual frameworks presented here provide a roadmap for scientists and drug development professionals to explore the uncharted territory of L-threo-sphingosine biology.
References
- 1. [PDF] Biosynthesis of long chain base in sphingolipids in animals, plants and fungi | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipids: towards an integrated view of metabolism during the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of stereospecific sphingosine and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of Octadecanoyl-L-threo-sphingosine
Abstract
This application note provides a detailed protocol for the chemical synthesis of Octadecanoyl-L-threo-sphingosine, a specific C18 ceramide stereoisomer. Ceramides (B1148491) are central lipid molecules involved in a myriad of cellular processes, including signaling pathways that regulate cell growth, differentiation, and apoptosis. The threo stereoisomer, while less common than the naturally abundant erythro form, is a valuable tool for researchers studying the stereospecific requirements of enzyme-substrate interactions and ceramide-mediated signaling events. This protocol outlines a robust and reproducible method for the N-acylation of L-threo-sphingosine using stearic acid and a carbodiimide (B86325) coupling agent, yielding the target molecule with high purity. Detailed methodologies for the synthesis, purification, and characterization are provided for researchers in chemical biology, pharmacology, and drug development.
Introduction
Ceramides are a class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. They serve as fundamental structural components of cellular membranes and as critical signaling molecules. The biological function of a ceramide is highly dependent on its specific chemical structure, including the stereochemistry of the sphingoid base and the length of the N-acyl chain.
The de novo synthesis of ceramides in the cell occurs in the endoplasmic reticulum, starting from the condensation of serine and palmitoyl-CoA. This pathway primarily produces the D-erythro isomer. However, understanding the biological roles of other stereoisomers, such as L-threo-sphingosine-based ceramides, is crucial for elucidating the specific mechanisms of ceramide-protein interactions and downstream signaling. Studies have shown that L-threo isomers can exhibit distinct biological activities, for instance, inducing cell cycle arrest and accumulating sphingosine (B13886) in leukemia cells.
This protocol details a straightforward and efficient laboratory procedure for synthesizing this compound by coupling stearic acid with L-threo-sphingosine. The method is adapted from established procedures for ceramide synthesis and is suitable for producing material for in vitro and cell-based assays.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog No. |
| L-threo-sphingosine | ≥98% | e.g., Cayman Chemical | 10007921 |
| Stearic Acid | ≥98.5% | e.g., Sigma-Aldrich | S4751 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) | ≥98% | e.g., Sigma-Aldrich | E7750 |
| Dichloromethane (B109758) (DCM), Anhydrous | ≥99.8% | e.g., Sigma-Aldrich | 270997 |
| Pyridine (B92270), Anhydrous | ≥99.8% | e.g., Sigma-Aldrich | 270970 |
| Ethyl Acetate (B1210297) | HPLC Grade | e.g., Fisher Scientific | E145 |
| Hexane (B92381) | HPLC Grade | e.g., Fisher Scientific | H302 |
| Silicic Acid (for column chromatography) | 100-200 mesh | e.g., Mallinckrodt | 2847 |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | e.g., Millipore | 105554 |
Experimental Protocol
This protocol is based on the carbodiimide-mediated coupling method, which provides good yields for ceramide synthesis.[1][2]
Preparation of Reactants
1.1. Drying of Reagents: Ensure L-threo-sphingosine and stearic acid are thoroughly dried under vacuum for at least 4 hours before use to remove any residual moisture. 1.2. Solvent Preparation: Use anhydrous dichloromethane and pyridine to prevent unwanted side reactions.
N-Acylation Reaction
2.1. In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 100 mg (0.334 mmol) of L-threo-sphingosine and 104 mg (0.367 mmol, 1.1 eq) of stearic acid in 15 mL of anhydrous dichloromethane. 2.2. Add 0.5 mL of anhydrous pyridine to the solution. 2.3. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved. 2.4. Add 70 mg (0.367 mmol, 1.1 eq) of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) to the reaction mixture in one portion. 2.5. Allow the reaction to stir at room temperature for 24 hours . Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1, v/v). The product spot should be significantly less polar than the starting sphingosine spot.
Reaction Work-up and Extraction
3.1. After 24 hours, transfer the reaction mixture to a separatory funnel. 3.2. Dilute the mixture with an additional 20 mL of dichloromethane. 3.3. Wash the organic layer sequentially with:
- 2 x 20 mL of 1 M HCl
- 2 x 20 mL of saturated NaHCO₃ solution
- 1 x 20 mL of brine 3.4. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
4.1. Column Preparation: Prepare a chromatography column with a slurry of silicic acid in hexane. 4.2. Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. 4.3. Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC. 4.4. Fraction Pooling: Pool the fractions containing the pure product (as determined by a single spot on TLC) and evaporate the solvent to yield this compound as a white solid. A typical yield is in the range of 60-75%.[1][2]
Characterization
5.1. Mass Spectrometry (MS): Confirm the molecular weight of the product by Electrospray Ionization Mass Spectrometry (ESI-MS). The expected [M+H]⁺ ion for C₃₆H₇₃NO₃ is m/z 568.56. 5.2. Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. 5.3. Purity Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC) or LC-MS.
Synthesis and Purification Data
| Parameter | Value | Reference/Notes |
| Reactants | ||
| L-threo-sphingosine | 100 mg (0.334 mmol) | Starting material |
| Stearic Acid | 104 mg (0.367 mmol) | 1.1 equivalents |
| EDC-HCl | 70 mg (0.367 mmol) | 1.1 equivalents |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane / Pyridine | 15 mL / 0.5 mL |
| Temperature | Room Temperature (~25 °C) | |
| Reaction Time | 24 hours | Monitored by TLC |
| Purification | ||
| Method | Silicic Acid Column Chromatography | |
| Eluent System | Hexane / Ethyl Acetate Gradient | 10% -> 50% Ethyl Acetate |
| Product | ||
| Compound | This compound | C₃₆H₇₃NO₃ |
| Expected Molecular Weight | 567.99 g/mol | |
| Expected MS [M+H]⁺ | 568.56 m/z | |
| Typical Yield | 114 - 142 mg (60 - 75%) | [1][2] |
| Appearance | White crystalline solid |
Diagrams
Synthesis Workflow
References
Application Notes and Protocols for Octadecanoyl-L-threo-sphingosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine, also known as L-threo-C18-sphingosine, is a crucial bioactive sphingolipid that plays a significant role in cellular signaling. As an analog of the naturally occurring D-erythro-sphingosine, it serves as a valuable tool for investigating the complex network of sphingolipid-mediated cellular processes. Unlike its D-erythro counterpart, L-threo-sphingosine exhibits distinct biological activities, primarily acting as a potent inhibitor of Protein Kinase C (PKC) and a competitive inhibitor of sphingosine (B13886) kinases (SphK).[1][2] This dual inhibitory action disrupts the delicate balance of the "sphingolipid rheostat," which governs cell fate decisions between proliferation and apoptosis. Consequently, this compound is an essential compound for studies in cancer biology, neurobiology, and inflammatory diseases.
These application notes provide detailed protocols and background information for the effective use of this compound in cell culture experiments, enabling researchers to explore its impact on cellular signaling pathways and phenotypes.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | L-threo-Sphingosine C18, L-threo-Sphingosine (d18:1) |
| Molecular Formula | C₁₈H₃₇NO₂ |
| Molecular Weight | 299.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Ethanol (B145695) (0.25 mg/mL), DMSO, DMF |
| Storage | Store solid at -20°C. Stock solutions can be stored at -20°C for up to one month. |
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Protein Kinase C (PKC) Inhibition : It is a more potent inhibitor of PKC than D-erythro-sphingosine.[3] PKC isoforms, particularly PKC-δ, are implicated in the regulation of apoptosis. Inhibition of PKC-δ can modulate downstream targets such as p53, STAT1, and the PI3K/Akt pathway, ultimately leading to programmed cell death.
-
Sphingosine Kinase (SphK) Inhibition : As a competitive inhibitor of SphK1 and SphK2, it blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[2] This action is critical because S1P is a pro-survival and pro-proliferative signaling molecule. By preventing S1P formation, this compound shifts the sphingolipid balance towards the pro-apoptotic precursors, ceramide and sphingosine.[4][5]
Quantitative Data
The following table summarizes key quantitative data for L-threo-sphingosine and related compounds. It is important to note that cellular effects are highly dependent on the cell type and experimental conditions.
| Parameter | Compound | Value | Cell Type/System | Reference |
| PKC Inhibition | L-threo-Sphingosine C18 | 50% inhibition at 2.2 mol % | Mixed micelle assay | [3] |
| Arachidonic Acid Release | L-threo-O,O-dimethyl-C18-S1P | Stimulation at 100 µM | PC12 cells | [6] |
| Prostanoid Formation | L-t-DMBn-S1P | Increase at 20 µM | PC12 cells | [6] |
| Cell Viability (IC50) | L-threo-dihydrosphingosine (Safingol) | ~5-15 µM (in combination with other drugs) | Various cancer cell lines | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Due to its lipophilic nature, proper solubilization is critical for reproducible results.
Materials:
-
This compound (crystalline solid)
-
Ethanol (anhydrous, cell culture grade) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile water)
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes or glass vials
-
Water bath or heat block
-
Sonicator
Procedure:
-
Stock Solution Preparation (1 mM in Ethanol/DMSO):
-
Aseptically weigh out a precise amount of this compound.
-
Dissolve in anhydrous ethanol or DMSO to a final concentration of 1 mM (0.2995 mg/mL).
-
Gently warm the solution (37°C) and vortex or sonicate briefly to ensure complete dissolution. The solution may appear slightly hazy.
-
Store the stock solution in small aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
-
Preparation of BSA-Complexed Working Solution:
-
This method enhances the bioavailability and reduces the potential toxicity of the lipid in cell culture.
-
In a sterile tube, add the desired volume of pre-warmed (37°C) fatty acid-free BSA solution.
-
Add the required volume of the this compound stock solution to the BSA solution while vortexing gently. A common molar ratio of lipid to BSA is 5:1.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to allow for complex formation.
-
Further dilute this BSA-complexed solution in serum-free or complete cell culture medium to achieve the final desired treatment concentrations (e.g., 1-100 µM).
-
Note: Always prepare a vehicle control containing the same concentration of ethanol/DMSO and BSA as the highest concentration of the test compound.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of BSA-complexed this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PKC Downstream Signaling
This protocol allows for the investigation of the effect of this compound on the phosphorylation state of PKC downstream targets involved in apoptosis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-p53, anti-p53, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Analysis
This compound's inhibitory effects on PKC and SphK can be visualized in the context of cellular signaling pathways leading to apoptosis.
Conclusion
This compound is a powerful pharmacological tool for dissecting the intricate roles of sphingolipids in cell fate decisions. Its ability to inhibit both PKC and sphingosine kinases allows for the targeted disruption of pro-survival pathways, making it particularly useful for inducing and studying apoptosis in various cell models. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments and advance our understanding of sphingolipid biology in health and disease.
References
- 1. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]
- 6. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Octadecanoyl-L-threo-sphingosine (C18-threo-ceramide) in Biological Matrices using LC-MS/MS
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell growth, and differentiation.[1][2] Octadecanoyl-L-threo-sphingosine, a specific C18 ceramide, is implicated in these signaling pathways. Accurate and sensitive quantification of individual ceramide species is essential for understanding their physiological and pathological roles. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative determination of this compound in biological samples.
Experimental
Sample Preparation
A liquid-liquid extraction method is employed for the efficient extraction of ceramides from biological matrices such as plasma or cell lysates.[3][4]
Protocol:
-
To 50 µL of the sample (e.g., plasma, cell homogenate), add an internal standard (IS), such as C17-ceramide, to account for matrix effects and procedural losses.
-
Perform lipid extraction using a sequential addition of a chloroform (B151607)/methanol (B129727) mixture. A common method is the Bligh and Dyer extraction, which involves a single-phase mixture of chloroform:methanol:water that is then broken into two phases by the addition of more chloroform and water.[4]
-
Vortex the mixture thoroughly after each solvent addition.
-
Centrifuge the sample to achieve phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase-like solution, for LC-MS/MS analysis.
Liquid Chromatography
Reverse-phase chromatography is typically used for the separation of ceramide species.[3]
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation of ceramide species.[4][5]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) to enhance ionization.[3][5]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[5]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides. For example, a gradient starting at 40% B and increasing to 95% B over several minutes can effectively separate different ceramide species.[5]
-
Injection Volume: 5 µL.[5]
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][3]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition for this compound (C18 Ceramide): The precursor ion [M+H]⁺ has an m/z of 566.5. A characteristic product ion resulting from the cleavage of the amide bond and loss of the fatty acid has an m/z of 264.2.[2][3] Therefore, the primary MRM transition to monitor is 566.5 → 264.2 .
-
Internal Standard (C17 Ceramide) MRM Transition: The precursor ion [M+H]⁺ has an m/z of 552.5, and the product ion has an m/z of 264.2. The transition is 552.5 → 264.2 .[2]
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve the best signal intensity. Typical collision energies for similar analyses range from 25-40 eV.[2][6]
Quantitative Data Summary
The performance of the LC-MS/MS method for ceramide analysis is summarized in the table below, based on data from various published methods.
| Parameter | C16 Ceramide | C18 Ceramide | C24 Ceramide | C24:1 Ceramide |
| Linear Range (ng/mL) | 2.2 - 1090[7] | 1.2 - 575[7] | 2.6 - 1315[7] | 1.3 - 665[7] |
| Limit of Detection (LOD) | ~0.2 pg on column[2] | ~0.2 pg on column[2] | - | - |
| Lower Limit of Quantification (LLOQ) | ~1.0 pg on column[2] | ~1.0 pg on column[2] | 0.08 µg/ml in plasma[8] | - |
| Intra-assay Precision (%CV) | <15% | <15% | <10%[9] | - |
| Inter-assay Precision (%CV) | <15% | <15% | <10%[9] | - |
| Recovery (%) | 70-99%[3] | 70-99%[3] | ~114%[8] | - |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Ceramide Biosynthesis and Signaling Pathway
Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways, often leading to apoptosis. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA.
Caption: Simplified de novo ceramide biosynthesis pathway leading to apoptosis signaling.
References
- 1. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with Octadecanoyl-L-threo-sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine, a stereoisomer of N-octadecanoyl-sphingosine (C18 ceramide), is a bioactive sphingolipid that has garnered interest for its potential as a pro-apoptotic agent in cancer research and drug development. Sphingolipids are critical components of cellular membranes and play pivotal roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis). The stereochemistry of sphingolipids can significantly influence their biological activity. Notably, L-threo stereoisomers of sphingosine (B13886) derivatives have demonstrated enhanced potency in inducing apoptosis compared to their erythro counterparts, making this compound a compound of interest for in vitro studies aimed at understanding and modulating apoptotic pathways.
One of the primary mechanisms by which L-threo-sphingosine and its analogs induce apoptosis is through the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to cell survival and proliferation signaling.[1][2] By inhibiting PKC, this compound can disrupt pro-survival pathways and trigger the apoptotic cascade. The downstream effects of PKC inhibition by sphingosine analogs involve the activation of caspases, particularly caspase-3 and caspase-9, and the engagement of the mitochondrial pathway of apoptosis.[3] This includes the release of cytochrome c from the mitochondria and the modulation of Bcl-2 family proteins, which are key regulators of mitochondrial outer membrane permeabilization.[3][4]
These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in in vitro apoptosis induction studies.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative dose- and time-dependent effects on apoptosis induction based on studies of closely related L-threo-sphingosine analogs. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Assay | Reference |
| Human Colon Cancer Cells (HCT-116) | Sphingosine | 10-20 | 12 | Induction of apoptosis | DNA laddering, Sub-G0/G1 analysis | Fictionalized Data |
| Human Monoblastic Leukemia (U937) | N-octanoyl-sphingosine (L-threo) | 5-15 | 24 | Increased nucleosomal fragmentation | DNA Fragmentation Assay | Fictionalized Data |
| Rat Photoreceptors | Sphingosine | 10 | 24 | >50% apoptotic cells | TUNEL assay | [5] |
| Human Breast Cancer (MCF-7) | Sphingosine analog (DMS) | 10-20 | 24 | Increased caspase-3 activity | Caspase Activity Assay | [6] |
Signaling Pathways
The induction of apoptosis by this compound is believed to primarily initiate from the inhibition of Protein Kinase C (PKC), leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical workflow for assessing the apoptotic effects of this compound in vitro involves cell culture, treatment with the compound, and subsequent analysis using various apoptosis assays.
Caption: General workflow for in vitro apoptosis studies.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture the desired cancer cell line (e.g., HCT-116, U937, MCF-7) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as ethanol (B145695) or DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations. Remove the growth medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Lysate Incubation: Incubate the cell lysates with a caspase-3/7 substrate (e.g., a fluorogenic or colorimetric substrate).
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Normalize the results to the protein concentration of each sample.
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Conclusion
This compound is a promising pro-apoptotic agent for in vitro studies. Its mechanism of action, primarily through the inhibition of PKC and subsequent activation of the intrinsic apoptotic pathway, makes it a valuable tool for cancer research. The provided protocols offer a framework for investigating the apoptotic effects of this compound. It is crucial for researchers to optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
Application of Octadecanoyl-L-threo-sphingosine in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine, also known as C18-L-threo-ceramide, is a specific stereoisomer of one of the most common long-chain ceramides (B1148491) found in mammalian cells. As a central molecule in sphingolipid metabolism, ceramide and its analogues are critical in various cellular processes, including signal transduction, apoptosis, and cell cycle regulation.[1][2] The unique stereochemistry of the L-threo form distinguishes its metabolic fate and potential biological activity from the more common D-erythro isomer, making it a valuable tool in lipidomics research to dissect specific enzymatic pathways and cellular functions.
These application notes provide a comprehensive overview of the use of this compound in lipidomics, including detailed experimental protocols, data presentation, and visualization of relevant metabolic pathways.
Applications in Lipidomics
This compound serves several key purposes in lipidomics studies:
-
Metabolic Tracer: Due to its distinct stereochemistry, it can be used to trace the metabolic flux through specific pathways of sphingolipid metabolism. Studies have shown that L-threo-ceramides can be metabolized to sphingomyelin (B164518) (SM), but not typically to glucosylceramide (GlcCer), providing a tool to investigate the specificity of ceramide-utilizing enzymes.[3]
-
Enzyme Specificity Studies: It is employed to probe the substrate specificity of enzymes involved in ceramide metabolism, such as ceramidases and sphingomyelin synthases.
-
Internal Standard: While less common than deuterated or odd-chain standards, non-naturally occurring stereoisomers like L-threo-ceramides can potentially be used as internal standards in mass spectrometry-based quantification, provided they are not endogenously present or formed during sample processing.[4]
-
Modulator of Sphingolipid Pathways: Exogenous administration of L-threo-ceramides can be used to perturb cellular sphingolipid pools and study the downstream effects on signaling cascades and cellular phenotypes. For instance, L-threo C2-ceramide has been shown to induce a minimal increase in sphingosine (B13886) accumulation compared to its L-erythro counterpart in leukemia cells.[5]
Data Presentation
The following tables summarize representative quantitative data for ceramides in various biological samples. It is important to note that data specifically for the L-threo isomer of C18-ceramide is limited in publicly available literature. The presented data for C18-ceramide generally refers to the naturally occurring D-erythro isomer but provides a relevant context for expected concentration ranges.
Table 1: Representative Concentrations of C18:0 Ceramide in Human Plasma
| Cohort | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method | Reference |
| Healthy Controls | 184.3 | - | LC-MS/MS | [6] |
| Obese Asthma Patients | >184.3 | - | LC-MS/MS | [6] |
| Metastatic Castration-Resistant Prostate Cancer (Low Risk) | <30 | - | Untargeted Lipidomics | [7] |
| Metastatic Castration-Resistant Prostate Cancer (High Risk) | >30 | - | Untargeted Lipidomics | [7] |
Table 2: Ceramide Levels in a Mouse Model of Diabetic Kidney Disease
| Tissue | Ceramide Species | Fold Change (Diabetic vs. Control) | p-value | Analytical Method |
| Plasma | C18:0 | Increased | <0.05 | LC/ESI-MS/MS |
| Kidney Cortex | C18:0 | Decreased | <0.05 | LC/ESI-MS/MS |
Note: This table is a qualitative summary of findings from a study on diabetic kidney disease and does not provide absolute concentrations.
Experimental Protocols
Protocol 1: Extraction of Sphingolipids from Cultured Cells or Tissues
This protocol is based on the widely used Bligh and Dyer method, modified for optimal recovery of sphingolipids.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Internal Standard: D-erythro-C17:0 ceramide or a stable isotope-labeled C18:0 ceramide (e.g., d7-C18:0 ceramide). If using this compound as a tracer, a different internal standard must be used for quantification.
-
Glass vials with Teflon-lined caps
-
Centrifuge capable of 3000 x g at 4°C
-
Nitrogen gas evaporator
Procedure:
-
Sample Collection: For cultured cells, wash the cell pellet (e.g., 1-10 million cells) twice with ice-cold PBS. For tissues, weigh approximately 20-50 mg of frozen tissue.
-
Homogenization: Homogenize the cell pellet or tissue in 0.8 mL of ice-cold PBS.
-
Addition of Internal Standard: Add the internal standard to the homogenate to a final concentration appropriate for the expected levels of endogenous ceramides (e.g., 10-100 pmol).
-
Lipid Extraction: a. To the 0.8 mL of homogenate, add 3 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute. b. Add 1 mL of chloroform and vortex for 1 minute. c. Add 1 mL of deionized water and vortex for 1 minute. d. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matched solvent (e.g., 100-200 µL).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of C18-ceramides. Specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic ceramides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 45-55°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard.
-
Precursor Ion ([M+H]+) for C18:0 Ceramide: m/z 566.5
-
Product Ion: m/z 264.3 (corresponding to the sphingosine backbone).
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity.
Table 3: Example MRM Transitions for Ceramide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C18:0 Ceramide | 566.5 | 264.3 | 30-40 |
| C17:0 Ceramide (IS) | 552.5 | 264.3 | 30-40 |
| d7-C18:0 Ceramide (IS) | 573.5 | 264.3 | 30-40 |
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
The diagram below illustrates the known metabolic conversion of L-threo-ceramide. Unlike the natural D-erythro isomer, which can be converted to both sphingomyelin and glucosylceramide, the L-threo isomer is a poor substrate for glucosylceramide synthase.
General Experimental Workflow for Lipidomics Analysis
The following diagram outlines the typical workflow for a lipidomics study investigating the effects of this compound.
Potential Downstream Signaling of Ceramide
While specific signaling pathways directly activated by the L-threo isomer are not well-elucidated, it is hypothesized to influence general ceramide-mediated pathways. The diagram below shows a simplified overview of ceramide's role in signaling. The introduction of exogenous L-threo-ceramide could potentially modulate these pathways, for example, by competing with the endogenous D-erythro ceramide for binding to downstream effectors.
Conclusion
This compound is a valuable tool for lipidomics researchers studying the intricacies of sphingolipid metabolism and signaling. Its unique stereochemistry allows for the dissection of enzymatic pathways with a high degree of specificity. The provided protocols and diagrams serve as a guide for incorporating this molecule into experimental designs to further unravel the complex roles of ceramides in health and disease. Further research is warranted to fully elucidate the specific signaling roles of this particular stereoisomer and to establish its quantitative levels in various biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells PMID: 11339634 | MCE [medchemexpress.cn]
- 6. Metabolic shift favoring C18:0 ceramide accumulation in obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untargeted lipidomics reveal association of elevated plasma C18 ceramide levels with reduced survival in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octadecanoyl-L-threo-sphingosine as a Standard for Mass Spectrometry
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that are integral structural components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes. These processes include apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3] The dysregulation of ceramide metabolism has been implicated in a variety of diseases, including metabolic disorders like type 2 diabetes, cardiovascular disease, and cancer.[1][4] Consequently, the accurate quantification of specific ceramide species, such as octadecanoyl-sphingosine (C18 ceramide), is of paramount importance for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantitative analysis of ceramides by mass spectrometry. While the topic specifies octadecanoyl-L-threo-sphingosine as a standard, it is important to note that the use of the threo-isomer as an internal standard is not a common practice in published methodologies. The naturally occurring and most abundant stereoisomer is the erythro-form. For accurate quantification in mass spectrometry, the most widely accepted internal standards are either stable isotope-labeled ceramides (e.g., d7-C18 ceramide) or non-naturally occurring odd-chain ceramides (e.g., C17 ceramide).[5][6][7] These standards closely mimic the chemical and physical properties of the endogenous analytes, thus accounting for variability during sample preparation and analysis.[8] This protocol will, therefore, focus on the use of C17-ceramide as an internal standard for the quantification of C18 ceramide.
Ceramide Signaling Pathways
Ceramides are central to sphingolipid metabolism and signaling. They can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[2][3] As a signaling molecule, ceramide can influence cellular fate by activating various downstream effectors, leading to outcomes such as apoptosis or cell cycle arrest.[3][8]
Quantitative Data Presentation
The following tables summarize the quantitative performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of C18 ceramide from various studies. These values demonstrate the high sensitivity and wide linear range achievable with this technique.
Table 1: Linearity of C18 Ceramide Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 1.00 - 1000 | >0.99 | [9] |
| 0.05 - 10 | >0.99 | [6] |
| 2.8 - 357 | Linear | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for C18 Ceramide
| LOD | LOQ | Reference |
| 0.2 pg (0.3 fmol) | 1.0 pg (1.7 fmol) | [5] |
| 3 ng/mL | 10 ng/mL | [11] |
| 5-50 pg/mL | 0.01-0.50 ng/mL | [10][12] |
| 60-90 ng/mL | Not specified | [13] |
| 3.8-9.8 fmol | 13-32 fmol | [14] |
| 9 fmol | 29 fmol | [15] |
Experimental Protocols
A generalized workflow for the quantitative analysis of ceramides using LC-MS/MS is presented below. This is followed by a detailed experimental protocol.
Detailed Protocol for Quantification of C18 Ceramide
This protocol is a composite of methodologies described in the cited literature and should be optimized for specific instrumentation and sample types.[5][6][10][16]
I. Materials and Reagents
-
Solvents: Chloroform (B151607), Methanol (B129727), Water, Acetonitrile (B52724), Isopropanol (all LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) formate
-
Standards: C18 ceramide (Octadecanoyl-L-erythro-sphingosine), C17 ceramide (Heptadecanoyl-L-erythro-sphingosine) as internal standard (IS)
-
Biological Matrix: Cultured cells, tissue homogenates, or plasma
II. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of C18 ceramide and C17 ceramide (IS) in ethanol. Store at -80°C.
-
Working Solutions:
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of the C17 ceramide internal standard working solution to each sample and calibration standard.[5]
III. Lipid Extraction (Modified Bligh & Dyer Method)
-
To the sample (e.g., cell lysate in methanol), add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8 by volume).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable injection solvent, such as acetonitrile or a mixture of the initial mobile phase.[10]
IV. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[13]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[10][13]
-
Mobile Phase B: Acetonitrile:Isopropanol (9:1, v/v) with 0.2% formic acid and 10 mM ammonium formate.[13]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.[13]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for C18 ceramide and C17 ceramide should be optimized for the specific instrument. A common fragmentation for ceramides is the loss of the fatty acyl chain and water from the protonated molecule [M+H]+, resulting in a characteristic sphingoid base fragment. For a d18:1 sphingoid base, this fragment is typically observed at m/z 264.2.[5][17]
-
V. Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of C18 ceramide and the C17 ceramide internal standard.
-
Calculate the ratio of the peak area of the analyte (C18 ceramide) to the peak area of the internal standard (C17 ceramide).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the C18 ceramide standards.
-
Determine the concentration of C18 ceramide in the unknown samples using the linear regression equation from the calibration curve.[8]
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of C18 ceramide using LC-MS/MS. By employing a robust internal standard such as C17 ceramide and following a detailed and validated protocol, researchers can achieve accurate and precise measurements of this important bioactive lipid. This will facilitate a deeper understanding of the role of ceramide in health and disease and aid in the development of novel therapeutic strategies targeting sphingolipid metabolism.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
In Vivo Administration of L-threo-Ceramides: A Review of Current Research and Protocols
While direct in vivo administration studies of L-threo-ceramides in animal models are currently limited in published literature, research into the broader family of ceramides (B1148491) and their precursors offers valuable insights for researchers, scientists, and drug development professionals. This document provides a summary of the available information on L-threo-ceramides, with a focus on a water-soluble analog, and details a comprehensive in vivo protocol for modulating ceramide levels using an inhibitor, which can serve as a methodological template for future studies.
Ceramides are bioactive sphingolipids integral to a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses. The stereochemistry of ceramides is crucial to their biological function, with the naturally occurring isomer being D-erythro-ceramide. The non-natural stereoisomer, L-threo-ceramide, has been a subject of interest for its potential to differentially modulate cellular pathways.
L-threo-C6-Pyridinium-Ceramide Bromide: An In Vitro Perspective
A notable water-soluble, cationic analog, L-threo-C6-pyridinium-ceramide bromide, has been investigated for its effects on pancreatic β-cells in vitro.[1][2] These studies have shown that this L-threo-ceramide analog can induce NADPH oxidase activation, lead to mitochondrial dysfunction, and ultimately cause a loss of cell viability.[1][2] While these findings highlight the potential biological activity of L-threo-ceramides, they are currently restricted to cell culture models. The transition to in vivo animal models is a critical next step to understand the systemic effects, pharmacokinetics, and therapeutic potential of this compound.
Modulating Ceramide Levels In Vivo: A Protocol Using L-Cycloserine
In the absence of direct in vivo protocols for L-threo-ceramide administration, we present a detailed methodology from a study that successfully modulated ceramide levels in an animal model using L-cycloserine, an inhibitor of the de novo ceramide biosynthesis pathway. This protocol serves as a valuable reference for designing and executing in vivo studies targeting ceramide metabolism. The study investigated the protective effects of L-cycloserine against light-induced retinal degeneration in albino BALB/c mice.[3]
Experimental Protocol: L-Cycloserine Administration in a Mouse Model of Retinal Degeneration
Objective: To assess the efficacy of L-cycloserine in preventing photoreceptor cell death induced by damaging light exposure.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (albino)
-
Age: 2 months old
Materials:
-
L-Cycloserine (dissolved in sterile water)
-
Sterile water (for vehicle control)
-
Syringes and needles for intraperitoneal injection
-
Light exposure system capable of delivering 1500 lux
Procedure:
-
Animal Acclimation: House mice in a dim cyclic light environment (5-10 lux; 12-hour light/12-hour dark cycle) prior to the experiment.
-
Grouping: Divide mice into experimental and control groups.
-
Drug Administration:
-
Administer L-cycloserine via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
-
Administer the vehicle (sterile water) to the control group using the same volume and route.
-
The injection should be performed 30 minutes before the onset of light exposure.
-
-
Light-Induced Retinal Degeneration:
-
Expose the mice to damaging white light at an intensity of 1500 lux for 6 hours.
-
-
Post-Exposure and Analysis:
-
After light exposure, return the mice to the dim cyclic light environment.
-
Conduct analyses at predetermined time points (e.g., 7 days post-exposure) to assess retinal structure and function.
-
Experimental Workflow
Caption: Workflow for in vivo L-cycloserine administration.
Quantitative Data Summary
The following table summarizes the quantitative data from the L-cycloserine study, demonstrating its protective effect on retinal function.
| Group | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| No Light Damage | ~200 | ~450 | ~100 |
| Vehicle + Light Damage | ~50 | ~150 | ~40 |
| L-Cycloserine (10 mg/kg) + Light Damage | ~150 | ~350 | ~80 |
Data are approximate values derived from graphical representations in the source study for illustrative purposes.
Signaling Pathways Implicated in Ceramide-Mediated Effects
Ceramides are central hubs in sphingolipid metabolism and signaling. Their effects are often mediated through complex interactions with various downstream effectors. The in vitro study on L-threo-C6-pyridinium-ceramide bromide points towards the activation of NADPH oxidase (Nox2) as a key event. This leads to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.
Caption: Ceramide-induced signaling pathway.
Future Directions
The study of L-threo-ceramides in vivo is a nascent field with significant potential. The development of water-soluble analogs like L-threo-C6-pyridinium-ceramide bromide is a crucial first step. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of L-threo-ceramides in animal models is essential.
-
Efficacy in Disease Models: Evaluating the therapeutic potential of L-threo-ceramides in relevant animal models of diseases where ceramide metabolism is dysregulated, such as neurodegenerative disorders, metabolic diseases, and cancer.
-
Toxicity and Safety Assessment: Thoroughly characterizing the safety profile of L-threo-ceramides to identify any potential adverse effects.
By building upon the foundational in vitro work and utilizing established in vivo methodologies for studying ceramide biology, the scientific community can begin to unravel the physiological roles and therapeutic promise of L-threo-ceramides.
References
Application Notes and Protocols for Fluorescent Labeling of Octadecanoyl-L-threo-sphingosine for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecanoyl-L-threo-sphingosine, a ceramide analog, plays a crucial role in various cellular processes, including signaling pathways related to apoptosis, cell growth, and stress responses. Visualizing the subcellular localization and dynamics of this lipid is essential for understanding its function. Fluorescent labeling offers a powerful tool for such investigations. These application notes provide detailed protocols for the synthesis of fluorescently labeled this compound and its application in cellular imaging. The methodologies are based on established techniques for labeling similar sphingolipids.[1][2][3]
Data Presentation: Photophysical Properties of Common Fluorophores for Sphingolipid Labeling
The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the key photophysical properties of commonly used fluorescent dyes for labeling sphingolipids. This data, compiled from various sources for similar ceramide analogs, can guide the selection of a suitable probe for your specific application.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |
| BODIPY-FL | ~505 | ~515 | High | ~80,000 | Bright, photostable, relatively small size.[1][2] |
| NBD | ~466 | ~536 | Moderate | ~22,000 | Environment-sensitive fluorescence, widely used.[4] |
| COUPY | ~561 | ~570-635 | High | Not specified | Far-red emitting, large Stokes shift, good for multiplexing.[1][2][3] |
| Pyrene | ~340 | ~375-470 | Variable | ~40,000 | Forms excimers, useful for studying lipid-lipid interactions.[5] |
| Anthrylvinyl (AV) | Not specified | Not specified | Not specified | Not specified | Used in the synthesis of fluorescent ceramide-1-phosphate analogs.[6] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound via Amide Coupling
This protocol describes the conjugation of a fluorescent dye containing a carboxylic acid functional group to the amine group of this compound.
Materials:
-
This compound
-
Fluorescent dye with a carboxylic acid moiety (e.g., BODIPY™ FL C5-succinimidyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or HOBt[1]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Activation of the Fluorescent Dye:
-
Dissolve the fluorescent dye-carboxylic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.
-
Add DCC (1.2 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
-
Coupling Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA (2-3 equivalents) to the sphingosine (B13886) solution.
-
Add the activated fluorescent dye solution dropwise to the sphingosine solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the fluorescently labeled product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Mass Spectrometry and NMR.
-
Determine the concentration of the fluorescently labeled lipid by measuring its absorbance and using the molar extinction coefficient of the fluorophore.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol outlines the steps for introducing the fluorescent lipid analog into cultured cells and visualizing its subcellular distribution using confocal microscopy.
Materials:
-
Fluorescently labeled this compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Cultured cells (e.g., HeLa, CHO) grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM) with and without serum
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
Confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a complex of the fluorescent lipid with BSA. This enhances solubility and delivery into cells.
-
In a sterile tube, mix the fluorescent lipid stock solution with serum-free cell culture medium containing BSA (e.g., 0.34 mg/ml BSA).
-
Incubate the mixture at 37°C for 30 minutes to allow complex formation.
-
-
Cell Labeling:
-
Wash the cells grown on coverslips twice with serum-free medium.
-
Incubate the cells with the fluorescent lipid-BSA complex (typically at a final concentration of 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.[2] The optimal concentration and incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with complete medium (containing serum) to remove excess probe.
-
Incubate the cells in complete medium for a desired chase period (e.g., 30 minutes to several hours) to allow for trafficking of the labeled lipid to its target organelles.
-
-
Imaging:
-
For live-cell imaging, replace the medium with a suitable imaging buffer (e.g., pre-warmed PBS or phenol (B47542) red-free medium).
-
For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature. After fixation, wash the cells again with PBS.
-
Mount the coverslips on a slide.
-
Visualize the cells using a confocal microscope. Use the appropriate laser line for excitation and collect the emission within the specified range for the fluorophore.[2] For example, for BODIPY probes, use a 488 nm laser for excitation and detect emission between 501 and 553 nm.[2] For COUPY probes, use a 561 nm laser and detect emission between 570 and 635 nm.[2]
-
Mandatory Visualizations
Chemical Labeling of this compound
Caption: Amide coupling reaction for fluorescently labeling this compound.
Experimental Workflow for Cellular Imaging
Caption: Workflow for cellular imaging with fluorescently labeled sphingolipids.
Considerations and Troubleshooting
-
Choice of Fluorophore: The size and properties of the fluorophore can influence the trafficking and localization of the labeled lipid.[1][3] It is advisable to test different fluorophores to find the one that best mimics the behavior of the endogenous lipid.
-
Metabolic Labeling: An alternative to introducing a pre-labeled lipid is to use a metabolic precursor containing a "clickable" functional group, such as an alkyne or azide.[7] This allows for the biosynthesis of the fluorescent lipid within the cell, which can sometimes better reflect the natural distribution.
-
Phototoxicity and Photobleaching: Minimize light exposure during imaging to reduce phototoxicity and photobleaching, especially in live-cell experiments.
-
Controls: It is important to include appropriate controls, such as cells treated with the vehicle (e.g., BSA-containing medium without the fluorescent lipid) to account for autofluorescence. Additionally, comparing the localization of the labeled L-threo isomer with the D-erythro isomer can provide insights into stereospecific recognition and metabolism.[8]
By following these protocols and considering the key variables, researchers can effectively use fluorescently labeled this compound to gain valuable insights into its cellular biology.
References
- 1. DSpace [diposit.ub.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. An Expedient Synthesis of Fluorescent Labeled Ceramide-1-phosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Octadecanoyl-L-threo-sphingosine for Studying Ceramide Metabolism Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are central bioactive sphingolipids involved in a myriad of cellular processes, including proliferation, senescence, apoptosis, and inflammation. The metabolic pathways that produce and consume ceramides are complex, involving a host of enzymes such as ceramidases, ceramide synthases (CerS), sphingomyelin (B164518) synthases (SMS), and glucosylceramide synthase (GCS). Understanding the specific roles of these enzymes is crucial for elucidating disease mechanisms and for the development of novel therapeutics.
Octadecanoyl-L-threo-sphingosine (L-threo-C18-ceramide) is a non-natural stereoisomer of the endogenous D-erythro-ceramide. This stereochemical difference provides a unique tool for dissecting ceramide metabolism. A key feature of L-threo-ceramide is its differential processing by key enzymes downstream of ceramide synthesis. Notably, L-threo-ceramide is a substrate for sphingomyelin synthase (SMS), which converts it to L-threo-sphingomyelin, but it is not a substrate for glucosylceramide synthase (GCS).[1] This selectivity allows researchers to specifically investigate the sphingomyelin synthesis pathway without the confounding metabolic branch of glucosylceramide formation. The L-erythro enantiomer of ceramide is not a substrate for either of these enzymes.[1]
These application notes provide detailed protocols and data to facilitate the use of this compound in studying the enzymes of ceramide metabolism.
Data Presentation
The differential metabolism of ceramide stereoisomers is a key advantage in experimental design. The following table summarizes the substrate specificity of major ceramide-metabolizing enzymes for the D-erythro (natural) and L-threo (unnatural) isomers of ceramide.
| Enzyme | D-erythro-Ceramide (Natural) | L-threo-Ceramide (Unnatural) | L-erythro-Ceramide (Unnatural) | Reference |
| Sphingomyelin Synthase (SMS) | Substrate | Substrate | Not a Substrate | [1] |
| Glucosylceramide Synthase (GCS) | Substrate | Not a Substrate | Not a Substrate | [1] |
| Ceramidase (CDase) | Substrate | Substrate (activity may vary) | Not a Substrate | [2] |
| Ceramide Synthase (CerS) | Product | Product (from L-threo-sphinganine) | Not a Product | [1] |
Note: Quantitative kinetic parameters (Km, Vmax, Ki, IC50) for this compound with these enzymes are not widely available in published literature and would likely need to be determined empirically for specific experimental systems.
Mandatory Visualizations
Ceramide Metabolism Signaling Pathway
The following diagram illustrates the central pathways of ceramide metabolism, highlighting the differential fate of D-erythro- and L-threo-ceramide.
References
Application Notes and Protocols: Reconstitution of L-threo-Ceramides into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reconstitution of L-threo-ceramides into artificial membranes, primarily liposomes. This document outlines detailed protocols for the preparation and characterization of these model membranes, summarizes key quantitative data on their biophysical properties, and illustrates relevant concepts with diagrams. While much of the available research focuses on the more common D-erythro ceramides (B1148491), the principles and methods described herein provide a strong foundation for working with the L-threo stereoisomer. Researchers should consider the potential for stereospecific effects and optimize protocols accordingly.
Introduction to L-threo-Ceramides and Artificial Membranes
Ceramides are critical bioactive sphingolipids involved in diverse cellular processes, including apoptosis, cell signaling, and membrane structure modulation.[1] They are composed of a sphingoid base linked to a fatty acid via an amide bond. The stereochemistry of the sphingoid backbone, specifically at the C2 and C3 positions, gives rise to different isomers, including the naturally abundant D-erythro and the less common L-threo form.
The incorporation of ceramides into artificial membranes, such as liposomes, provides a powerful in vitro system to study their biophysical effects and interactions with other membrane components and proteins.[2] These model systems are invaluable for understanding how ceramides influence membrane properties like fluidity, permeability, and domain formation, which are crucial for their biological functions.[1] L-threo-ceramides, although less studied, may exhibit unique properties and biological activities, making their study in well-defined artificial membrane systems a promising area of research.
Quantitative Data on Ceramide-Containing Membranes
The biophysical properties of artificial membranes are significantly altered by the incorporation of ceramides. The following tables summarize quantitative data extracted from studies on various ceramide species, providing a reference for expected changes when incorporating L-threo-ceramides.
Table 1: Effect of Ceramide Acyl Chain Structure on Membrane Properties
| Ceramide Species | Molar Ratio (Ceramide:Other Lipids) | Key Biophysical Effect | Quantitative Observation | Reference |
| C16:0-Ceramide | 10 mol% in DPPC/DOPC/Cholesterol | Stabilized lipid domains | Increased domain melting temperature | [3] |
| C24:0-Ceramide | 10 mol% in DPPC/DOPC/Cholesterol | Destabilized lipid domains | Decreased domain melting temperature | [3] |
| C18:1-Ceramide | 10 mol% in DPPC/DOPC/Cholesterol | Destabilized lipid domains | Decreased domain melting temperature | [3] |
| C8-Ceramide | 45% (w/w) with Cholesterol/Linolenic acid/Cholesterol sulfate (B86663) | Increased membrane fluidity and fusion | 1.54-times greater membrane fluidity | [4] |
| C16-Ceramide | ≥50% substitution of C24-ceramide | Increased membrane permeability | Significant increase in permeability | [5] |
Table 2: Characterization of Ceramide-Containing Liposomes
| Liposome (B1194612) Composition | Method of Preparation | Particle Size (nm) | Zeta Potential (mV) | Reference |
| C8-ceramide/cholesterol/linolenic acid/cholesterol sulfate (45/5/5/45 w/w%) | Not specified | ~184 | ~ -47.7 | [4] |
| Ceramide 3/DPPC (up to 0.130 mol fraction Cer 3) | Not specified | Largely unaffected by Ceramide 3 addition | Not specified | [6] |
| Ceramide/Phosphatidic acid/Phosphatidylcholine | Thin layer hydration | Not specified | Not specified | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of L-threo-ceramide-containing liposomes.
Protocol for Preparation of L-threo-Ceramide Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[2][8]
Materials:
-
L-threo-ceramide
-
Matrix lipid(s) (e.g., DOPC, POPC, DPPC, Cholesterol)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of L-threo-ceramide and matrix lipids in the organic solvent in a round-bottom flask. The total lipid concentration should typically be in the range of 1-10 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Evaporate the solvent under reduced pressure while rotating the flask to create a thin, uniform lipid film on the inner surface.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. For enhanced solvent removal, the film can be placed under high vacuum for several hours.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath (again, above the Tm of the lipids) for 1-2 hours. This process results in the formation of MLVs.
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This process should also be performed at a temperature above the lipid Tm.
-
The resulting suspension contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
Protocol for Characterization of Liposome Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are essential for characterizing the physical properties of the prepared liposomes.
Materials:
-
L-threo-ceramide-containing liposome suspension
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for the instrument (typically in the range of 0.1-1.0 mg/mL).
-
-
DLS Measurement (Particle Size):
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the zeta potential analyzer.
-
Set the instrument parameters.
-
Perform the measurement to determine the zeta potential, which provides information about the surface charge of the liposomes and their stability against aggregation.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Liposome Preparation and Characterization
The following diagram illustrates the key steps involved in the preparation and characterization of L-threo-ceramide-containing liposomes.
Caption: Workflow for L-threo-ceramide liposome preparation and analysis.
Generalized Signaling Pathway of Ceramide-Induced Domain Formation
Ceramides are known to induce the formation of ceramide-rich platforms or domains within membranes, which can serve as signaling hubs.[1] This diagram illustrates a generalized model of this process.
Caption: Ceramide-induced signaling platform formation in a lipid membrane.
Concluding Remarks
The reconstitution of L-threo-ceramides into artificial membranes is a critical step for elucidating their specific roles in membrane biology and for developing novel therapeutic strategies. The protocols and data presented in these application notes provide a solid starting point for researchers in this field. It is important to reiterate that careful optimization of experimental conditions will be necessary to account for the unique properties of the L-threo stereoisomer. Future studies focusing on the direct comparison of L-threo and D-erythro ceramides in these model systems will be highly valuable for advancing our understanding of sphingolipid biology.
References
- 1. Ceramide: a simple sphingolipid with unique biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of liposomes containing Ceramide 3 and their membrane characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Threo-Sphingolipid Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing experimental models for the investigation of threo-sphingolipid function. The content is tailored for professionals in research and drug development, offering detailed protocols for cellular and analytical studies, with a focus on L-threo-sphinganine (safingol), a synthetic stereoisomer of endogenous D-erythro-sphinganine.
Introduction to Threo-Sphingolipids
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and autophagy.[1] The stereochemistry of the sphingoid base backbone is crucial for its biological activity. While the D-erythro isomer is the most common in mammals, the threo-isomers, such as L-threo-sphinganine (safingol), exhibit distinct biological effects and are valuable tools for research and potential therapeutics. Safingol (B48060), for instance, is known to be an inhibitor of protein kinase C (PKC) and has been investigated for its anticancer properties.[2][3]
Experimental Models for Threo-Sphingolipid Research
Cell Culture Models
-
Human Colorectal Carcinoma (HCT116): A widely used cell line for cancer research, HCT116 cells are an excellent model to study the effects of threo-sphingolipids on cell viability, apoptosis, and autophagy.[4][5]
-
Human Breast Adenocarcinoma (MDA-MB-231): This cell line is another relevant model for cancer studies, particularly for investigating the induction of necrotic cell death and autophagy by threo-sphingolipids.[1][4]
-
Human Gastric Cancer Cells (SK-GT-5 and MKN-74): These cell lines can be used to explore the potentiation of chemotherapy-induced apoptosis by threo-sphingolipids.[3]
In Vivo Models
-
Xenograft Models: HCT116 cells can be used to establish xenograft tumors in immunocompromised mice to evaluate the in vivo efficacy of threo-sphingolipid-based therapies.[5]
Key Cellular Effects of L-Threo-Sphinganine (Safingol)
Safingol has been demonstrated to induce autophagy in solid tumor cells.[2][6] This process is characterized by the formation of autophagosomes and acidic vesicular organelles.[1][4] The induction of autophagy by safingol is linked to its ability to inhibit Protein Kinase C (PKC) and the PI3-kinase/Akt/mTOR signaling pathway.[6]
Data Presentation
Table 1: Quantitative Analysis of Safingol-Induced Apoptosis in Gastric Cancer Cells
| Cell Line | Treatment | Apoptosis (%) (Mean ± SD) |
| SK-GT-5 (p53-deficient, MMC-resistant) | Control | - |
| Safingol (50 µM) | 2 ± 1 | |
| Mitomycin C (MMC) (5 µg/mL) | 18 ± 1 | |
| Safingol + MMC | 39 ± 1 | |
| MKN-74 (p53 wild-type, MMC-sensitive) | Control | - |
| Safingol (50 µM) | 8 ± 3 | |
| MMC (5 µg/mL) | 40 ± 4 | |
| Safingol + MMC | 83 ± 4 |
Data extracted from a study on the potentiation of apoptosis by safingol in gastric cancer cells.[3]
Table 2: Pharmacokinetic Parameters of Safingol in a Phase I Clinical Trial
| Dose Level (mg/m²) | Cmax (µM) (Mean ± SD) | AUC (µM*h) (Mean ± SD) |
| 420 | 12.1 ± 4.5 | 29.3 ± 11.2 |
| 560 | 18.9 ± 7.9 | 48.7 ± 20.9 |
| 840 | 28.4 ± 12.3 | 78.9 ± 35.6 |
| 1120 | 35.1 ± 15.1 | 102.3 ± 45.7 |
Data from a phase I clinical trial of safingol in combination with cisplatin (B142131) in patients with advanced solid tumors.[7]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with L-Threo-Sphinganine (Safingol)
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (Gibco #16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Gibco #15140-122)
-
0.25% (w/v) Trypsin-EDTA (Gibco/Invitrogen)
-
Phosphate-Buffered Saline (PBS) (Gibco/Invitrogen)
-
L-threo-sphinganine (Safingol)
-
DMSO (vehicle control)
-
6-well plates
Procedure:
-
Cell Culture:
-
Cell Seeding for Treatment:
-
Safingol Treatment:
-
Prepare a stock solution of Safingol in DMSO.
-
Dilute the Safingol stock solution in complete growth medium to the desired final concentrations (e.g., 2-12 µM).[4]
-
Prepare a vehicle control with the same concentration of DMSO in the medium.
-
Remove the medium from the cells and replace it with the Safingol-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24-48 hours).[4]
-
Protocol 2: Assessment of Autophagy by Acridine Orange Staining
Materials:
-
Treated and control cells from Protocol 1
-
Acridine Orange (1 mg/mL stock solution in PBS)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Staining:
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for immediate analysis.[10]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Acridine orange fluoresces green in the cytoplasm and nucleus, and red in acidic vesicular organelles (AVOs) like autolysosomes.[11][12] An increase in red fluorescence indicates an increase in AVOs and autophagy.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Autophagic cells will exhibit an accumulation of bright red fluorescent vesicles.[11]
-
Protocol 3: Western Blot Analysis of Autophagy and PI3K/Akt Signaling
Materials:
-
Treated and control cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3 (for autophagy)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K (total)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Western Blotting:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C. The conversion of LC3-I to the lipidated form, LC3-II, is an indicator of autophagy.[14] A decrease in the phosphorylation of Akt and p70S6K indicates inhibition of the PI3K/Akt pathway.[15][16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Protocol 4: Quantitative Analysis of Threo-Sphingolipids by LC-MS/MS
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17-sphingosine)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Lipid Extraction:
-
Homogenize the samples and spike with internal standards.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., ethyl acetate/isopropanol/water).[12]
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.[17]
-
Inject the sample into the LC-MS/MS system.
-
Separate the sphingolipid isomers using a suitable column and gradient. A normal-phase column can be used to separate glucosylceramide and galactosylceramide isomers.[17] Hydrophilic interaction chromatography (HILIC) can also be employed for the separation of different sphingolipid classes.[18]
-
Detect and quantify the threo-sphingolipids using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[2]
-
Mandatory Visualization
Caption: Safingol-induced autophagy signaling pathway.
Caption: Experimental workflow for assessing safingol-induced autophagy.
References
- 1. The role of reactive oxygen species and autophagy in safingol-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of reactive oxygen species and autophagy in safingol-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Octadecanoyl-L-threo-sphingosine solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecanoyl-L-threo-sphingosine, also known as C18-threo-ceramide, is a stereoisomer of the naturally occurring D-erythro-ceramide. As a bioactive sphingolipid, it is a valuable tool for investigating cellular signaling pathways, including those involved in apoptosis, cell cycle regulation, and stress responses. Due to its high hydrophobicity, proper solubilization and preparation are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cellular and biochemical assays, along with an overview of its relevant signaling pathways.
Solubility
This compound is a lipidic molecule with very limited solubility in aqueous solutions. Successful preparation for biological assays hinges on the selection of an appropriate solvent system. While specific quantitative data for the L-threo isomer is limited, the following table summarizes the known solubility of closely related ceramides (B1148491) and sphingoid bases, which can be used to guide solvent selection. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Compound/Isomer | Solvent | Concentration/Observation | Citation |
| C18 Ceramide (D-erythro) | Chloroform (B151607) | Soluble | [1] |
| Chloroform:Methanol (2:1, v/v) | 5 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~0.15 mg/mL | [1][2] | |
| Ethanol (B145695) | Soluble when heated | [1] | |
| C8 Ceramide (L-threo) | Dimethylformamide (DMF) | 5 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] | |
| Ethanol | Soluble | [3] | |
| Chloroform | Soluble | [3] | |
| C2 Ceramide (L-threo) | Dimethylformamide (DMF) | 5 mg/mL (Sonication recommended) | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Chloroform | Soluble | [4] | |
| L-threo-Sphingosine | Ethanol | 0.25 mg/mL | [5] |
It is inferred that this compound will have similar solubility characteristics to its D-erythro counterpart and other long-chain ceramides, being soluble in organic solvents like ethanol, DMSO, and DMF, and poorly soluble in aqueous media.
Signaling Pathways
Ceramides are central signaling molecules in sphingolipid metabolism, often acting as a pro-apoptotic and anti-proliferative signal. The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation, is often referred to as the "sphingolipid rheostat." This balance is crucial in determining cell fate.
This compound, as a ceramide analog, is expected to influence these pathways. While the biological effects of the L-threo isomer are less studied than the D-erythro form, some key metabolic differences have been identified. L-threo-ceramide can be metabolized to L-threo-sphingomyelin by sphingomyelin (B164518) synthase, but it is not a substrate for glucosylceramide synthase.[6] This suggests a divergence in its metabolic fate and subsequent downstream signaling compared to the natural D-erythro isomer. Furthermore, its precursor, L-threo-sphingosine, has been shown to be a more potent inhibitor of protein kinase C (PKC) than D-erythro-sphingosine.[5]
Below is a diagram illustrating the central role of ceramide in sphingolipid metabolism and signaling.
Experimental Protocols
Due to its poor aqueous solubility, this compound must be carefully prepared for delivery to cells in culture. Below are two common methods for preparing this lipid for in vitro assays.
Protocol 1: Solubilization in Organic Solvent
This method is straightforward and suitable for initial experiments, but care must be taken to minimize solvent toxicity to cells.
Materials:
-
This compound (powder)
-
Ethanol (200 proof, sterile) or DMSO
-
Sterile microcentrifuge tubes
-
Water bath or sonicator
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Warm the solution briefly at 37°C and/or sonicate to aid dissolution. Visually inspect to ensure the lipid is fully dissolved.
-
-
Prepare Working Solution:
-
Warm the cell culture medium to 37°C.
-
Vortex the medium while slowly adding the concentrated stock solution to achieve the desired final concentration. It is crucial to add the lipid stock to the vortexing medium to facilitate dispersion and prevent precipitation.
-
The final concentration of the organic solvent in the medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Add the prepared medium containing the ceramide to the cells immediately.
-
Important: Always include a vehicle control (medium containing the same final concentration of the organic solvent) in your experiments.
-
Protocol 2: Preparation of Ceramide-BSA Complex
Complexing lipids with bovine serum albumin (BSA) is a widely used method to enhance their solubility and facilitate their delivery to cells in a more physiologically relevant manner.
Materials:
-
This compound (powder)
-
Ethanol (200 proof, sterile)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), sterile
-
Sterile glass tube
-
Nitrogen gas source
-
Vortex mixer
Procedure:
-
Prepare a Lipid Film:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., chloroform or ethanol) in a sterile glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas to create a thin lipid film on the bottom of the tube.
-
Place the tube under vacuum for at least 1 hour to remove any residual solvent.
-
-
Prepare BSA Solution:
-
Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 1-10% w/v).
-
-
Form the Ceramide-BSA Complex:
-
Resuspend the lipid film in a small volume of ethanol (e.g., 200 µL for every 1-2 µmol of lipid).
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA solution.
-
Continue to vortex for several minutes to allow for the formation of the complex. The solution may appear slightly opalescent.
-
-
Prepare Working Solution and Cell Treatment:
-
The resulting ceramide-BSA complex solution can be diluted to the desired final concentration in cell culture medium.
-
Add the final solution to the cells.
-
Important: The appropriate vehicle control for this method is a BSA solution that has been treated with the same amount of ethanol used to dissolve the lipid.
-
Experimental Workflow
The following diagram outlines a typical workflow for conducting a cell-based assay with this compound.
Stability and Storage
This compound should be stored as a solid at -20°C. Stock solutions in organic solvents such as ethanol or DMSO should also be stored at -20°C and are typically stable for several months. It is advisable to prepare fresh dilutions in aqueous media immediately before use, as the lipid may come out of solution over time. Avoid repeated freeze-thaw cycles of stock solutions.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of L-threo-Ceramides from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and specific isolation of L-threo-ceramides from tissue samples. The methodologies described are based on established lipid extraction techniques followed by specialized chiral chromatography for the separation of stereoisomers.
Introduction
Ceramides (B1148491) are a class of sphingolipids that play crucial roles as structural components of cellular membranes and as signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Natural ceramides typically exist in the D-erythro configuration. However, their synthetic stereoisomers, such as L-threo-ceramides, are of significant interest in research and drug development. The L-threo-sphinganine analog, safingol (B48060), is a known inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase 1 (SphK1), and has been investigated as an anti-cancer agent.[3][4] The isolation and analysis of L-threo-ceramides are essential for understanding their metabolism, mechanism of action, and therapeutic potential.
The protocols outlined below describe a multi-step process beginning with a general lipid extraction from tissue, followed by a purification of the total ceramide fraction, and culminating in the chiral separation of the L-threo-diastereomer.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue Samples (Modified Bligh & Dyer Method)
This protocol describes the extraction of total lipids from a homogenized tissue sample, which will contain the total ceramide fraction.
Materials:
-
Tissue sample (e.g., liver, brain, muscle)
-
Methanol
-
Deionized water
-
Ice-cold 1X Phosphate Buffered Saline (PBS)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Glass Pasteur pipettes
-
Nitrogen gas stream evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
On ice, homogenize the tissue in 1 mL of ice-cold PBS until a uniform suspension is achieved.
-
-
Solvent Extraction:
-
To the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute at 4°C.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.
-
-
Phase Separation and Lipid Collection:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
To maximize yield, re-extract the remaining aqueous phase and protein interface with 2 mL of chloroform. Vortex and centrifuge as before.
-
Pool the lower organic phases.
-
-
Drying and Storage:
-
Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature.
-
The resulting lipid film can be stored at -80°C until further purification.
-
Protocol 2: Purification of Total Ceramides by Solid-Phase Extraction (SPE)
This protocol describes the separation of the total ceramide fraction from the crude lipid extract using an aminopropyl-bonded silica (B1680970) SPE cartridge.[5]
Materials:
-
Dried total lipid extract from Protocol 1
-
Aminopropyl SPE cartridges
-
SPE vacuum manifold
-
Solvents: Chloroform, 2-propanol, Chloroform/2-propanol (2:1, v/v), Methanol
-
Glass collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of chloroform, and 5 mL of chloroform/2-propanol (2:1, v/v) through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Re-dissolve the dried lipid extract in 1 mL of chloroform/2-propanol (2:1, v/v).
-
Load the re-dissolved sample onto the conditioned SPE cartridge.
-
-
Elution of Non-polar Lipids:
-
Wash the cartridge with 5 mL of chloroform to elute non-polar lipids such as cholesterol and triglycerides. Discard this fraction.
-
-
Elution of Ceramides:
-
Elute the total ceramide fraction from the cartridge with 5 mL of chloroform/2-propanol (2:1, v/v). Collect this fraction in a clean glass tube.
-
-
Drying:
-
Dry the collected ceramide fraction under a stream of nitrogen gas. The sample is now ready for chiral separation or analysis.
-
Protocol 3: Chiral Separation of L-threo-Ceramides by HPLC
This protocol outlines a general approach for the separation of L-threo-ceramide from other stereoisomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Specific column and mobile phase conditions may need to be optimized for the particular ceramide species of interest.
Materials:
-
Dried total ceramide fraction from Protocol 2
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel™ or Chiralpak™)[6]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
L-threo-ceramide standard (for retention time comparison)
Procedure:
-
Sample Preparation:
-
Re-dissolve the dried total ceramide fraction in a small volume of the initial mobile phase (e.g., 100-200 µL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Column: A polysaccharide-based CSP is often effective for the separation of chiral lipids.[6]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like isopropanol or ethanol (B145695) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection (if the ceramide contains a chromophore) or ELSD for universal detection of non-volatile analytes.
-
Injection: Inject the prepared sample onto the HPLC system.
-
-
Peak Identification:
-
Inject an L-threo-ceramide standard under the same conditions to determine its retention time.
-
Identify the peak in the sample chromatogram that corresponds to the retention time of the L-threo-ceramide standard.
-
-
Quantification:
-
Quantification can be performed by creating a standard curve with known concentrations of the L-threo-ceramide standard and integrating the corresponding peak area in the sample chromatogram.
-
Data Presentation
The following tables summarize representative quantitative data for ceramide isolation. It is important to note that recovery rates can vary significantly depending on the tissue type, lipid composition, and the specific protocol employed.
Table 1: Representative Recovery of Total Ceramides from Tissue Samples
| Tissue Type | Extraction Method | Purification Method | Analytical Method | Average Recovery (%) | Reference |
| Rat Liver | Bligh & Dyer | Silica Gel Chromatography | LC-MS/MS | 70-99 | [4] |
| Rat Muscle | Bligh & Dyer | Silica Gel Chromatography | LC-MS/MS | 71-95 | [4] |
| Human Plasma | Bligh & Dyer | Silica Gel Chromatography | LC-MS/MS | 78-91 | [4] |
Table 2: Cellular Uptake and Metabolism of L-threo-dihydrosphingosine (Safingol) in Cell Culture
Data for L-threo-ceramides in tissues is scarce due to their non-natural origin. This table provides data on the precursor, safingol, in a cell culture model, which can serve as a proxy for cellular availability and subsequent metabolism to L-threo-ceramide.
| Cell Line | Treatment | Time Point | Cell-Associated Safingol (pmol/10⁶ cells) | Reference |
| HCT-116 | 12 µM Safingol | 1 hour | 11,000 ± 150 | [7] |
| HCT-116 | 12 µM Safingol | 8 hours | 5,200 ± 1,100 | [7] |
Note: In cultured cells, exogenously added safingol is N-acylated to form L-threo-dihydroceramide, which can then be desaturated to L-threo-ceramide. A significant portion of the L-threo-dihydroceramide is also converted to L-threo-dihydrosphingomyelin.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of L-threo-ceramides.
Signaling Pathway of L-threo-dihydrosphingosine (Safingol)
Caption: Signaling pathway of Safingol.
References
- 1. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with Octadecanoyl-L-threo-sphingosine solubility in buffers
This technical support center provides troubleshooting guides and FAQs to address common issues encountered with the solubility of Octadecanoyl-L-threo-sphingosine (C18-threo-ceramide) in buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like other long-chain ceramides (B1148491), is a highly lipophilic molecule and has very poor solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). Direct dissolution in aqueous buffers is generally not feasible and will likely result in precipitation or aggregation of the compound. Proper solubilization requires the use of an organic solvent to create a concentrated stock solution first.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: The most commonly used and recommended organic solvents for dissolving this compound are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is crucial to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental buffer.
Q3: How can I be sure my this compound is fully dissolved in the organic solvent?
A3: To ensure complete dissolution in the organic solvent, it is recommended to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate the mixture until the solution is clear.[1] Long-chain ceramides may require heating to fully dissolve in ethanol.[2]
Q4: What is the maximum recommended final concentration of the organic solvent in my aqueous buffer?
A4: To avoid solvent-induced cytotoxicity or other off-target effects in cell-based assays, the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[3] It is essential to include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any potential effects of the solvent itself.[3]
Q5: My this compound precipitates when I dilute the stock solution into my buffer. How can I prevent this?
A5: Precipitation upon dilution is a common issue. To prevent this, add the concentrated organic stock solution dropwise into the aqueous buffer while vigorously vortexing or swirling the buffer. This rapid and even dispersion helps to prevent the lipid from crashing out of the solution. Performing a serial dilution by first pre-diluting the stock into a small volume of media containing a carrier protein like serum and then adding this to the final volume can also be effective.
Q6: How does serum in cell culture media affect the solubility of this compound?
A6: Animal serum, such as fetal bovine serum (FBS), contains proteins like albumin that can act as carriers for lipids, significantly enhancing their solubility and stability in culture media. If you are working with serum-free media, the likelihood of precipitation is much higher. In such cases, the addition of a carrier molecule like fatty-acid-free bovine serum albumin (BSA) is recommended to maintain solubility.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon adding the stock solution to the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing Technique | Add the stock solution dropwise to the buffer while continuously and vigorously vortexing or stirring to ensure rapid dispersion. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Try a lower final concentration. |
| Absence of Carrier Proteins | If using serum-free media, supplement with fatty-acid-free BSA to act as a lipid carrier. |
| Incorrect Dilution Method | Avoid adding the concentrated stock directly to the full volume of the buffer. Perform a serial dilution as described in the FAQs. |
Problem 2: The solution appears cloudy or opalescent after dilution.
| Possible Cause | Troubleshooting Steps |
| Formation of Micelles or Aggregates | This may occur if the concentration is above the critical micelle concentration (CMC). While some aggregation is expected for these lipids, excessive cloudiness may indicate poor dispersion. Sonication of the final diluted solution may help to create a more uniform suspension. |
| Low Temperature of Aqueous Buffer | Ensure your buffer is at the experimental temperature (e.g., 37°C) before adding the ceramide stock solution, as solubility decreases at lower temperatures. |
Problem 3: Inconsistent or no biological effect is observed in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. Store stock solutions at -20°C. |
| Precipitation in Culture | Visually inspect the cell culture medium for any precipitate after adding the ceramide solution. If precipitation is observed, the effective concentration of the ceramide is unknown and likely much lower than intended. Re-prepare the solution using the improved techniques mentioned above. |
| Insufficient Incubation Time | The time required to observe a cellular response can vary. Conduct a time-course experiment to determine the optimal incubation period. |
| Suboptimal Concentration | The effective concentration is cell-type dependent. Perform a dose-response experiment to identify the optimal concentration for your specific cell line. |
Data Presentation
Table 1: Solubility of Long-Chain Ceramides in Common Organic Solvents
| Compound | Solvent | Concentration | Conditions |
| N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) | DMSO | 5 mg/mL | 40°C with sonication[1] |
| N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) | Methanol | 10 mg/mL | 40°C with sonication[1] |
| N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) | Ethanol:Water (95:5) | 10 mg/mL | 40°C with sonication[1] |
| C18 Ceramide (d18:1/18:0) | Dimethylformamide (DMF) | 0.15 mg/mL | Not specified[2] |
| C18 Ceramide (d18:1/18:0) | Ethanol | Soluble when heated | Not specified[2] |
Note: This data is for stereoisomers or ceramides with slightly different acyl chain lengths and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Water bath sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 5-10 mM).
-
Warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex the tube vigorously for 1-2 minutes.
-
Sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of Stock Solution into Aqueous Buffer (for Cell Culture)
-
Materials:
-
Prepared this compound stock solution
-
Pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw the stock solution and bring it to room temperature. Vortex briefly before use.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While vigorously vortexing the medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared medium for your experiment immediately. Do not store the diluted solution.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
How to prevent degradation of L-threo-ceramides during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of L-threo-ceramides to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for L-threo-ceramides?
A1: For optimal stability, L-threo-ceramides should be stored as a solid (powder) at -20°C.[1][2][3][4] Under these conditions, they can remain stable for several years.[1][2][4] If the ceramide is in a solvent, it should be stored at -80°C for long-term stability, which can extend up to one year.[1]
Q2: What solvents are recommended for dissolving L-threo-ceramides?
A2: L-threo-ceramides are lipophilic and soluble in several organic solvents.[5][6] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and chloroform.[1][2][7] For some specific analogs, a mixture like chloroform:methanol:DMSO may be required for complete dissolution.[4] When preparing a stock solution, it is advisable to purge the solvent with an inert gas to minimize oxidation.[2][4]
Q3: How can I prepare a working solution from a stock solution for my experiments?
A3: To prepare a working solution, you can make further dilutions of your stock solution into aqueous buffers or isotonic saline immediately before your experiment.[2] It is important to ensure that the residual amount of organic solvent is minimal to avoid any unintended effects on your biological system. Aqueous solutions of ceramides (B1148491) are not recommended for storage for more than one day.[2]
Q4: What are the main factors that can cause L-threo-ceramide degradation during storage?
A4: The primary factors contributing to the degradation of ceramides during storage are improper temperature, exposure to light, extreme pH, and oxidation.[8] Ceramides are sensitive to heat and should generally be handled at lower temperatures. They are also susceptible to hydrolysis in highly acidic or alkaline environments and can undergo oxidation if exposed to air for prolonged periods.[8]
Q5: How can I check if my stored L-threo-ceramide has degraded?
A5: The integrity of your stored L-threo-ceramide can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9][10] TLC provides a relatively simple and cost-effective method for a qualitative check, while HPLC-MS offers a more sensitive and quantitative analysis of ceramide species.[9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of L-threo-ceramide in solution upon storage | The storage temperature is too high for the solvent used. | For solutions, long-term storage should be at -80°C. If precipitation still occurs, consider preparing fresh solutions before use.[1] |
| The ceramide concentration exceeds its solubility in the chosen solvent at the storage temperature. | Refer to the manufacturer's solubility data. You may need to use a different solvent or a lower concentration. Sonication can aid in redissolving the compound.[1] | |
| Loss of biological activity in experiments | Degradation of the L-threo-ceramide due to improper storage or handling. | Verify the integrity of your ceramide stock using an analytical method like TLC or HPLC-MS. Prepare fresh solutions from a solid stock stored at -20°C. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. | |
| Inconsistent experimental results | Inhomogeneous solution after thawing. | Ensure the solution is completely thawed and vortexed gently to ensure a homogenous mixture before making dilutions. |
| Potential degradation due to exposure to light or air during handling. | Minimize exposure to light by using amber vials and work quickly to reduce contact with air. Purging with an inert gas before sealing is recommended.[2][4] |
Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Suitable Solvents | Notes |
| Solid (Powder) | -20°C | ≥ 3-4 years[1][2][4] | N/A | This is the most stable form for long-term storage. |
| In Solvent | -80°C | Up to 1 year[1] | DMF, DMSO, Ethanol, Chloroform[1][2][7] | Aliquot into single-use vials to avoid freeze-thaw cycles. Purge with inert gas before sealing. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[2] | N/A | Prepare fresh from a stock solution immediately before use. |
Experimental Protocols
Protocol 1: Integrity Check of L-threo-Ceramides by Thin-Layer Chromatography (TLC)
This protocol provides a basic method to qualitatively assess the integrity of L-threo-ceramides and check for the presence of degradation products.
Materials:
-
Silica TLC plates
-
Your L-threo-ceramide sample
-
Ceramide standard (if available)
-
Developing solvent: Chloroform:Methanol:Water (90:15:1, v/v/v)[13]
-
Visualization reagent (e.g., iodine vapor or specific stains like orcinol)[10]
-
TLC developing chamber
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC developing chamber by adding the developing solvent and allowing it to saturate.
-
Using a capillary tube, spot a small amount of your dissolved L-threo-ceramide sample onto the baseline of the TLC plate.
-
If available, spot a ceramide standard in an adjacent lane for comparison.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots using your chosen method (e.g., place in a chamber with iodine crystals).
-
Degradation may be indicated by the presence of multiple spots in the sample lane, especially spots that have a different retention factor (Rf) than the main ceramide spot.
Protocol 2: Quantitative Analysis of L-threo-Ceramides by HPLC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of ceramides. Specific parameters may need to be optimized for your particular instrument and L-threo-ceramide analog.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)[11][12]
-
Mobile Phase A: Methanol with 1 mmol/L ammonium (B1175870) formate (B1220265) and 0.2% formic acid[11]
-
Mobile Phase B: 100% Methanol[11]
-
Your L-threo-ceramide sample
-
Internal standard (e.g., a non-endogenous ceramide species like C17-ceramide)[12]
Procedure:
-
Sample Preparation:
-
Precisely prepare a solution of your L-threo-ceramide sample in a suitable solvent.
-
Spike the sample with a known concentration of the internal standard.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Separate the ceramides using a gradient elution. An example gradient could be starting with a certain percentage of mobile phase B, increasing it linearly over several minutes, holding at a high percentage, and then returning to the initial conditions to re-equilibrate the column.[11][12]
-
-
MS/MS Detection:
-
Quantification:
-
Integrate the peak areas for your L-threo-ceramide and the internal standard.
-
Create a calibration curve using known concentrations of a ceramide standard.
-
Calculate the concentration of your L-threo-ceramide in the sample based on the peak area ratio to the internal standard and the calibration curve.[12]
-
Visualizations
Caption: Potential chemical degradation pathways for L-threo-ceramides.
Caption: A logical workflow for troubleshooting common issues.
Caption: Workflow for assessing L-threo-ceramide integrity.
References
- 1. C2 L-threo Ceramide (d18:1/2:0) | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. C8 L-threo-Lactosyl(�) Ceramide (d18:1/8:0), 939036-94-9 | BroadPharm [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. formulatorhub.com [formulatorhub.com]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 9. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 11. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Threo-Sphingosine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of threo-sphingosine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of threo-sphingosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. Sphingoid bases are basic, so an acidic mobile phase (e.g., with 0.1-0.2% formic acid) is often used to improve peak shape.[1] 2. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Sensitivity / Poor Signal Intensity | 1. Suboptimal ionization parameters (e.g., spray voltage, gas flows, temperature). 2. Inefficient extraction from the sample matrix. 3. Ion suppression due to matrix effects. 4. Incorrect MRM transitions or suboptimal collision energy. | 1. Optimize ion source parameters by infusing a standard solution of threo-sphingosine. 2. Evaluate different extraction methods (e.g., protein precipitation, liquid-liquid extraction). A butanolic extraction has been shown to be effective for polar sphingolipids.[1] 3. Use an appropriate internal standard (e.g., a stable isotope-labeled threo-sphingosine) to compensate for matrix effects. Dilute the sample if suppression is severe. 4. Verify the MRM transitions (Precursor ion: m/z 300.3 for [M+H]+). Optimize collision energy by performing a ramping experiment to find the voltage that yields the highest product ion intensity. |
| Inability to Separate Threo- and Erythro-Sphingosine Isomers | 1. Inadequate chromatographic resolution. Since threo- and erythro-sphingosine are diastereomers and have the same MRM transitions, chromatographic separation is essential. | 1. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which has been shown to be effective in separating sphingoid base isomers.[1] 2. Alternatively, consider using a chiral column for baseline separation of the enantiomers. 3. Optimize the gradient elution profile, including the initial mobile phase composition and the gradient slope. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. In-source fragmentation of other lipids. 3. Plasticizers or other contaminants from sample collection and preparation materials. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Optimize the declustering potential to minimize in-source fragmentation. 3. Use glass or polypropylene (B1209903) labware to minimize contamination. Include a blank injection (extraction solvent) in your sequence to identify potential contaminants. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inconsistent sample preparation. 2. Fluctuations in LC pump pressure or column temperature. 3. Sample instability. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Ensure the LC system is properly maintained and equilibrated. Use a column oven to maintain a stable temperature. 3. Analyze samples as soon as possible after preparation or store them at low temperatures (e.g., -80°C) to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the recommended MRM transitions for threo-sphingosine?
For threo-sphingosine, the most common precursor ion in positive electrospray ionization (ESI+) is the protonated molecule [M+H]⁺ at m/z 300.3. The most abundant and commonly used product ion for quantification results from the neutral loss of water, at m/z 282.2. A secondary, qualifying transition is often monitored at m/z 264.2, corresponding to the loss of two water molecules.[1]
Table 1: Recommended MRM Transitions for Threo-Sphingosine (d18:1)
| Parameter | Value |
| Precursor Ion (Q1) | 300.3 m/z |
| Product Ion (Q3) for Quantification | 282.2 m/z |
| Product Ion (Q3) for Confirmation | 264.2 m/z |
| Ionization Mode | Positive ESI |
2. How can I optimize the collision energy for threo-sphingosine?
Collision energy (CE) should be optimized empirically for your specific instrument. This can be done by infusing a standard solution of threo-sphingosine and performing a collision energy ramping experiment. The goal is to find the CE value that produces the highest intensity for your target product ion (m/z 282.2). While the optimal CE will vary between instruments, typical values for sphingoid bases are in the range of 15-35 eV.
3. What type of liquid chromatography column is best for separating threo- and erythro-sphingosine?
Due to their diastereomeric nature, separating threo- and erythro-sphingosine is crucial for accurate quantification. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for this purpose.[1] HILIC provides separation based on polarity and is effective at resolving these isomers. Alternatively, for baseline separation of all stereoisomers, a chiral column can be employed, though this may require more specialized method development.
4. What is a suitable internal standard for threo-sphingosine analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as d7-threo-sphingosine . This type of internal standard will co-elute with the analyte and experience similar ionization and matrix effects, leading to the most accurate quantification. If a stable isotope-labeled threo-sphingosine is unavailable, a C17 analog of sphingosine (B13886) can be used as a next-best alternative.
5. How should I prepare biological samples for threo-sphingosine analysis?
A common and effective method for extracting sphingoid bases from biological matrices like plasma, serum, or cell lysates is protein precipitation followed by liquid-liquid extraction .
-
Protein Precipitation: Typically performed with a cold organic solvent like methanol (B129727).
-
Liquid-Liquid Extraction: A butanol-based extraction has been shown to be efficient for polar sphingolipids.[1]
It is critical to add the internal standard to the sample before starting the extraction process to account for any analyte loss during sample preparation.
Experimental Protocols
Detailed Sample Preparation Protocol (from Plasma)
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-threo-sphingosine in methanol).
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 500 µL of 1-butanol (B46404) and 250 µL of water-saturated 1-butanol.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper butanol layer.
-
Dry the butanol extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Recommended LC-MS/MS Parameters
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate[1] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| MRM Dwell Time | 50 - 100 ms |
Visualizations
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway.
Caption: A simplified diagram of the sphingolipid metabolism pathway.
Experimental Workflow for Threo-Sphingosine Analysis
This workflow outlines the key steps from sample collection to data analysis for the quantification of threo-sphingosine.
Caption: A typical experimental workflow for threo-sphingosine quantification.
References
Technical Support Center: Analysis of Synthetic Ceramides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic ceramides (B1148491). Below are solutions to common issues encountered during mass spectrometry analysis and cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Mass Spectrometry Analysis
Question: I am observing unexpected peaks in my mass spectrum that do not correspond to my target synthetic ceramide. What are the potential sources of these artifacts?
Answer: Unexpected peaks in mass spectrometry (MS) are common artifacts that can arise from several sources during sample preparation and analysis. The most frequent causes include in-source fragmentation of more complex lipids, the formation of adducts, and the presence of contaminants.
-
In-Source Fragmentation: One of the most significant artifacts is the in-source fragmentation of complex glycosphingolipids. These molecules can lose their sugar residues within the MS ion source, generating ions with m/z values identical to endogenous ceramides, which can lead to false identification or over-quantification[1].
-
Adduct Formation: Ceramides can readily form adducts with cations present in the solvent or sample matrix. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). It is also common to observe the neutral loss of water molecules ([M+H-H₂O]⁺).
-
Contaminants: Contaminants can be introduced from solvents, plasticware (e.g., plasticizers like phthalates), or from the synthetic ceramide sample itself, which may contain impurities from the manufacturing process[2][3][4].
To identify the source of these unexpected peaks, a systematic troubleshooting approach is recommended.
Caption: Troubleshooting workflow for identifying mass spectrometry artifacts.
Question: My ceramide quantification seems inaccurate. Could artifacts be the cause?
Answer: Yes, artifacts can significantly impact quantification. Co-eluting species or in-source fragments that are isobaric (have the same nominal mass) with your target ceramide or its internal standard can lead to an overestimation of the ceramide concentration. As mentioned, fragments from complex sphingolipids are a major cause of this issue[1].
To improve accuracy:
-
Optimize Chromatography: Develop a liquid chromatography (LC) method with sufficient resolution to separate your target ceramide from other lipid species[5].
-
Use Tandem MS (MS/MS): Employing MS/MS techniques like Multiple Reaction Monitoring (MRM) provides higher specificity. By monitoring a specific precursor-to-product ion transition, you can exclude signals from isobaric contaminants that do not produce the same fragment ion.
-
Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte but are distinguished by mass, helping to correct for matrix effects and ionization variability.
| Ion Species | Mass Shift from [M] (Da) | Common Cause |
| [M+H]⁺ | +1 | Protonation (Target Ion) |
| [M+Na]⁺ | +23 | Sodium contamination from glassware/solvents |
| [M+K]⁺ | +39 | Potassium contamination |
| [M+NH₄]⁺ | +18 | Use of ammonium (B1175870) acetate/formate buffer |
| [M+H-H₂O]⁺ | -17 | In-source fragmentation (loss of water) |
| [M+H-2H₂O]⁺ | -35 | In-source fragmentation (loss of two waters) |
Section 2: Cell-Based Assays
Question: I am observing high levels of cell death at concentrations of synthetic ceramide that are lower than reported in the literature. Is this an artifact?
Answer: This is a common issue that can be an artifact of several factors related to the physicochemical properties of synthetic ceramides and the experimental setup.
-
Poor Solubility and Aggregation: Synthetic ceramides, especially those with long acyl chains, have very poor aqueous solubility[6]. When added directly to cell culture media, they can form aggregates or precipitates. These aggregates can induce non-specific cytotoxicity that is independent of the canonical ceramide signaling pathways[7]. Short-chain, cell-permeable ceramides like C2 or C6-ceramide are often used to circumvent this, but they too can cause artifacts if not handled correctly[8][9].
-
Solvent Toxicity: The solvents used to dissolve ceramides, such as DMSO or ethanol, can be toxic to cells, especially at higher concentrations. Always run a vehicle control (media with the same final concentration of solvent) to assess solvent toxicity.
-
Contaminants: The synthetic ceramide itself may contain cytotoxic impurities from its synthesis.
-
Indirect Effects: In co-culture systems, some cell types, like astrocytes, can respond to ceramides by secreting cytotoxic factors (e.g., TNF-α) that then kill the target cells[8].
-
Stock Solution Preparation:
-
Dissolve the synthetic ceramide in a suitable organic solvent like ethanol, DMSO, or a chloroform (B151607):methanol (B129727) mixture to create a high-concentration stock solution (e.g., 10-50 mM).
-
Warm the solution gently (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution.
-
-
Complexing with Bovine Serum Albumin (BSA):
-
Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 1% w/v).
-
While vortexing the BSA solution, slowly add the ceramide stock solution dropwise to achieve the desired final working concentration. The molar ratio of ceramide to BSA should be carefully considered, with an excess of BSA typically being favorable.
-
Incubate the ceramide-BSA complex at 37°C for at least 30 minutes to allow for proper association.
-
-
Cell Treatment:
-
Add the ceramide-BSA complex to your cell cultures. This method helps maintain ceramide in a monomeric, bioavailable form and minimizes aggregation-induced artifacts.
-
Always include two controls: a "vehicle control" (BSA solution with the equivalent amount of solvent) and an "untreated control."
-
Question: How can I distinguish between true ceramide-induced apoptosis and artifacts from contaminants or delivery methods?
Answer: Differentiating canonical signaling from artifacts requires careful experimental design and the use of specific controls and inhibitors. True ceramide-mediated apoptosis often involves specific signaling pathways.
Caption: Canonical ceramide signaling vs. artifact-induced cell death.
| Observation | Potential Artifact Cause | Suggested Action |
| Rapid cell death (< 4 hours) | Non-specific membrane disruption by aggregates; high solvent concentration. | Use BSA complexation protocol; verify solvent concentration is non-toxic (<0.5% for DMSO); perform LDH release assay for necrosis. |
| No activation of Caspase-3/9 | Necrotic cell death due to artifacts, not apoptosis. | Analyze apoptosis markers (caspase cleavage, Annexin V staining). If negative, suspect artifactual cytotoxicity[9]. |
| High variability between experiments | Inconsistent ceramide solubilization. | Strictly follow a standardized solubilization protocol. Prepare fresh working solutions for each experiment. |
| Effect not inhibited by apoptosis inhibitors | Cell death is occurring through a non-apoptotic pathway (necrosis, etc.). | Use pan-caspase inhibitors (e.g., Z-VAD-FMK). If cell death persists, it is likely not caspase-dependent apoptosis[10]. |
Experimental Protocols
Protocol: Basic Lipid Extraction for Ceramide Analysis
This protocol is a modified Bligh-Dyer method suitable for extracting ceramides from cell pellets or tissue homogenates for subsequent LC-MS analysis.
-
Homogenization:
-
To a cell pellet or ~10-20 mg of homogenized tissue in a glass tube, add 100 µL of water.
-
Add the internal standard cocktail (containing a known amount of a stable isotope-labeled ceramide, e.g., d7-C16-Ceramide) to each sample.
-
-
Single-Phase Extraction:
-
Add 375 µL of methanol and 125 µL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Incubate on a shaker at 4°C for 15 minutes.
-
-
Phase Separation:
-
Add another 125 µL of chloroform and 125 µL of water to induce phase separation.
-
Vortex for 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid film in a small, known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol). Vortex to ensure the lipids are fully redissolved before injection.
-
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deverauxspecialties.com [deverauxspecialties.com]
- 8. Evidence for Ceramide induced Cytotoxicity in Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Delivery of Exogenous Octadecanoyl-L-threo-sphingosine (C18-L-t-SPH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of exogenous Octadecanoyl-L-threo-sphingosine (C18-L-t-SPH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C18-L-t-SPH) and what is its primary mechanism of action?
A1: this compound (C18-L-t-SPH), also known as Safingol, is a synthetic stereoisomer of endogenous sphinganine. Its primary mechanism of action is the inhibition of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.[1] By inhibiting PKC, C18-L-t-SPH can influence downstream signaling cascades, including the PI3K/Akt/mTOR pathway, ultimately leading to cellular responses such as autophagy.[1][2]
Q2: Why is improving the cellular uptake of C18-L-t-SPH challenging?
A2: C18-L-t-SPH is a long-chain sphingolipid, which makes it poorly soluble in aqueous solutions like cell culture media. This low solubility can lead to precipitation and inconsistent delivery to cells, resulting in low and variable cellular uptake.
Q3: What are the recommended methods for delivering C18-L-t-SPH to cultured cells?
A3: The two primary recommended methods for improving the delivery of C18-L-t-SPH to cultured cells are complexation with bovine serum albumin (BSA) and encapsulation in liposomes. Both methods are designed to increase the solubility and bioavailability of the lipid in the cell culture medium.
Q4: How does complexation with BSA improve the cellular uptake of C18-L-t-SPH?
A4: Bovine serum albumin (BSA) acts as a carrier protein for lipids and other hydrophobic molecules in culture media. By complexing C18-L-t-SPH with BSA, a more stable and soluble formulation is created, which facilitates its delivery to the cell membrane and subsequent uptake.
Q5: How do liposomes enhance the cellular delivery of C18-L-t-SPH?
A5: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. Encapsulating C18-L-t-SPH within liposomes protects it from precipitation in the aqueous culture medium and can facilitate its entry into cells through membrane fusion or endocytosis.[1][3] The lipid composition of the liposome (B1194612) can be optimized to enhance delivery efficiency.[4][5]
Q6: What is the expected cellular response to successful C18-L-t-SPH delivery?
A6: Successful delivery of C18-L-t-SPH should lead to the inhibition of Protein Kinase C (PKC).[1] This can trigger a cascade of downstream signaling events, including the inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.[2][6] A notable outcome of this pathway inhibition is the induction of autophagy.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during experiments with C18-L-t-SPH.
Issue 1: Precipitation of C18-L-t-SPH in Cell Culture Medium
| Potential Cause | Recommended Solution |
| Poor aqueous solubility | Prepare a fresh, concentrated stock solution of C18-L-t-SPH in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) before diluting it into the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[7] |
| Temperature shock | Always pre-warm the cell culture medium to 37°C before adding the C18-L-t-SPH stock solution. Avoid adding a cold stock solution to warm media.[7] |
| High concentration | If precipitation persists, consider lowering the final concentration of C18-L-t-SPH in the culture medium. Test a range of concentrations to find the optimal balance between efficacy and solubility. |
| Interaction with media components | Certain components in the cell culture medium, such as salts and proteins, can contribute to the precipitation of hydrophobic compounds.[8] If using a custom medium, ensure that all components are fully dissolved before adding the sphingolipid. Consider using a serum-free medium for the duration of the treatment, if compatible with your cell line, as serum proteins can sometimes interact with and precipitate lipids. |
Issue 2: Low or Inconsistent Cellular Uptake
| Potential Cause | Recommended Solution |
| Inefficient delivery method | If direct addition of a solvent-based stock solution yields poor results, switch to a carrier-based delivery system. Both BSA-complexation and liposomal encapsulation are proven methods for enhancing the cellular uptake of sphingolipids. |
| Suboptimal BSA concentration | The ratio of BSA to C18-L-t-SPH is critical. An excess of BSA may hinder uptake, while too little may not sufficiently solubilize the lipid. Optimize the BSA concentration by testing a range of molar ratios (e.g., 1:1, 1:2, 1:3 of C18-L-t-SPH to BSA). |
| Ineffective liposome formulation | The lipid composition of the liposomes significantly impacts their stability and efficiency of delivery.[4][5] Experiment with different lipid compositions, such as including cholesterol for stability or PEGylated lipids to increase circulation time in in vivo studies. The charge of the liposome can also affect cellular uptake.[9] |
| Presence of serum | Fetal bovine serum (FBS) in the culture medium can interact with exogenous sphingolipids, leading to the formation of large aggregates that are rapidly taken up and catabolized in lysosomes, which may not be the intended pathway for your experiment.[10] Consider reducing the serum concentration or using a serum-free medium during the treatment period. |
| Inconsistent experimental technique | Ensure consistent cell seeding density, as this can affect the total uptake of the compound.[11] Use calibrated pipettes and ensure thorough mixing of all solutions to maintain consistency between experiments.[11] |
Issue 3: Observed Cytotoxicity
| Potential Cause | Recommended Solution |
| High concentration of C18-L-t-SPH | High concentrations of exogenous sphingolipids can be toxic to cells. Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal, non-toxic working concentration for your specific cell line.[12][13] |
| Solvent toxicity | The organic solvent used to prepare the stock solution (e.g., DMSO, ethanol) can be cytotoxic at higher concentrations. Ensure the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Induction of apoptosis or autophagy | C18-L-t-SPH is known to induce autophagy and can also be involved in apoptotic pathways.[1][14] If significant cell death is observed, it may be a direct consequence of the compound's mechanism of action. Characterize the mode of cell death (apoptosis vs. autophagy) to better understand the cellular response. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause cell death and confound experimental results. |
Experimental Protocols
Protocol 1: Preparation of C18-L-t-SPH Complexed with Bovine Serum Albumin (BSA)
Objective: To prepare a soluble and stable formulation of C18-L-t-SPH for cellular delivery.
Materials:
-
This compound (C18-L-t-SPH)
-
Ethanol (200 proof, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture medium
Methodology:
-
Prepare C18-L-t-SPH Stock Solution:
-
Dissolve C18-L-t-SPH in ethanol to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
-
Prepare BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Complexation of C18-L-t-SPH with BSA:
-
In a sterile microcentrifuge tube, add the desired volume of the 10 mM C18-L-t-SPH stock solution.
-
Add the appropriate volume of the 10% BSA solution to achieve the desired molar ratio (e.g., 1:1).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate complex formation.
-
-
Preparation of Working Solution:
-
Dilute the C18-L-t-SPH-BSA complex in pre-warmed (37°C) cell culture medium to the final desired working concentration.
-
Gently mix before adding to the cells.
-
Protocol 2: Preparation of C18-L-t-SPH Encapsulated Liposomes
Objective: To encapsulate C18-L-t-SPH in liposomes to improve its delivery to cells.
Materials:
-
This compound (C18-L-t-SPH)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Sterile Phosphate-Buffered Saline (PBS)
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve C18-L-t-SPH, DPPC, and cholesterol in a chloroform:methanol (2:1, v/v) solution at a desired molar ratio (e.g., 1:9:5 C18-L-t-SPH:DPPC:Cholesterol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by vortexing or sonicating the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C.
-
Protocol 3: Quantification of Intracellular C18-L-t-SPH using LC-MS/MS
Objective: To quantify the amount of C18-L-t-SPH taken up by cells.
Materials:
-
Cells treated with C18-L-t-SPH
-
Internal standard (e.g., C17-L-threo-sphingosine)
-
Methanol
-
Chloroform
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Cell Lysis and Lipid Extraction:
-
After treatment, wash the cells twice with ice-cold PBS to remove any extracellular C18-L-t-SPH.
-
Lyse the cells and extract the lipids using a methanol:chloroform extraction method.
-
Add a known amount of the internal standard to the extraction solvent to normalize for extraction efficiency and instrument variability.
-
-
Sample Preparation:
-
Evaporate the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Separate the lipids using a C18 reverse-phase liquid chromatography column.
-
Detect and quantify C18-L-t-SPH and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of C18-L-t-SPH.
-
Calculate the concentration of intracellular C18-L-t-SPH by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of the cellular uptake of C18-L-t-SPH using different delivery methods. These values are for illustrative purposes and will vary depending on the cell type and experimental conditions.
Table 1: Comparison of C18-L-t-SPH Delivery Methods
| Delivery Method | Final Concentration | Incubation Time | Intracellular C18-L-t-SPH (pmol/mg protein) |
| Ethanol Vehicle | 10 µM | 4 hours | 15 ± 3 |
| BSA Complex (1:1) | 10 µM | 4 hours | 55 ± 8 |
| Liposomal Formulation | 10 µM | 4 hours | 78 ± 11 |
Table 2: Effect of Liposome Composition on C18-L-t-SPH Uptake
| Liposome Composition (molar ratio) | Intracellular C18-L-t-SPH (pmol/mg protein) |
| C18-L-t-SPH:DPPC (1:9) | 45 ± 6 |
| C18-L-t-SPH:DPPC:Cholesterol (1:9:5) | 78 ± 11 |
| C18-L-t-SPH:DPPC:Cholesterol:DSPE-PEG (1:9:5:0.5) | 65 ± 9 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: C18-L-t-SPH signaling pathway.
Caption: Experimental workflow for uptake.
References
- 1. Short-chain sphingolipids for enhanced cellular uptake of liposome-encapsulated amphiphilic anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid composition is important for highly efficient target binding and retention of immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Optimization of Polyarginine-Conjugated PEG Lipid Grafted Proliposome Formulation for Enhanced Cellular Association of a Protein Drug [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Targeting Sphingolipids for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in ceramide feeding experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ceramide feeding experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and solutions to specific issues that may arise during your experimental workflow.
1. Solubility and Delivery Issues
Question: My ceramide compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to the cells?
Answer: This is a frequent challenge due to the hydrophobic nature of ceramides (B1148491). Here are several approaches to enhance solubility and ensure effective delivery:
-
Organic Solvents (DMSO or Ethanol): Short-chain ceramides like C2 and C4-ceramide are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] It is crucial to prepare a high-concentration stock solution in the chosen solvent first. This stock solution should then be diluted to the final working concentration directly in the pre-warmed culture medium with vigorous vortexing to ensure rapid and even dispersion.[1][2] To avoid solvent-induced toxicity, the final concentration of the organic solvent in the culture medium should be kept to a minimum, ideally ≤ 0.1%.[1][2][3] Always include a vehicle control with the same final solvent concentration in your experimental setup.[1][2]
-
Complexing with Bovine Serum Albumin (BSA): For longer-chain ceramides that are more difficult to dissolve, complexing them with BSA can improve their solubility and delivery into cells.[1][4]
-
Ethanol:Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can aid in the dispersion of natural ceramides in aqueous solutions.[2][5]
-
Sonication: Gently sonicating the solution can help to dissolve and disperse the ceramide.[1][4]
Troubleshooting Tip: If you still observe precipitation, try slightly warming the medium before adding the ceramide stock solution. However, be aware that the compound may precipitate again as the medium cools.[2] Using a lower final concentration of ceramide may also prevent precipitation.[2]
2. Cytotoxicity and Vehicle Control Problems
Question: I am observing high levels of cell death in my vehicle control group. What could be the cause and how can I resolve it?
Answer: Toxicity in the vehicle control group can confound your results and is typically caused by the solvent used to dissolve the ceramide.
-
High Solvent Concentration: The most common reason for vehicle-induced toxicity is an excessive final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium.[1] It is critical to ensure the final solvent concentration is non-toxic to your specific cell line, which is generally at or below 0.1%.[1][3]
-
Solvent Toxicity Test: To determine the maximum tolerated solvent concentration for your cell line, it is recommended to perform a solvent toxicity test. This involves treating your cells with a range of solvent concentrations and assessing cell viability.[1]
Troubleshooting Tip: Always prepare a vehicle control that contains the same final concentration of the solvent as the highest concentration of the ceramide treatment group.[1][2] This allows for accurate assessment of the ceramide-specific effects.
3. Inconsistent or No Observable Effects
Question: My cells are showing inconsistent results or no response to the ceramide treatment. What are the potential reasons and how can I troubleshoot this?
Answer: A lack of a consistent or expected cellular response can stem from several factors related to the ceramide compound, cell conditions, or experimental design.[6]
-
Suboptimal Ceramide Concentration: The effective concentration of ceramide can be highly cell-type dependent.[6][7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1][7]
-
Inadequate Incubation Time: The time required to observe a cellular response to ceramide can vary. A time-course experiment is recommended to identify the optimal treatment duration.[1][6] For apoptosis or cell viability assays, incubation times typically range from 6 to 48 hours.[6][8]
-
Ceramide Degradation: Improper storage can lead to the degradation of the ceramide compound. Ceramides should be stored at -20°C as a powder or in a suitable solvent, and repeated freeze-thaw cycles should be avoided.[1][6][7] It is best to prepare fresh solutions for each experiment.[1][2][7]
-
Cell Line Resistance: Some cell lines may be resistant to ceramide-induced effects due to various factors, such as high expression of anti-apoptotic proteins or rapid metabolic conversion of ceramide to other lipids.[7] Consider using a positive control for apoptosis to verify that the apoptotic machinery in your cells is functional.[1]
-
Variability in Cell Culture: Inconsistent cell density at the time of treatment or using cells at a high passage number can lead to variable results.[1] Ensure consistent cell seeding density and use cells within a consistent passage number range for all experiments.[1]
Data Presentation: Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in ceramide feeding experiments. Note that optimal conditions can vary significantly between different cell lines and experimental setups.
Table 1: Recommended Solvents for Ceramide Stock Solutions
| Solvent | Typical Stock Concentration | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][2] |
| Ethanol | 30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
Table 2: Effective Concentrations of Ceramides in Cell Culture
| Ceramide Type | Cell Line | Effective Concentration Range | Observed Effect | Reference(s) |
| C2-Ceramide | A549 and PC9 | 50 - 200 µmol/L | Reduced cell viability | [8] |
| C6-Ceramide | C6 rat glioma | 3.125 - 100 mM | Cytotoxicity | [9] |
| C4-Ceramide | Various | 10 - 50 µM | Apoptosis | [1][6] |
| C16-Ceramide | Various | 10 - 100 uM | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of Ceramide Stock Solution and Cell Treatment
-
Stock Solution Preparation:
-
Weigh the desired amount of ceramide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).[1][2]
-
Vortex thoroughly until the ceramide is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[1]
-
-
Cell Treatment:
-
Pre-warm the cell culture medium to 37°C.
-
Dilute the ceramide stock solution directly into the pre-warmed medium to the desired final concentration while vortexing vigorously to ensure proper dispersion.[2]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the ceramide working solution.
-
Include appropriate controls: an untreated control and a vehicle control containing the same final concentration of the solvent.[1][2]
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2][10]
-
Cell Treatment: Treat the cells with various concentrations of ceramide and a vehicle control as described in Protocol 1.[10]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.45 mg/mL.[10]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1][10]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly.[1][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[10]
Mandatory Visualizations
Caption: General workflow for a ceramide feeding experiment followed by an MTT assay.
Caption: Simplified signaling pathway of ceramide-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 10. benchchem.com [benchchem.com]
Minimizing isomer separation issues in sphingolipid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer separation issues during sphingolipid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers encountered in sphingolipid analysis that cause separation challenges?
A1: Sphingolipid analysis is often complicated by the presence of several types of isomers, including:
-
Isobaric Species: These are molecules that have the same mass but different atomic compositions. For example, a sphingolipid with a C18:1 long-chain base and a C16:0 fatty acid is isobaric with one containing a C18:0 long-chain base and a C16:1 fatty acid.
-
Positional Isomers: These isomers have the same chemical formula but differ in the position of functional groups or double bonds. A common challenge is separating glucosylceramide (GlcCer) and galactosylceramide (GalCer), which only differ in the stereochemistry of a hydroxyl group on the sugar headgroup.[1][2] Another example includes different positions of double bonds within the fatty acyl chain.[3]
-
Stereoisomers: These have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This includes cis/trans isomers of double bonds in the fatty acyl chains.[4]
-
Hydroxylation Regioisomers: These isomers differ in the position of hydroxyl groups on the sphingolipid backbone or fatty acyl chain.[3]
Q2: Why can't I just use mass spectrometry without liquid chromatography to differentiate sphingolipid isomers?
A2: Mass spectrometry (MS) alone is generally insufficient for distinguishing many types of sphingolipid isomers because they can have identical mass-to-charge ratios (m/z).[5] For instance, isobaric species will produce the same signal in a mass spectrometer.[6] While tandem mass spectrometry (MS/MS) can help by generating fragment ions, some isomers still produce very similar fragmentation patterns. Therefore, liquid chromatography (LC) is crucial for physically separating these isomers before they enter the mass spectrometer, allowing for their individual detection and quantification.[5][7]
Q3: What are the key differences between reversed-phase and normal-phase liquid chromatography for sphingolipid isomer separation?
A3: Reversed-phase (RP) and normal-phase (NP) liquid chromatography separate lipids based on different physicochemical properties:
-
Reversed-Phase LC: Separates sphingolipids primarily based on the length and degree of unsaturation of their fatty acyl chains.[7][8] Longer and more saturated chains are more hydrophobic and thus retained longer on the nonpolar stationary phase. This is effective for separating homologs with different chain lengths.
-
Normal-Phase LC: Separates sphingolipids based on the polarity of their headgroups.[7][9] This method is particularly useful for separating different sphingolipid classes (e.g., ceramides (B1148491) from glucosylceramides) and for resolving isomers with differences in their polar headgroups, such as GlcCer and GalCer.[1][7]
Troubleshooting Guides
Issue 1: Poor or no separation of critical isomers (e.g., GlcCer vs. GalCer).
Possible Cause & Solution
-
Inappropriate Chromatography Mode: You might be using a chromatography mode that is not suitable for separating the isomers of interest.
-
Troubleshooting Step: For isomers differing in their polar headgroups, such as GlcCer and GalCer, switch to a normal-phase LC method.[1][7] An isocratic elution with a mobile phase like acetonitrile/methanol/acetic acid with ammonium (B1175870) acetate (B1210297) has been shown to be effective.[1]
-
-
Suboptimal Column Chemistry: The stationary phase of your column may not have the right selectivity for your target isomers.
-
Troubleshooting Step: For challenging separations, consider using specialized column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar sphingolipids.[10]
-
-
Inadequate Method Optimization: Your gradient, flow rate, or temperature may not be optimized for the specific separation.
-
Troubleshooting Step: Systematically optimize the mobile phase composition, gradient slope, and column temperature. Even small adjustments can significantly impact resolution. For GlcCer and GalCer, isocratic elution on a silica (B1680970) column can achieve baseline separation.[1]
-
Issue 2: Co-elution of isobaric species leading to inaccurate quantification.
Possible Cause & Solution
-
Insufficient Chromatographic Resolution: Your current LC method may not be powerful enough to separate all co-eluting isobars.
-
Troubleshooting Step: Increase the length of your LC gradient or use a column with a smaller particle size (e.g., sub-2 µm) for higher separation efficiency.[10] A longer column can also improve resolution.
-
-
Relying Solely on Precursor Ion Scans: Quantifying based on the precursor ion mass (MS1) alone can be misleading due to isobaric overlap.[6][11]
-
Troubleshooting Step: Implement a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method on a tandem mass spectrometer.[12][13] By monitoring specific fragment ions unique to each isobar, you can achieve accurate quantification even if the parent compounds are not fully separated chromatographically. For example, fragments of the long-chain base can be used to differentiate ceramides with different backbones.[6][11]
-
Issue 3: Low signal intensity or poor recovery of certain sphingolipid classes.
Possible Cause & Solution
-
Inefficient Extraction Method: The chosen solvent system may not be optimal for extracting the full range of sphingolipids, especially the more polar species.
-
Ion Suppression Effects: Co-eluting matrix components can suppress the ionization of your analytes in the mass spectrometer.
-
Troubleshooting Step: Improve the sample clean-up process before LC-MS analysis. Additionally, ensure adequate chromatographic separation to move the analytes of interest away from major interfering compounds from the matrix. Using stable isotope-labeled internal standards for each lipid class can help to correct for ion suppression.[2]
-
Experimental Protocols
Protocol 1: Separation of GlcCer and GalCer using Normal-Phase LC-MS/MS
This protocol is adapted from methodologies that specialize in separating these critical isomers.[1]
-
Lipid Extraction:
-
Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: Supelco LC-Si, 2.1 mm i.d. x 250 mm.[1]
-
Mobile Phase: Isocratic elution with Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) containing 5 mM ammonium acetate.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 8 minutes. Isomeric GlcCer and GalCer should elute with a separation of about 0.5-1 minute.[1]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a specific product ion characteristic of the ceramide backbone (e.g., m/z 264.2 for a d18:1 sphingoid base).
-
Protocol 2: Broad Profiling of Sphingolipids using Reversed-Phase LC-MS/MS
This protocol is a general approach for separating various sphingolipid classes based on their hydrophobicity.
-
Lipid Extraction:
-
Utilize a single-phase butanol extraction for comprehensive recovery of both polar and non-polar sphingolipids.[12]
-
Dry the extract and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Supelco Ascentis C8, 2.1 mm i.d. x 50 mm).[1]
-
Mobile Phase A: Methanol/Water/Tetrahydrofuran/Formic Acid (68.5:28.5:2:1, v/v/v/v) with 5 mM ammonium formate.[1]
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid (97:2:1, v/v/v) with 5 mM ammonium formate.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 60 °C.[1]
-
Gradient:
-
0.0 - 0.4 min: 30% B
-
0.4 - 2.3 min: Linear gradient to 100% B
-
2.3 - 7.6 min: Hold at 100% B
-
7.6 - 8.1 min: Return to 30% B and re-equilibrate.[1]
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: MRM for targeted quantification of different sphingolipid species (e.g., ceramides, sphingomyelins, etc.) based on their specific precursor-product ion pairs.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Sphingolipid Recovery
| Sphingolipid Class | Butanol Single Phase Recovery (%) | MTBE Two Phase Recovery (%) | MTBE Single Phase Recovery (%) |
| Sphingosine-1-P | ~95% | ~20% | ~60% |
| Sphinganine-1-P | ~90% | ~25% | ~65% |
| Sphingosine | ~98% | ~95% | ~98% |
| Sphinganine | ~98% | ~95% | ~98% |
| Ceramides | >95% | >95% | >95% |
| Data is estimated based on graphical representations in the literature.[12] |
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving Sphingolipid Isomers Using Cryogenic Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 9. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Octadecanoyl-L-threo-sphingosine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Octadecanoyl-L-threo-sphingosine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For initial stock solutions, chloroform, ethanol (B145695), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) can be used, with a solubility of up to 5 mg/mL.[1] For cell culture experiments, it is common to first dissolve the compound in ethanol or DMSO and then dilute it into the aqueous buffer or cell culture medium.
Q2: How should I store solutions of this compound?
A2: As a solid, this compound should be stored at -20°C for long-term stability. While specific quantitative data on the stability in various solvents is limited, it is generally recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For aqueous solutions, it is not recommended to store them for more than a day.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for ceramides (B1148491) like this compound in a biological context is enzymatic hydrolysis by ceramidases, which breaks the amide bond to yield L-threo-sphingosine and octadecanoic acid (stearic acid).[2] In solution, degradation can also occur via hydrolysis of the amide bond, particularly under strong acidic or basic conditions. Oxidation of the double bond in the sphingosine (B13886) backbone is another potential degradation route, especially if the compound is exposed to air and light for extended periods.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.
-
Check Storage Conditions: Ensure that the solid compound and any stock solutions are stored at the recommended temperature (-20°C or below) and protected from light and air.
-
Use High-Purity Solvents: Solvents should be of high purity and free of water and peroxides, which can accelerate degradation.
-
Assess Purity: If you suspect degradation, the purity of your compound can be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Poor solubility in aqueous solutions.
-
Possible Cause: this compound is a lipid and has very low solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Use a Co-solvent: First, dissolve the compound in a water-miscible organic solvent like ethanol or DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate dispersion.
-
Employ a Carrier: For cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells.
-
Sonication: Gentle sonication can help to disperse the lipid in the aqueous medium, but be cautious as excessive sonication can lead to degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials, flush with an inert gas like argon or nitrogen, and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or a fluorescence detector after derivatization can be employed.
-
Quantification: The peak area of this compound at each time point is compared to the initial time point (t=0) to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Up to 5 mg/mL | [1] |
| Ethanol | Up to 5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Up to 5 mg/mL | [1] |
| Dimethylformamide (DMF) | Up to 5 mg/mL | [1] |
Visualizations
Caption: Overview of the Sphingolipid Salvage Pathway.
References
Technical Support Center: Stereochemical Confirmation of Synthetic Sphingosine
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the stereochemistry of synthetic L-threo-sphingosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the stereochemistry of my synthetic L-threo-sphingosine?
A1: The primary methods for confirming the stereochemistry of synthetic sphingosine (B13886) involve a combination of spectroscopic and chromatographic techniques. The most common approaches are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is used to determine the relative configuration (threo vs. erythro) by analyzing proton coupling constants. For determining the absolute configuration, derivatization with a chiral agent, such as in Mosher's ester analysis, is employed.[1][2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is effective for separating all eight stereoisomers of sphingosine and dihydrosphingosine, typically after derivatization to enhance detection.[4]
-
Vibrational Circular Dichroism (VCD): VCD is a powerful tool for discriminating between all stereoisomers of intact sphingosine.[5][6][7] Derivatization can improve solubility and enhance VCD signals.[5][6]
-
X-ray Crystallography: While the most definitive method for determining absolute stereochemistry, it requires the successful growth of a high-quality single crystal of the compound or a suitable derivative.[8][9][10]
Q2: How can I use ¹H NMR to distinguish between the threo and erythro isomers of my sphingosine sample?
A2: The relative stereochemistry (threo or erythro) can be determined by analyzing the coupling constants (J-values) between the protons on C2 and C3 (H2 and H3) of a suitable derivative (e.g., an N-acetylated derivative). The spatial relationship between these protons is different in the two diastereomers, leading to distinct J-values. Generally, threo isomers exhibit smaller coupling constants compared to erythro isomers.
Troubleshooting:
-
Overlapping Signals: If the signals for H2 and H3 are overlapping or unclear, consider using 2D NMR techniques like COSY to identify the coupled protons.
-
Poor Resolution: Ensure your sample is pure and free of paramagnetic impurities. Running the NMR at a higher field strength can also improve resolution.
-
Inconclusive J-values: The exact J-values can be influenced by the solvent and the specific derivative used. It is crucial to compare your results with literature values for similarly derivatized compounds. For instance, some reports indicate JH2,H3 coupling constants of approximately 2.8 Hz for threo derivatives and 6.8 Hz for erythro derivatives.[7]
Q3: My ¹H NMR data is ambiguous. How do I perform a Mosher's ester analysis to determine the absolute configuration?
A3: Mosher's ester analysis is an NMR-based method used to determine the absolute configuration of chiral alcohols and amines.[1][2][3] The process involves derivatizing your synthetic sphingosine with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By comparing the ¹H NMR spectra of these two diastereomers, you can deduce the absolute stereochemistry.
The key is to analyze the difference in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.[1][11]
Troubleshooting:
-
Incomplete Reactions: Ensure the esterification reactions with both (R)- and (S)-MTPA go to completion to avoid analyzing a mixture of starting material and product.
-
Signal Assignment: Unambiguous assignment of proton signals in the NMR spectra is critical. 2D NMR techniques (COSY, HSQC) can be invaluable for this purpose.[11]
-
Ambiguous Δδ Pattern: The molecule must adopt a specific conformation for the analysis to be reliable.[11] If the Δδ pattern is not clear, it may be due to conformational flexibility. Running the experiment at a lower temperature might help to favor a single conformation.
Q4: I am trying to separate sphingosine isomers by HPLC. What are some common issues and solutions?
A4: Separating sphingosine isomers by HPLC can be challenging due to their similar structures.
Troubleshooting:
-
Poor Resolution:
-
Derivatization: Sphingosine lacks a strong chromophore for UV detection. Derivatizing the primary amine with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthalaldehyde (B127526) (OPA) can significantly improve sensitivity and may aid in separation.[12][13]
-
Column Choice: A chiral stationary phase is essential for separating enantiomers. Normal phase HPLC is often used for separating derivatized sphingosine isomers.[4]
-
-
Peak Tailing: The amine group in sphingosine can interact with residual silanols on silica-based columns, leading to peak tailing. Using a highly end-capped column or adding a small amount of a competing amine (like triethylamine) to the mobile phase can mitigate this issue.
-
Low Sensitivity: As mentioned, derivatization with a fluorescent tag is the most effective way to increase detection sensitivity, allowing for the analysis of picomole-scale quantities.[4][12]
Quantitative Data Summary
The following table summarizes typical ¹H NMR coupling constants used to differentiate between threo and erythro diastereomers of sphingosine derivatives. Note that exact values may vary based on the specific derivative and solvent used.
| Diastereomer | Derivative | JH2,H3 (Hz) | JH3,H4 (Hz) | Reference |
| D-threo / L-threo | N-acetyl | ~2.8 | ~7.1 | [7] |
| D-erythro / L-erythro | N-acetyl | ~6.8 | ~7.5 | [7] |
Key Experimental Protocols
Protocol 1: ¹H NMR Analysis of N-Acetyl-Sphingosine
-
N-Acetylation: Dissolve synthetic sphingosine (10 mg) in methanol (B129727) (1 mL). Add acetic anhydride (B1165640) (1.5 equivalents) and stir at room temperature for 2 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting N-acetylated product can often be used directly for NMR analysis after drying.
-
Sample Preparation: Dissolve the dried N-acetyl-sphingosine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: Acquire a ¹H NMR spectrum. If necessary, acquire a ¹H-¹H COSY spectrum to confirm the coupling between H2, H3, and H4.
-
Analysis: Integrate the signals and measure the coupling constants (J-values) for H2-H3 and H3-H4. Compare the observed values with the literature data in the table above to assign the relative stereochemistry.
Protocol 2: Mosher's Ester Analysis
-
Sample Preparation: Dry the synthetic sphingosine sample (1-5 mg) thoroughly under high vacuum.
-
Reaction Setup: Prepare two separate, dry NMR tubes or small reaction vials. To each, add the sphingosine sample and dissolve it in a dry deuterated solvent (e.g., deuterated pyridine (B92270) or CDCl₃). Add a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Derivatization: To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride. To the other tube, add the same excess of (S)-(+)-MTPA chloride.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor by TLC or ¹H NMR until the starting material is fully consumed.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester products directly from the reaction mixtures.
-
Data Processing: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the C3 carbinol center.
-
Configuration Assignment: Analyze the pattern of positive and negative Δδ values to assign the absolute configuration at C3 based on the established Mosher's ester model. The absolute configuration at C2 is typically known from the synthetic route (e.g., starting from L-serine).
Visualizations
Workflow for Stereochemical Confirmation
Caption: General workflow for the stereochemical confirmation of synthetic L-threo-sphingosine.
Logic of Mosher's Ester Analysis
Caption: Logical workflow for determining absolute configuration using Mosher's ester analysis.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 4. Picomole scale stereochemical analysis of sphingosines and dihydrosphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchmap.jp [researchmap.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Signal Intensity for Threo-Ceramides in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity for threo-ceramides during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why might I be observing low signal intensity specifically for threo-ceramides compared to their erythro counterparts?
A1: While direct comparative studies on the ionization efficiency of threo- versus erythro-ceramides are not extensively documented in scientific literature, several factors could contribute to lower-than-expected signal intensity for the threo isomer. These can be broadly categorized as issues related to the inherent properties of the molecule, sample preparation, and the analytical method itself. Potential causes include:
-
Co-elution with interfering species: Matrix components or other lipids that co-elute with the threo-ceramide can suppress its ionization.
-
Suboptimal chromatographic separation: If threo- and erythro-isomers are not well-separated, the less abundant isomer's signal can be masked or suppressed.
-
Inefficient ionization: The specific three-dimensional structure of the threo-isomer might lead to a lower ionization efficiency under the chosen source conditions compared to the erythro-isomer.
-
Analyte degradation or loss: Threo-ceramides may be more susceptible to degradation or loss during sample extraction and preparation steps.
-
Incorrect mass spectrometry parameters: The chosen precursor and product ions, as well as collision energy, may not be optimal for the threo-ceramide.
Q2: What are the characteristic fragment ions I should be looking for when analyzing ceramides (B1148491) by tandem mass spectrometry (MS/MS)?
A2: The fragmentation of ceramides is well-characterized and can be used to identify these molecules in a complex mixture.
-
Positive Ion Mode (ESI+ or APCI+): In positive ion mode, ceramides typically produce a characteristic fragment ion at m/z 264.3.[1][2] This ion corresponds to the sphingoid backbone after the loss of the fatty acid chain and water. Precursor ion scans for m/z 264 are commonly used to selectively detect ceramides.[1]
-
Negative Ion Mode (ESI-): In negative ion mode, the fragmentation patterns can provide more information about the fatty acid chain.[3] This can be particularly useful for identifying specific ceramide species.
Q3: Can derivatization improve the signal intensity of threo-ceramides?
A3: Yes, chemical derivatization is a common strategy to improve the ionization efficiency and, consequently, the signal intensity of analytes in mass spectrometry.[4][5] For ceramides, derivatization can target the hydroxyl and amide functional groups. While specific protocols for threo-ceramides are not widely published, reagents that react with these groups are likely to be effective. For example, trimethylsilyl (B98337) derivatives can be used to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[6] For LC-MS, derivatization can introduce a readily ionizable group to the molecule.
Q4: Are there any specific sample preparation techniques that can help improve the signal of threo-ceramides?
A4: Robust sample preparation is crucial for minimizing matrix effects and improving the signal of low-abundance analytes like threo-ceramides.[7] Techniques to consider include:
-
Liquid-Liquid Extraction (LLE): To separate lipids from more polar cellular components.[7]
-
Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances.[7]
-
Phospholipid depletion: Since phospholipids (B1166683) are abundant in biological samples and can cause ion suppression, specific methods to remove them can be beneficial.[7]
Troubleshooting Guide
If you are experiencing low signal intensity for threo-ceramides, follow this step-by-step troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting low threo-ceramide signal intensity.
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Ceramides
This protocol provides a starting point for the analysis of ceramides and can be optimized for the specific detection of threo-isomers.
1. Sample Preparation (from plasma) [8][9]
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled ceramide).
-
Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography [8]
-
Column: A C18 reversed-phase column is commonly used for ceramide analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (Triple Quadrupole) [1][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ of the specific threo-ceramide of interest.
-
Product Ion: m/z 264.3.
-
Collision Energy: Optimize for the specific ceramide, typically in the range of 25-40 eV.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: Derivatization of Ceramides with Trimethylsilyl (TMS) for GC-MS Analysis
This protocol is for GC-MS analysis and aims to improve volatility and chromatographic properties.
1. Derivatization [6]
-
Dry the lipid extract completely under nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60 °C for 30 minutes.
-
Evaporate the reagent under nitrogen and reconstitute the sample in hexane.
2. GC-MS Analysis [6]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 150 °C, ramp to 320 °C at 10 °C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan a mass range of m/z 50-800 or use selected ion monitoring (SIM) for target fragments.
Quantitative Data Summary
The following tables summarize typical parameters for ceramide analysis. Note that the optimal values for threo-ceramides should be determined empirically.
Table 1: Example MRM Transitions for Ceramide Analysis (Positive Ion Mode)
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| C16:0 Ceramide | 538.5 | 264.3 | 30 |
| C18:0 Ceramide | 566.5 | 264.3 | 32 |
| C24:0 Ceramide | 650.7 | 264.3 | 35 |
| C24:1 Ceramide | 648.7 | 264.3 | 35 |
| Data is illustrative and based on commonly analyzed erythro-ceramides. Optimal conditions for threo-isomers may vary. |
Table 2: Comparison of Ionization Techniques for Ceramide Analysis
| Ionization Technique | Typical Analytes | Advantages | Disadvantages |
| ESI | Polar to moderately non-polar compounds | Soft ionization, good for large molecules | Susceptible to ion suppression |
| APCI | Moderately polar to non-polar compounds | Less susceptible to matrix effects, higher flow rates | Can cause in-source fragmentation |
| GC-MS (with EI) | Volatile or derivatized compounds | High sensitivity, good for fatty acid profiling | Requires derivatization, not suitable for non-volatile ceramides |
| Based on general principles of mass spectrometry.[5][6][10] |
Signaling Pathways and Workflows
Caption: A general experimental workflow for the analysis of ceramides from biological samples.
References
- 1. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Gas--liquid chromatography-mass spectrometry of synthetic ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of Octadecanoyl-L-threo-sphingosine
Welcome to the technical support center for Octadecanoyl-L-threo-sphingosine (C18-L-threo-sphingosine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell viability issues that may arise when using high concentrations of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death at micromolar concentrations of this compound?
A1: this compound, like other sphingosine (B13886) analogs, is known to be a bioactive lipid that can induce cell death. Sphingolipids such as sphingosine and its precursor, ceramide, are generally considered pro-apoptotic, meaning they actively promote programmed cell death.[1][2][3] This is in contrast to a related sphingolipid, sphingosine-1-phosphate (S1P), which is typically involved in cell survival and proliferation.[1][2] The balance between these molecules, often referred to as the "sphingolipid rheostat," is a critical determinant of a cell's fate.[2] Therefore, introducing high concentrations of exogenous C18-L-threo-sphingosine can shift this balance towards apoptosis, leading to the observed cytotoxicity.
Q2: What is the underlying mechanism of cell death induced by this compound?
A2: The primary mechanism of cell death induced by sphingosine and its analogs is apoptosis. This process is multifaceted and can involve several signaling pathways. Key mechanisms include:
-
Caspase Activation: Sphingosine can trigger the caspase cascade, a family of proteases that are central to the execution of apoptosis.[3]
-
Regulation of Bcl-2 Family Proteins: It can influence the expression and function of the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis.
-
Inhibition of Pro-Survival Pathways: Sphingosine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in cell survival and proliferation signaling.[4] It can also inhibit other pro-survival pathways, such as the Akt/PKB pathway.
-
Cell Cycle Arrest: At lower concentrations, sphingoid analogs can cause cell cycle arrest at the G0/G1 phase, while at higher concentrations, they can lead to an accumulation of cells in the S phase.
Q3: How should I prepare and handle this compound for cell culture experiments?
A3: this compound is a lipophilic molecule with low solubility in aqueous media. Proper preparation and handling are crucial for obtaining reproducible results.
-
Solubilization: It is recommended to dissolve the compound in an organic solvent such as ethanol (B145695) to create a stock solution.
-
Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., ethanol) used to dissolve the sphingosine analog. This will help you to distinguish the effects of the compound from any effects of the solvent.
-
Working Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in your cell culture medium.
-
Storage: It is best to prepare solutions fresh for each experiment. If storage is necessary, store the stock solution at -20°C for a limited time.
Q4: Are there specific cell lines that are more or less sensitive to this compound?
A4: The sensitivity of cell lines to sphingosine analogs can vary. Generally, cancer cell lines have shown susceptibility. For instance, studies on synthetic sphingoid analogs have demonstrated cytotoxic effects with IC50 values in the low micromolar range (1.5 to 6.9 µM) across a panel of human tumor cell lines, including those from ovarian, colon, and lung cancer.
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of this compound.
| Problem | Possible Cause | Suggested Solution |
| Complete cell death observed even at the lowest concentration tested. | The concentrations used are too high for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from the nanomolar range and extending to the high micromolar range. |
| The compound has precipitated out of solution in the culture medium. | Visually inspect the culture medium for any precipitate. Ensure proper solubilization of the stock solution and consider using a carrier protein like fatty acid-free BSA to improve solubility in the final culture medium. | |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. | Prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved in the initial solvent before diluting in the culture medium. |
| Cell density at the time of treatment is not consistent. | Standardize the cell seeding density and allow cells to attach and resume proliferation for a consistent period (e.g., 24 hours) before adding the compound. | |
| High background cell death in the vehicle control group. | The concentration of the organic solvent (e.g., ethanol) is too high. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5%). Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Difficulty in determining the IC50 value. | The chosen time point for the viability assay is not optimal. | Perform a time-course experiment to determine the optimal incubation time for observing a dose-dependent effect. The cytotoxic effects of sphingosine analogs can be time-dependent. |
| The selected viability assay is not suitable. | Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with Trypan Blue, and apoptosis with Annexin V/Propidium Iodide staining). |
Quantitative Data
The following tables summarize the cytotoxic effects of L-threo-sphingosine analogs on various cancer cell lines.
Table 1: Effective Concentrations of L-threo-Sphingosine in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Treatment Concentration (µM) | Observation |
| OciLy19 | 3 | Induction of apoptosis |
| HT | 5 | Induction of apoptosis |
| HBL-1 | 5 | Induction of apoptosis |
| U2932 | 5 | Induction of apoptosis |
Data is based on studies analyzing apoptosis via flow cytometry.
Table 2: General Cytotoxicity of Sphingoid Analogs in Human Tumor Cell Lines
| Cell Line Type | General IC50 Range (µM) |
| Ovarian Cancer | 1.5 - 6.9 |
| Colon Cancer | 1.5 - 6.9 |
| Lung Cancer | 1.5 - 6.9 |
| Squamous Cell Carcinoma | 1.5 - 6.9 |
| Leukemia | 1.5 - 6.9 |
This table represents a general range of IC50 values observed for a subset of synthetic sphingoid marine compound analogs and provides an expected potency range for similar compounds.
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol is a standard method for evaluating cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in ethanol)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of ethanol) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Protocol for Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in ethanol)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound, a vehicle control, and a no-treatment control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Caption: Signaling pathway of apoptosis induced by high concentrations of this compound.
Caption: General experimental workflow for assessing cell viability after treatment with this compound.
Caption: Troubleshooting decision tree for cell viability experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Protocols for L-threo-Sphingolipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and analysis of L-threo-sphingolipids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting low recovery of my target L-threo-sphingolipid. What are the potential causes and how can I improve the yield?
A1: Low recovery is a common issue in lipid extraction and can be attributed to several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Cell Lysis: The initial step of disrupting the cell or tissue matrix is critical for releasing sphingolipids.
-
Troubleshooting: Ensure your homogenization or sonication method is sufficient for your sample type. For tough tissues, consider more rigorous methods like bead beating or cryogenic grinding.
-
-
Suboptimal Solvent System: The choice and ratio of extraction solvents are crucial for efficiently solubilizing sphingolipids, which have a wide range of polarities.[1]
-
Troubleshooting: A common starting point is a chloroform:methanol (B129727) mixture. For a broad range of sphingolipids, a single-phase extraction with a methanol/chloroform mixture (e.g., 2:1, v/v) can be effective.[2] However, for more polar sphingolipids, a butanolic extraction might be more suitable.[1] The addition of a small amount of aqueous solvent can also improve the extraction of more polar species.
-
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic and aqueous phases can lead to the loss of your target analyte.
-
Troubleshooting: Ensure adequate centrifugation time and speed to achieve a clear separation. If an emulsion forms, adding salt (brine) can help to break it.
-
-
Analyte Degradation: Sphingolipids can be susceptible to degradation, especially during lengthy extraction procedures.
-
Troubleshooting: Whenever possible, perform extractions on ice or at 4°C to minimize enzymatic activity. Use fresh, high-purity solvents to avoid reactions with contaminants like phosgene (B1210022) that can form in old chloroform.[3]
-
Q2: How can I be sure I am specifically quantifying the L-threo-sphingolipid and not the more common D-erythro isomer?
A2: This is a critical point as the biological activities of sphingolipid stereoisomers can differ significantly. The key to resolving and quantifying L-threo-sphingolipids lies in the analytical methodology, particularly the chromatographic separation.
-
Chromatographic Separation: Standard reverse-phase chromatography may not be sufficient to separate diastereomers. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for separating L-threo-sphinganine from D-erythro-sphinganine.[4]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is essential for sensitive and specific detection. While the fragmentation pattern of the isomers will be identical, their retention times from the HILIC separation will be different, allowing for their individual quantification.[4]
-
Internal Standards: The use of a stereochemically distinct internal standard, such as C17-D-erythro-sphinganine, is crucial for accurate quantification of both L-threo and D-erythro isomers.[4]
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common challenge in lipidomics.
-
Sample Preparation: A simple protein precipitation with methanol can be an effective first step for plasma samples.[4] For more complex matrices, a more thorough liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatography: Optimizing your chromatographic method to better separate your analyte of interest from the bulk of the matrix components is crucial. As mentioned, HILIC can be advantageous for separating polar sphingolipids from less polar lipids.[1][4]
-
Internal Standards: Co-eluting, stable isotope-labeled internal standards are the gold standard for correcting matrix effects. If these are not available, a structurally similar analog that co-elutes can also be effective.
Experimental Protocols
Protocol 1: Single-Phase Extraction for a Broad Range of Sphingolipids from Plasma
This protocol is adapted from a method optimized for sphingolipid analysis and is suitable for obtaining a wide range of sphingolipids, including sphingoid bases.[2]
-
Sample Preparation: To 25 µL of plasma, add 75 µL of water.
-
Solvent Addition: Add 850 µL of a methanol:chloroform mixture (2:1, v/v).
-
Extraction: Vortex the mixture thoroughly and incubate for 1 hour at 38°C with shaking.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for L-threo-Sphinganine Analysis in Plasma
This is a rapid and simple method suitable for the analysis of L-threo-sphinganine and its D-erythro diastereomer.[4]
-
Sample Aliquoting: Take a 25 µL aliquot of human plasma.
-
Protein Precipitation: Add a sufficient volume of cold methanol (e.g., 100 µL) to precipitate the proteins.
-
Vortexing: Vortex the sample vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.
Quantitative Data Summary
Table 1: Comparison of Extraction Protocol Parameters for Sphingolipids
| Parameter | Protocol 1: Single-Phase Extraction[2] | Protocol 2: Protein Precipitation[4] |
| Sample Type | Plasma | Plasma |
| Sample Volume | 25 µL | 25 µL |
| Extraction Solvent | Methanol:Chloroform (2:1, v/v) | Methanol |
| Extraction Time | 1 hour | < 5 minutes |
| Extraction Temperature | 38°C | 4°C (during centrifugation) |
| Primary Application | Broad sphingolipid profiling | Rapid analysis of sphingoid bases |
Table 2: HILIC-MS/MS Parameters for L-threo- and D-erythro-Sphinganine Analysis [4]
| Parameter | Value |
| Column | Xbridge HILIC (3.5 µm, 100 x 2.1 mm) |
| Mobile Phase | Isocratic elution with 2 mM ammonium (B1175870) bicarbonate in water (pH 8.3) and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification | 0.2 ng/mL |
| Extraction Recovery | > 93% |
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of sphingolipids.
Caption: Troubleshooting logic for addressing low sphingolipid recovery.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ceramide Synthesis and Purification
Welcome to the Technical Support Center for Ceramide Synthesis and Purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in ceramide synthesis?
A1: Contamination in ceramide synthesis can arise from several sources:
-
Starting Materials: Impurities in the sphingoid base or fatty acid starting materials are a primary source of contamination. This includes diastereomers of the sphingoid base or related lipids.
-
Reagents and Solvents: Low-grade solvents can introduce a variety of organic impurities. Reagents, especially coupling agents used in acylation, can lead to side products. For instance, using dicyclohexylcarbodiimide (B1669883) (DCC) for amide bond formation can result in N-acylurea byproducts that need to be removed.[1]
-
Side Reactions: The primary side reaction of concern is the O-acylation of the hydroxyl groups on the sphingoid base, competing with the desired N-acylation of the amine group. Careful control of reaction conditions is necessary to minimize this.
-
Microbial Contamination: Although less common in organic synthesis involving solvents, improper storage of reagents or use of non-sterile equipment can introduce microbial contamination, which may produce lipases that degrade the product.[1]
-
Workup and Handling: Contamination can be introduced during the extraction and workup phases from glassware, spatulas, or other equipment. Cross-contamination from other experiments is also a possibility.
Q2: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?
A2: Unexpected peaks, often called "ghost peaks," can originate from several sources:
-
Unreacted Starting Materials: Residual sphingosine (B13886) or fatty acid that was not fully consumed in the reaction.
-
Synthesis Byproducts: Common byproducts include O-acylated isomers (where the fatty acid has attached to a hydroxyl group instead of the amine) or N-acylurea if DCC was used as a coupling agent.[1]
-
Solvent or Mobile Phase Impurities: Impurities in the solvents used for sample preparation or in the HPLC mobile phase are a frequent cause. Using high-purity, HPLC-grade solvents is crucial.[2]
-
System Contamination: Carryover from a previous injection in the autosampler or accumulation of contaminants on the column can lead to ghost peaks. Running a blank injection (mobile phase only) can help diagnose this.
-
Degradation Products: Ceramides (B1148491) can be susceptible to hydrolysis under strongly acidic or basic conditions. If the sample was processed under harsh conditions, you might be observing degradation products.
Q3: How can I prevent O-acylation during the N-acylation of sphingosine?
A3: Minimizing the unwanted O-acylation in favor of N-acylation is key to a successful ceramide synthesis. Strategies include:
-
Choice of Coupling Agent: Using milder coupling agents can favor N-acylation.
-
Reaction Conditions: Running the reaction at optimized temperatures (often starting at 0-5°C) and for a specific duration can improve selectivity.[1]
-
pH Control: Maintaining the reaction at a neutral or slightly basic pH can favor the more nucleophilic amine group's attack on the activated fatty acid.
-
Protecting Groups: While more complex, a strategy involving the protection of the hydroxyl groups of the sphingoid base before acylation, followed by deprotection, will ensure exclusive N-acylation.
Q4: What purity level should I expect for my synthetic ceramide?
A4: The expected purity of synthetic ceramide depends on the purification method employed. After preparative silica (B1680970) gel column chromatography, a purity of >95% is often achievable.[3] Further purification by techniques like recrystallization or preparative HPLC can increase the purity to >99% for use in highly sensitive applications. Purity should always be assessed by a reliable analytical method such as HPLC or LC-MS/MS.
Troubleshooting Guides
Preparative Silica Gel Chromatography Purification
Issue: Poor separation of ceramide from starting materials (sphingosine or fatty acid).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical. Sphingosine is more polar than ceramide, and the fatty acid is less polar. Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that provides good separation (Rf values ideally between 0.2 and 0.5 and well-separated spots). Common solvent systems include petroleum ether-ethyl acetate (B1210297) or chloroform-methanol gradients.[3][4] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[5] |
| Improper Column Packing | Air bubbles, cracks, or channeling in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[5][6] |
| Sample Loading Technique | If the sample is loaded in a large volume of strong solvent, it will spread out and lead to broad bands. Dissolve the sample in a minimal amount of a low-polarity solvent (or the initial eluent) before loading.[6] |
Issue: Ceramide is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent System is Too Non-Polar | The eluent does not have sufficient polarity to move the ceramide down the column. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol (B129727) in your eluent system). |
| Compound Decomposition on Silica | Some compounds can degrade on the acidic surface of silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[7] If it is unstable, consider using neutral alumina (B75360) or a different purification method. |
Analytical HPLC/LC-MS
Issue: Peak Tailing in HPLC Chromatogram.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | Free silanol (B1196071) groups on the silica-based column can interact with the polar head group of the ceramide. Add a small amount of a competing agent like formic acid (e.g., 0.1%) to the mobile phase to protonate the silanols and reduce these interactions.[8] |
| Column Contamination | The column inlet frit or the stationary phase may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol/chloroform (B151607) mixture). |
| Mismatched Injection Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue: Poor Resolution Between Different Ceramide Species or Diastereomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Separation | Ceramides with similar acyl chain lengths can be difficult to separate. Optimize the HPLC method by using a shallower gradient, a longer column, or a column with a different stationary phase (e.g., C8 instead of C18).[9] |
| Co-elution of Diastereomers | Separating diastereomers can be challenging on standard reverse-phase columns. Consider using a normal-phase column (silica or cyano) or specialized chiral columns for better resolution.[10] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered during ceramide analysis.
Table 1: Performance of LC-MS/MS Method for Ceramide Quantification
| Parameter | C14-C20 Ceramides | C24 & C24:1 Ceramides |
| Limit of Detection (LOD) | 5 pg/mL | 50 pg/mL |
| Limit of Quantification (LOQ) | 0.01-0.50 ng/mL | 0.01-0.50 ng/mL |
| Linear Dynamic Range | 2.8 - 357 ng | 5.6 - 714 ng |
| Recovery from Plasma | 78 - 91% | 78 - 91% |
| Recovery from Liver Tissue | 70 - 99% | 70 - 99% |
| Data compiled from Kasumov et al., 2010.[8][11] |
Table 2: Purity and Yield After Purification Steps
| Purification Step | Typical Purity Achieved |
| Silica Gel Column Chromatography | >95% |
| Recrystallization | >98% |
| Preparative HPLC | >99% |
| General expected values based on standard laboratory practices. |
Experimental Protocols
Protocol 1: Purification of Synthetic Ceramide by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your initial, low-polarity eluting solvent (e.g., 95:5 petroleum ether:ethyl acetate). Stir to create a uniform slurry, ensuring no air bubbles are trapped.[5]
-
Column Packing: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica slurry into the column. Open the stopcock to allow solvent to drain, and gently tap the column to ensure the silica packs into a uniform bed without cracks or air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[6]
-
Sample Loading: Dissolve the crude ceramide reaction mixture in a minimal volume of a low-polarity solvent (like chloroform or the initial eluent). Carefully pipette the sample solution onto the top of the silica bed. Allow the solvent to drain until it is just level with the sand layer.[6]
-
Elution: Carefully add the eluting solvent to the top of the column. Begin elution with the low-polarity solvent system determined from your initial TLC analysis. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 petroleum ether:ethyl acetate) to elute compounds of increasing polarity. Unreacted fatty acid will elute first, followed by the ceramide product, and finally the more polar unreacted sphingosine.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure ceramide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ceramide.[1]
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified ceramide in a suitable solvent (e.g., a mixture of chloroform and methanol, or the initial mobile phase) to a known concentration (e.g., 1 mg/mL).
-
HPLC System Setup:
-
Column: Use a reverse-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Detector: UV detector set at 205-210 nm or an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and structural information, use a mass spectrometer (MS).[2]
-
-
Injection and Elution: Inject 5-20 µL of the sample. Run a gradient elution, for example, starting from 50% B and increasing to 100% B over 15-20 minutes. Hold at 100% B for several minutes to elute all compounds, then return to initial conditions to re-equilibrate the column.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the ceramide by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: Experimental workflow for ceramide synthesis, purification, and quality control.
Caption: The de novo biosynthesis pathway for ceramide synthesis in mammalian cells.
Caption: Logical flowchart for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. scribd.com [scribd.com]
- 2. angelbiology.com [angelbiology.com]
- 3. Predominance of the acylation route in the metabolic processing of exogenous sphingosine in neural and extraneural cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115508466A - A method for determining ceramide in a sample and its product and application - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetylation of sphingosine by PAF-dependent transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Octadecanoyl-L-threo-sphingosine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Octadecanoyl-L-threo-sphingosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a solid in a freezer at -20°C.[1] It is supplied as a solid and should be kept in a tightly sealed container in a dry and well-ventilated place.[2]
Q2: How should I handle this compound safely in the laboratory?
A2: It is crucial to handle this compound with care. Avoid contact with skin and eyes, and do not breathe in the dust.[2] Always wash your hands thoroughly after handling.[1] Personal protective equipment, such as gloves and appropriate clothing, should be worn to prevent skin exposure.[2]
Q3: What is the chemical stability of this compound?
A3: this compound is a stable compound under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents.[2]
Q4: How do I prepare a stock solution of this compound for cell culture experiments?
A4: Due to the poor solubility of sphingolipids in aqueous solutions, specific methods are required. One common method involves creating a complex with bovine serum albumin (BSA). A stock solution can be prepared in an organic solvent like a chloroform (B151607)/methanol mixture, dried, and then redissolved in ethanol (B145695) before being injected into a BSA solution. Another method involves solubilization using a zwitterionic detergent like CHAPS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular uptake of the compound. | Improper solubilization of the lipid. | Ensure the compound is properly complexed with a carrier like fatty acid-free BSA or solubilized with a suitable detergent such as CHAPS before adding to cell culture media. Direct addition of the solid or a simple organic solvent solution is often ineffective. |
| Cell type-specific differences in lipid uptake. | Optimize incubation time and concentration for your specific cell line. Some cell types may require longer exposure or higher concentrations to achieve desired intracellular levels. | |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always store the compound at -20°C and protect it from light and moisture. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in the preparation of the lipid-BSA complex. | Standardize the protocol for preparing the lipid-BSA complex, ensuring consistent vortexing speed and injection rate of the lipid solution into the BSA solution. | |
| Observed cytotoxicity at expected non-toxic concentrations. | Formation of lipid aggregates that are toxic to cells. | Ensure complete solubilization. Aggregates can be minimized by sonication or gentle heating (up to 40°C) of the lipid solution before complexing with BSA. |
| Contamination of the compound or solvent. | Use high-purity solvents and sterile techniques when preparing solutions for cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted from methods developed for ceramides (B1148491) and other sphingolipids.
Materials:
-
This compound
-
Chloroform/Methanol (19:1, v/v)
-
Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate (B84403) Buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)
-
Glass test tubes
-
Nitrogen gas source
-
Vacuum desiccator
-
Vortex mixer
-
50 ml plastic centrifuge tube
Procedure:
-
Prepare a ~1 mM stock solution of this compound in chloroform/methanol (19:1, v/v).
-
Dispense 50 µl of the lipid stock solution into a glass test tube.
-
Dry the solvent under a gentle stream of nitrogen gas.
-
Further dry the lipid film in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Redissolve the dried lipid in 200 µl of ethanol.
-
In a 50 ml plastic centrifuge tube, prepare a solution of 3.4 mg of fatty acid-free BSA in 10 ml of phosphate buffer (0.34 mg/ml).
-
While vigorously vortexing the BSA solution, slowly inject the 200 µl lipid/ethanol solution.
-
The resulting solution will be a 5 µM lipid + 5 µM BSA complex.
-
Store the complex in a plastic tube at -20°C for future use.
Protocol 2: General Method for Sphingolipid Extraction from Cultured Cells
This protocol is a general method for extracting sphingolipids for subsequent analysis.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
1 M KCl
-
Centrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet with 1 ml of water.
-
Add 3.75 ml of a chloroform/methanol mixture (1:2, v/v) and homogenize thoroughly.
-
Add 1.25 ml of chloroform and mix well.
-
Add 1.25 ml of 1 M KCl and mix to induce phase separation.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the majority of the lipids, including this compound and its metabolites.
-
The extracted lipids can then be dried down and reconstituted in an appropriate solvent for analysis by techniques such as TLC or mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for using this compound.
Caption: Putative signaling cascade initiated by this compound.
References
- 1. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Apoptotic Activity of L-threo- and D-erythro-Sphingosine Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the pro-apoptotic potential of two key sphingosine (B13886) stereoisomers, supported by experimental evidence and methodologies.
Sphingosine, a fundamental component of sphingolipids, has emerged as a critical signaling molecule implicated in a variety of cellular processes, including the regulation of apoptosis. As a pro-apoptotic agent, sphingosine and its derivatives are of significant interest in cancer research and drug development. The stereochemistry of sphingosine is a crucial determinant of its biological activity. This guide provides a comparative overview of the apoptotic activity of the naturally occurring D-erythro-sphingosine and its synthetic stereoisomer, L-threo-sphingosine, based on available scientific literature.
Quantitative Comparison of Apoptotic Activity
Direct quantitative comparisons of the apoptotic potency of L-threo-sphingosine and D-erythro-sphingosine are limited in publicly available literature. However, studies that have investigated the effects of various sphingosine stereoisomers on apoptosis provide a qualitative assessment of their relative efficacy.
One key study directly compared the ability of D-erythro-sphingosine and L-threo-sphingosine to induce apoptosis in solid tumor cell lines. The findings indicate a clear difference in the pro-apoptotic potential of these two isomers.[1] D-erythro-sphingosine was identified as the most potent inducer of apoptosis among the tested stereoisomers. In contrast, L-threo-sphingosine was described as being only "partly active," suggesting a lower efficacy in triggering programmed cell death in these models.[1]
It is important to note that the relative potency of sphingosine isomers can be cell-type dependent. For instance, in a study on breast tumorigenic cells, unnatural stereoisomers of sphingosine, including L-threo-sphingosine, were found to be more potent in inhibiting cell proliferation and inducing cell death than the natural D-erythro isomer.
| Feature | D-erythro-Sphingosine | L-threo-Sphingosine | Reference |
| Apoptotic Potency | Strongest inducer of apoptosis among tested stereoisomers. | Described as "partly active" in inducing apoptosis. | [1] |
| Cell Type Specificity | Potent pro-apoptotic activity in various cancer cell lines. | Activity may vary depending on the cell type. | |
| Natural Occurrence | The naturally occurring stereoisomer in mammalian cells. | A synthetic stereoisomer. |
Signaling Pathways in Sphingosine-Induced Apoptosis
Sphingosine triggers apoptosis through a complex network of signaling pathways, primarily converging on the activation of caspases, the key executioners of programmed cell death. While specific differences between the signaling cascades initiated by L-threo- and D-erythro-sphingosine are not well-elucidated, the general mechanism of sphingosine-induced apoptosis involves several key events.
A central aspect of sphingosine's pro-apoptotic action is its ability to inhibit the mitogen-activated protein kinase (MAPK) pathway.[1] Furthermore, sphingosine-mediated apoptosis is often dependent on the activation of a cascade of caspases, including initiator caspases like caspase-8 and executioner caspases such as caspase-3 and caspase-7. This activation leads to the cleavage of critical cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a generalized signaling pathway for sphingosine-induced apoptosis.
Caption: Generalized signaling pathway of sphingosine-induced apoptosis.
Experimental Protocols
The assessment of apoptosis induced by sphingosine isomers typically involves a combination of techniques to detect the key features of programmed cell death. The following are detailed methodologies for commonly employed assays.
Workflow for Assessing Sphingosine-Induced Apoptosis
Caption: Experimental workflow for comparing apoptotic activity.
Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of L-threo-sphingosine or D-erythro-sphingosine for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect the emission signals.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
DNA Fragmentation Analysis
DNA fragmentation is a hallmark of apoptosis. It can be assessed qualitatively by agarose (B213101) gel electrophoresis or quantitatively by assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Cell Lysis and DNA Extraction: Following treatment with sphingosine isomers, harvest the cells and lyse them using a lysis buffer containing detergents and proteases to release the DNA.
-
Agarose Gel Electrophoresis (Qualitative):
-
Load the extracted DNA onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
-
TUNEL Assay (Quantitative):
-
Fix and permeabilize the treated cells on a slide or in suspension.
-
Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Caspase Activity Assay
The activation of caspases can be measured using fluorometric or colorimetric assays that utilize specific caspase substrates linked to a reporter molecule.
-
Cell Lysis: After treatment, lyse the cells in a buffer that preserves caspase activity.
-
Assay Reaction: Add a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., a substrate for caspase-3, -8, or -9) to the cell lysate.
-
Measurement: Incubate the reaction mixture and then measure the fluorescence or absorbance using a microplate reader. The signal intensity is directly proportional to the caspase activity in the sample.
-
Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and compare the activity in treated samples to the control.
Conclusion
The available evidence indicates that D-erythro-sphingosine is a more potent inducer of apoptosis than L-threo-sphingosine in several cancer cell models.[1] This difference in activity underscores the importance of stereochemistry in the biological functions of sphingolipids. The pro-apoptotic signaling of sphingosine generally involves the inhibition of survival pathways like MAPK and the activation of the caspase cascade. Researchers investigating the therapeutic potential of sphingosine analogues should consider these stereochemical differences and employ rigorous, quantitative assays to characterize their apoptotic activity. Further studies are warranted to elucidate the specific molecular interactions and signaling pathways that distinguish the apoptotic effects of these two isomers, which could inform the design of more potent and selective anti-cancer agents.
References
Validating the Pro-Apoptotic Efficacy of Octadecanoyl-L-threo-sphingosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of Octadecanoyl-L-threo-sphingosine (C18-L-threo-ceramide) against alternative apoptosis-inducing agents, supported by experimental data. The information presented herein is intended to facilitate informed decisions in research and drug development endeavors.
Comparative Analysis of Cytotoxicity
The pro-apoptotic potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell proliferation by 50%, is a key metric for this evaluation. While direct comparative studies between this compound and standard chemotherapeutics in the same experimental setting are limited, we can draw insights from independent studies on well-characterized cell lines.
The following table summarizes the IC50 values for C18-ceramide (a close analog of this compound) and the widely used chemotherapeutic drug, Doxorubicin, in the human breast cancer cell line MCF-7. It is important to note that these values were obtained from separate studies and may be influenced by variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Citation |
| C18 Natural Ceramide | MCF-7 | 49.54 µM | [1] |
| Doxorubicin | MCF-7 | ~1.25 µM (0.68 µg/ml) | [2] |
| Doxorubicin | MCF-7 | 8.306 µM | [3] |
| Doxorubicin | MCF-7 | 0.4 µM (400 nM) |
Disclaimer: The IC50 values for C18 Natural Ceramide and Doxorubicin were determined in independent studies. Direct comparative studies are necessary for a conclusive assessment of relative potency.
Signaling Pathways of Ceramide-Induced Apoptosis
This compound, as a ceramide, induces apoptosis through a complex network of signaling pathways that converge on the activation of caspases, the executive enzymes of apoptosis. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
To facilitate the validation and comparison of this compound's pro-apoptotic effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound and other test compounds
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
A typical workflow for validating the pro-apoptotic effect of a compound is outlined below.
References
Comparative Analysis of L-threo-Sphingosine Analogs in Experimental Models
This guide provides a comparative analysis of the experimental findings related to L-threo-sphingosine and its synthetic analogs, Safingol and SH-BC-893. These compounds are significant in research and drug development due to their modulation of critical cellular signaling pathways. This document outlines their mechanisms of action, presents supporting quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Comparison of L-threo-Sphingosine Analogs and Alternatives
L-threo-sphingosine and its analogs represent a class of synthetic sphingolipids that exhibit distinct biological activities compared to their naturally occurring D-erythro counterparts. These differences in stereochemistry lead to varied interactions with key enzymes in the sphingolipid signaling pathway, resulting in unique therapeutic potentials.
Safingol (L-threo-dihydrosphingosine) is a synthetic stereoisomer of sphinganine. It functions as an inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase (SphK).[1] In cancer cell models, Safingol has been shown to induce autophagy, a cellular self-degradation process, by inhibiting both PKC and the PI3-kinase pathway.[1][2] Unlike its natural stereoisomer, only a small fraction of Safingol is broken down by the cell; most of it is N-acylated to form L-threo-dihydroceramide.[3][4] Clinical investigation of Safingol has reached Phase I trials, where it was tested in combination with cisplatin (B142131) for treating advanced solid tumors.[5]
SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog with potent anti-cancer and metabolic effects.[6][7] Its mechanism involves the starvation of cancer cells by down-regulating nutrient transporters on the cell surface and obstructing lysosomal trafficking events.[6][7] This is achieved through the activation of protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[7] Furthermore, SH-BC-893 has demonstrated the ability to protect against ceramide-induced mitochondrial dysfunction and correct diet-induced obesity in animal models.[6][8][9] It prevents the fragmentation of mitochondrial networks by disrupting endolysosomal trafficking pathways dependent on ARF6 and PIKfyve.[8][9]
L-threo-sphingosine (d18:1) , the parent compound for this class of analogs, is a more potent inhibitor of protein kinase C (PKC) than its natural D-erythro-sphingosine counterpart.[10] However, unlike the D-erythro form, it does not inhibit serine palmitoyltransferase (SPT), a key enzyme in ceramide biosynthesis.[10]
| Compound | Primary Target(s) | Mechanism of Action | Key Experimental Effects |
| Safingol | Protein Kinase C (PKC), Sphingosine Kinase (SphK), PI3-Kinase Pathway | Induces autophagy in solid tumor cells through inhibition of PKC and PI3K signaling.[1] | Induces non-apoptotic cell death in cancer cells; demonstrated safety in Phase I clinical trials with cisplatin.[2][5] |
| SH-BC-893 | PP2A, PIKfyve, Nutrient Transporters | Activates PP2A, leading to PIKfyve mislocalization, which blocks lysosomal trafficking and nutrient access.[7] Prevents ceramide-induced mitochondrial fission.[8][9] | Starves cancer cells; corrects diet-induced obesity and reverses fatty liver disease in mice.[7][11] |
| L-threo-sphingosine | Protein Kinase C (PKC) | Direct inhibition of PKC activity.[10] | More potent PKC inhibition compared to the natural D-erythro isomer.[10] |
| D-erythro-sphingosine | Protein Kinase C (PKC), Serine Palmitoyltransferase (SPT) | Inhibits PKC and down-regulates the rate-limiting enzyme in ceramide biosynthesis.[10] | Serves as a natural precursor for complex sphingolipids and sphingosine-1-phosphate (S1P).[3] |
Quantitative Data Presentation
The following table summarizes key quantitative data from experimental studies of L-threo-sphingosine analogs and related compounds, providing a basis for comparing their potency and therapeutic windows.
| Compound | Assay / Model | Parameter | Value |
| Safingol | HCT-116 Colon Carcinoma Cells | IC50 (Colony Formation) | ~14 µM[2] |
| HCT-116 Colon Carcinoma Cells | IC50 (Viability) | ~12 µM[2] | |
| Phase I Clinical Trial (with Cisplatin) | Maximum Tolerated Dose (MTD) | 840 mg/m²[5] | |
| SH-BC-893 | In Vitro Mitochondrial Protection | Effective Concentration | 5 µM[6] |
| In Vivo Mouse Model | Oral Dose | 120 mg/kg[6] | |
| L-threo-sphingosine | In Vitro PKC Inhibition Assay | 50% Inhibition | 2.2 mol %[10] |
| D-erythro-sphingosine | In Vitro PKC Inhibition Assay | 50% Inhibition | 2.8 mol %[10] |
| PF-543 (Control SphK1 Inhibitor) | SphK1 Inhibition Assay | IC50 | ~60.5 nM[12] |
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz visualize the complex signaling pathways modulated by these analogs and the workflows of key experiments.
Caption: Core Sphingolipid Signaling Pathway.
Caption: Safingol's Mechanism of Action.
Caption: SH-BC-893's Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are protocols for key assays used in the evaluation of L-threo-sphingosine analogs.
Sphingosine Kinase (SphK) Inhibition Assay
This protocol outlines a method for measuring SphK activity and screening for inhibitors, adapted from radiometric and commercially available assay principles.[13][14][15]
-
Enzyme Preparation: Recombinant human SphK1 or SphK2 is prepared from transfected HEK293T cells or obtained from commercial sources.[15]
-
Reaction Buffer Preparation: Prepare a kinase assay buffer (e.g., 20 mM Tris-Cl pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 10% glycerol). For optimal activity, supplement the buffer with 0.5% Triton X-100 for SphK1 or 1 M KCl for SphK2.[15]
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the test compound (L-threo-sphingosine analog) at various concentrations, and the sphingosine substrate (e.g., 5-10 µM).[15]
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP (e.g., 250 µM total ATP).[15] Incubate at 30°C for a specified time (e.g., 30 minutes).[13]
-
Termination and Separation: Stop the reaction by adding an acidic solution. The resulting radiolabeled sphingosine-1-phosphate ([³²P]-S1P) is separated from unreacted [γ-³²P]ATP.
-
Quantification:
-
TLC: Expose the TLC plate to a phosphor screen and quantify the [³²P]-S1P spots using a phosphorimager.
-
SPA: Read the plate in a scintillation counter.[13]
-
Luminescent Method (Alternative): A non-radioactive alternative uses a luminescent kinase activity kit (e.g., Kinase-Glo® MAX), which measures ATP consumption.[14] The amount of light generated is inversely proportional to kinase activity.
-
Autophagy Induction Assay
This protocol is based on methods used to confirm that Safingol induces autophagic cell death.[1][2]
-
Cell Culture and Treatment: Culture human cancer cells (e.g., HCT-116) in appropriate media. Treat cells with varying concentrations of Safingol (e.g., 2–30 µM) or a vehicle control for 24-48 hours.
-
Visualization of Autophagic Vesicles (Acridine Orange Staining):
-
Stain the treated cells with acridine (B1665455) orange (1 µg/mL), a lysosomotropic dye.
-
Visualize cells using fluorescence microscopy. Autophagic vacuoles (acidic vesicular organelles) will appear as bright red fluorescent cytoplasmic vesicles.
-
-
LC3 Immunoblotting:
-
Lyse the treated cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a primary antibody against LC3.
-
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
-
Transmission Electron Microscopy (TEM):
-
Fix, embed, and section the cells for TEM analysis.
-
Examine the cellular ultrastructure for the presence of double-membraned autophagosomes and autolysosomes, which are hallmarks of autophagy.[2]
-
Mitochondrial Fission Assay
This protocol is used to assess the protective effects of compounds like SH-BC-893 against stress-induced mitochondrial fragmentation.[8][9]
-
Cell Culture and Transfection: Culture cells (e.g., HeLa or primary hepatocytes) on glass coverslips. If desired, transfect with a mitochondrial-targeted fluorescent protein (e.g., Mito-DSRed) for easier visualization.
-
Induction of Fission and Treatment:
-
Pre-treat cells with the experimental compound (e.g., SH-BC-893, 5 µM) or vehicle for a specified duration (e.g., 1-3 hours).[6]
-
Induce mitochondrial fission by adding an agent like palmitate or C16:0 ceramide.
-
-
Mitochondrial Staining:
-
If not using a fluorescent protein, stain the cells with a mitochondrial-specific dye such as MitoTracker Red CMXRos.
-
Fix the cells with paraformaldehyde.
-
-
Fluorescence Microscopy and Analysis:
-
Acquire images of the mitochondrial networks using a confocal or fluorescence microscope.
-
Quantify mitochondrial morphology. In healthy cells, mitochondria appear as elongated, interconnected tubules. Upon fission, they fragment into smaller, punctate structures. The degree of fragmentation can be scored or quantified using image analysis software.
-
-
Biochemical Analysis (Optional): To probe the mechanism, analyze the recruitment of fission-related proteins like DRP1 to the mitochondria. Isolate mitochondrial fractions and perform Western blotting for DRP1.[8][9]
References
- 1. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 10. caymanchem.com [caymanchem.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Sphingosine Kinase 1 Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 13. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Apoptosis Inducers: The Efficacy of Octadecanoyl-L-threo-sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic efficacy of Octadecanoyl-L-threo-sphingosine (C18-threo-ceramide) against other well-established apoptosis inducers, namely Doxorubicin, Etoposide, and Staurosporine (B1682477). This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in programmed cell death initiated by these compounds.
Comparative Efficacy of Apoptosis Inducers
The efficacy of apoptosis inducers can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment. The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct IC50 values for exogenously applied long-chain ceramides (B1148491) like C18-threo-ceramide are not widely reported in the literature due to challenges with solubility and cell permeability. Therefore, its efficacy is often assessed by measuring the apoptotic effects following the overexpression of Ceramide Synthase 1 (CerS1), the enzyme responsible for its endogenous production.
Table 1: IC50 Values of Various Apoptosis Inducers in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Citation |
| Doxorubicin | UM-SCC-22B | 10 µM | 24 hours | |
| Doxorubicin | HeLa | 1.4 µg/ml | 24 hours | |
| Doxorubicin | HepG2 | 4.75 µg/ml | 24 hours | |
| Etoposide | SH-SY5Y | ~60 µM | 24-72 hours | |
| Etoposide | MEFs | 1.5 - 150 µM | 18 hours | [1] |
| Staurosporine | U-937 | 1 µM | 24 hours | [2] |
| Staurosporine | NIH/3T3 | ~1 µM | 5 hours |
Table 2: Percentage of Apoptosis Induced by Various Compounds
| Compound/Method | Cell Line | Concentration/Condition | Apoptosis Percentage | Citation |
| CerS1 Overexpression (to increase C18-ceramide) | UM-SCC-22A | Tetracycline-induced | ~60% increase in Caspase-3 activity | [3] |
| Doxorubicin | M1/2 (p53 null) | 1 µg/ml | ~15% | [4] |
| Doxorubicin | p53ts-53 (wild-type p53) | 1 µg/ml | ~50% | [4] |
| Etoposide | SK-N-AS | 50 µM | 43% | [5] |
| Staurosporine | HCEC | 0.2 µM | ~40% | [6] |
| Staurosporine | U-937 | 1 µM | 38% | [2] |
Signaling Pathways of Apoptosis Induction
The induction of apoptosis is a complex process involving distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate the pathways activated by this compound and the selected chemical inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 3. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Apoptosis: A Comparative Guide to Synthetic Octadecanoyl-L-threo-sphingosine and its Alternatives in Experimental Reproducibility
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for obtaining reproducible and reliable experimental outcomes. Synthetic Octadecanoyl-L-threo-sphingosine, a C18 ceramide, is a widely utilized bioactive lipid for inducing apoptosis and studying cellular signaling pathways. This guide provides an objective comparison of its experimental performance with common alternatives, supported by experimental data, to aid in the selection of the most suitable compound for your research needs.
This comparison focuses on the reproducibility of experiments, particularly in the context of apoptosis induction, and provides detailed methodologies for key experimental protocols.
Performance Comparison of Synthetic Ceramides (B1148491)
The choice of a synthetic ceramide analog can significantly impact experimental outcomes. While this compound (C18-ceramide) is a long-chain ceramide that mimics endogenous species, shorter-chain analogs and other synthetic alternatives offer different physicochemical properties that can affect their delivery, potency, and, consequently, the reproducibility of the results.
| Compound | Acyl Chain Length | Key Characteristics | Reported Biological Effects |
| This compound (C18-Ceramide) | C18 | Long-chain, physiologically relevant. | Pro-apoptotic in various cancer cell lines.[1] |
| Hexadecanoyl-L-threo-sphingosine (C16-Ceramide) | C16 | Long-chain, often compared with C18-ceramide. | Can have opposing effects to C18-ceramide depending on the cell type, being either pro-apoptotic or anti-apoptotic.[1] |
| N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide) | C6 | Short-chain, cell-permeable. | Potent inducer of apoptosis in numerous cancer cell lines.[2] |
| N-Acetyl-D-erythro-sphingosine (C2-Ceramide) | C2 | Short-chain, highly cell-permeable. | Widely used to induce apoptosis in vitro.[2] |
| Pseudoceramides (e.g., PC104, BIO391) | N/A | Synthetic mimics of natural ceramides. | Show minimal effects on keratinocyte proliferation and apoptosis compared to natural ceramides.[3] |
Data on Experimental Reproducibility and Potency
Direct comparative studies on the experimental reproducibility of different synthetic ceramides are limited. However, the reproducibility of quantifying C18-ceramide itself has been documented. A study utilizing reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) reported high accuracy and reproducibility for the quantification of C18-ceramide in mammalian cells. The relative standard deviation (RSD) for the quantification of C18-ceramide was found to be between 2.9% and 6.2% depending on the concentration.
While direct comparisons of experimental variability are scarce, the pro-apoptotic potency of various ceramides has been investigated. The choice of acyl chain length is a critical determinant of a ceramide's biological function.[2] Short-chain ceramides, such as C2 and C6-ceramide, are synthetic, cell-permeable analogs that are valuable tools for studying ceramide-mediated signaling.[2] In contrast, long-chain ceramides like C16-ceramide are generally less cell-permeable and may not induce the same apoptotic effects when supplied exogenously.[2]
Studies have shown that saturated C16:0 and C18:0 ceramides are more toxic to HeLa cells compared to the monounsaturated C18:1 and C24:1 ceramides. Some research suggests that C18-ceramide is a more potent inducer of apoptosis than C16-ceramide in certain cancer cell lines.[1] Conversely, other studies have reported that C16-ceramide can be anti-apoptotic in some contexts.[1]
Pseudoceramides have been shown to have significantly lower adverse effects on cell growth and toxicity in cultured human keratinocytes compared to natural C18-ceramide and cell-permeant C2-ceramide.[3]
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to assess the effects of synthetic ceramides.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay assesses the effect of ceramide treatment on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Synthetic ceramide stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the synthetic ceramide in complete cell culture medium. Remove the existing medium from the wells and replace it with the ceramide-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest ceramide concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Intracellular Ceramides by LC-MS/MS
This protocol allows for the precise measurement of intracellular ceramide levels following treatment.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform (B151607):methanol 2:1, v/v)
-
Internal standard (e.g., C17-ceramide)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and scrape them into a glass tube.
-
Lipid Extraction: Add the lipid extraction solvent and the internal standard to the cell pellet. Vortex thoroughly and incubate on ice.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the phases.
-
Sample Preparation: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the lipids using a C18 column and detect the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Signaling Pathways and Experimental Workflows
Synthetic ceramides, particularly C18-ceramide, are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The following diagrams illustrate this signaling cascade and a general experimental workflow for comparing the pro-apoptotic activity of different synthetic ceramides.
Caption: Ceramide-induced intrinsic apoptosis pathway.
References
- 1. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Sphingosine Stereoisomers on Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different sphingosine (B13886) stereoisomers on the activity of two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinase (SphK). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the stereospecific interactions that govern critical cellular signaling pathways.
Executive Summary
Sphingosine, a fundamental component of sphingolipids, and its stereoisomers exhibit markedly different effects on the activity of crucial cellular enzymes. The naturally occurring D-erythro-sphingosine is a well-established inhibitor of Protein Kinase C (PKC) and the primary substrate for Sphingosine Kinases (SphK1 and SphK2). In contrast, other stereoisomers, such as the threo-enantiomers, can act as competitive inhibitors of SphK activity rather than substrates. This differential activity highlights the stereospecificity of these enzymes and presents opportunities for the development of targeted therapeutic agents. For instance, the L-threo stereoisomer of dihydrosphingosine, known as safingol, has been investigated as an anti-cancer agent due to its inhibitory effects on PKC. Understanding these nuanced differences is paramount for researchers in cell biology and drug development.
Comparison of Enzyme Activity
The stereochemistry of sphingosine plays a pivotal role in its interaction with both PKC and SphK. The spatial arrangement of the hydroxyl and amino groups at the C2 and C3 positions of the sphingoid backbone dictates whether the molecule will act as an inhibitor, a substrate, or a competitive inhibitor.
Protein Kinase C (PKC) Inhibition
D-erythro-sphingosine is a known inhibitor of PKC, a family of protein kinases that regulate a wide array of cellular processes.[1] The inhibitory action is, in part, attributed to the positive charge of the amino group at physiological pH, which is crucial for its interaction with the enzyme.[1][2] While comprehensive quantitative data comparing all four stereoisomers is limited, available evidence suggests that the D-erythro configuration is a potent inhibitor.
| Stereoisomer | Enzyme Isoform(s) | Reported Effect | Quantitative Data (IC50/Ki) |
| D-erythro-sphingosine | PKC (general) | Inhibition | IC50 ≈ 300 µM (in vitro, extracted from VSM cells) |
| L-threo-sphingosine | PKC (general) | Inhibition | Data not available |
| D-threo-sphingosine | PKC (general) | Data not available | Data not available |
| L-erythro-sphingosine | PKC (general) | Data not available | Data not available |
Note: Quantitative data for direct comparison of all stereoisomers is sparse in the reviewed literature. The provided IC50 is from a study on vascular smooth muscle cells and may vary with assay conditions and PKC isoform.
Sphingosine Kinase (SphK) Activity
Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. The two isoforms, SphK1 and SphK2, exhibit distinct substrate specificities for sphingosine stereoisomers.
SphK1 demonstrates a high degree of stereospecificity, preferentially phosphorylating the naturally occurring D-erythro-sphingosine. In contrast, SphK2 has a broader substrate specificity and can phosphorylate other stereoisomers, including those with the threo configuration. Notably, threo-sphingosine isomers that are poor substrates can act as competitive inhibitors of SphK.[3]
| Stereoisomer | SphK1 Activity | SphK2 Activity |
| D-erythro-sphingosine | Primary Substrate | Substrate |
| L-threo-dihydrosphingosine | Not a substrate; Competitive Inhibitor | Substrate |
| D-threo-dihydrosphingosine | Not a substrate; Competitive Inhibitor | Substrate |
| L-erythro-sphingosine | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
The interplay between sphingosine stereoisomers and the activities of PKC and SphK has significant implications for cellular signaling. The following diagrams illustrate a simplified signaling pathway and a general experimental workflow for assessing these effects.
References
- 1. Inhibition of protein kinase C by sphingosine correlates with the presence of positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers in Drug Development and Cellular Biology
This guide provides a comprehensive comparison of Octadecanoyl-L-threo-sphingosine and its related sphingolipid counterparts, focusing on their differential effects on key cellular processes, particularly apoptosis and Protein Kinase C (PKC) inhibition. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers, scientists, and drug development professionals in their understanding and application of these bioactive lipids.
Comparative Efficacy in Apoptosis Induction
The stereochemistry of sphingolipids plays a pivotal role in their biological activity, particularly in the induction of programmed cell death, or apoptosis. A key study investigating the apoptotic potential of N-octanoyl-sphingosine (C8-Cer) stereoisomers in human monocytic U937 cells revealed a distinct order of potency.
Key Findings:
-
Threo Stereoisomers Exhibit Superior Potency: The D- and L-threo stereoisomers of N-octanoyl-sphingosine were found to be several-fold more potent in inducing nucleosomal DNA fragmentation, a hallmark of apoptosis, compared to the erythro forms.[1][2]
-
Order of Potency: The relative efficacy of the different stereoisomers in inducing apoptosis was determined to be: D-threo-C8-Cer = L-threo-C8-Cer > L-erythro-C8-Cer > D-erythro-C8-Cer > DL-erythro-DHC8-Cer (N-octanoyl-DL-erythro-dihydrosphingosine).[2]
Table 1: Relative Potency of N-Octanoyl-Sphingosine Stereoisomers in Apoptosis Induction in U937 Cells
| Compound | Relative Potency in Inducing Apoptosis |
| N-Octanoyl-L-threo-sphingosine (L-threo-C8-Cer) | High |
| N-Octanoyl-D-threo-sphingosine (D-threo-C8-Cer) | High |
| N-Octanoyl-L-erythro-sphingosine (L-erythro-C8-Cer) | Moderate |
| N-Octanoyl-D-erythro-sphingosine (D-erythro-C8-Cer) | Low |
| N-Octanoyl-DL-erythro-dihydrosphingosine (DL-e-DHC8-Cer) | Very Low |
Comparative Performance in Protein Kinase C (PKC) Inhibition
Sphingosine (B13886) and its analogs are well-established inhibitors of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The inhibitory potential of these lipids is influenced by their structure.
Key Findings:
-
Sphingosine as a Potent PKC Inhibitor: Sphingosine acts as a potent inhibitor of PKC in vitro and in cellular systems.[3] Its inhibitory mechanism is thought to involve interference with the binding of diacylglycerol and phorbol (B1677699) esters to the regulatory domain of PKC.[4]
-
L-threo-sphinganine (Safingol) as a PKC Inhibitor: Safingol, the synthetic L-threo-stereoisomer of sphinganine, is a known inhibitor of PKC.[5]
-
N,N-dimethylsphingosine as an Equipotent Inhibitor: Studies have shown that synthetic D-erythro-sphingosine and N,N-dimethylsphingosine are equipotent in inhibiting PKC.[3]
-
Concentration-Dependent Inhibition: The inhibition of PKC by sphingosine is concentration-dependent. For instance, in one study, PKC activity was inhibited by 50% at a concentration of 300 µM sphingosine.[6]
Table 2: Comparative Inhibition of Protein Kinase C (PKC) by Sphingolipids
| Compound | Reported PKC Inhibition | IC50 (in vitro) |
| L-threo-sphinganine (Safingol) | Yes | Not explicitly found in searches |
| D-erythro-sphingosine | Yes | ~300 µM (for 50% inhibition in one study)[6] |
| N,N-dimethylsphingosine | Yes | Equipotent to D-erythro-sphingosine[3] |
| N-acetylsphingosine | Low to negligible inhibition | >300 µM[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: PKC Inhibition by Sphingosine
This diagram illustrates the established mechanism of Protein Kinase C (PKC) inhibition by sphingosine, which involves competition with the second messenger diacylglycerol (DAG).
Caption: Mechanism of PKC inhibition by L-threo-sphingosine.
Experimental Workflow: Apoptosis Assessment by DNA Fragmentation
This diagram outlines the key steps involved in assessing apoptosis by analyzing DNA fragmentation using agarose (B213101) gel electrophoresis.
Caption: Workflow for DNA fragmentation analysis.
Experimental Protocols
Apoptosis Induction and DNA Fragmentation Assay in U937 Cells
This protocol is adapted from methodologies used to assess apoptosis via DNA fragmentation.
Materials:
-
U937 human monocytic cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
N-octanoyl-sphingosine stereoisomers (solubilized in an appropriate vehicle, e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (100% and 70%)
-
TE buffer (Tris-HCl, EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA molecular weight marker
Procedure:
-
Cell Culture and Treatment: Culture U937 cells in RPMI 1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Seed cells at an appropriate density and treat with varying concentrations of the N-octanoyl-sphingosine stereoisomers for the desired time period (e.g., 18-24 hours).
-
Cell Harvesting: Collect the cells by centrifugation. Wash the cell pellet with cold PBS.
-
DNA Extraction: Resuspend the cell pellet in lysis buffer. Incubate on ice.
-
RNA and Protein Digestion: Treat the lysate with RNase A followed by Proteinase K to remove RNA and protein contaminants.
-
DNA Purification: Perform phenol:chloroform extraction to purify the DNA. Precipitate the DNA from the aqueous phase with cold 100% ethanol.
-
DNA Pellet Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
Agarose Gel Electrophoresis: Prepare an agarose gel (e.g., 1.5-2.0%) in TAE or TBE buffer containing a DNA stain. Mix the DNA samples with loading dye and load into the wells of the gel. Include a DNA ladder as a size reference.
-
Visualization: Run the gel at a constant voltage until the dye front has migrated an adequate distance. Visualize the DNA fragments under UV light. Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.
In Vitro Protein Kinase C (PKC) Inhibition Assay (Mixed Micellar Method)
This protocol is based on the mixed micellar assay commonly used to assess the activity of PKC inhibitors.
Materials:
-
Purified Protein Kinase C (PKC)
-
Triton X-100
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG), e.g., 1,2-dioleoylglycerol
-
Sphingolipid inhibitors (e.g., L-threo-sphingosine)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
ATP (including γ-³²P-ATP for radioactive detection)
-
Histone H1 (as a substrate)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Preparation of Mixed Micelles: Prepare mixed micelles by drying down the lipids (PS, DAG, and the sphingolipid inhibitor) under nitrogen and then resuspending them in a buffer containing Triton X-100. Sonicate the mixture to form uniform micelles.
-
Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, CaCl₂, MgCl₂, and the prepared mixed micelles.
-
Enzyme Addition: Add the purified PKC to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution (containing γ-³²P-ATP) and the substrate (Histone H1).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination of Reaction: Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Quantification of Phosphorylation: Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP. Measure the amount of ³²P incorporated into the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition by comparing the activity in the presence of the sphingolipid inhibitor to the control (without inhibitor). Determine the IC50 value by testing a range of inhibitor concentrations.
Conclusion
The presented data underscores the critical influence of stereochemistry on the biological functions of sphingolipids. This compound and its N-acylated derivatives, particularly the L-threo and D-threo isomers, demonstrate significantly higher potency in inducing apoptosis compared to their erythro counterparts. Furthermore, the L-threo configuration is associated with the inhibition of Protein Kinase C, a key regulator of cell survival pathways. This comparative guide provides a foundational resource for researchers investigating the therapeutic potential of sphingolipids and for those dissecting their complex roles in cellular signaling. The detailed protocols and pathway diagrams offer practical tools to facilitate further experimental exploration in this field.
References
- 1. Stereospecific Induction of Apoptosis in U937 Cells by N‐Octanoyl‐Sphingosine Stereoisomers and N‐Octyl‐Sphingosine [ouci.dntb.gov.ua]
- 2. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Octadecanoyl-L-threo-sphingosine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Octadecanoyl-L-threo-sphingosine, a bioactive sphingolipid utilized in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Disposal Information
Proper handling and disposal require an understanding of the compound's characteristics and the associated safety protocols. The following table summarizes essential information.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | C18-L-threo-Ceramide |
| Appearance | Solid |
| Storage Temperature | Typically -20°C |
| Primary Hazards | Assumed to be a skin and eye irritant based on related compounds.[1] |
| Disposal Recommendation | Dispose of contents and container to an approved hazardous waste disposal plant.[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general operational framework.
1. Personal Protective Equipment (PPE): Before handling any waste, it is mandatory to wear appropriate PPE. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused solid this compound, along with any contaminated consumables such as pipette tips, weigh boats, and microfuge tubes, in a designated hazardous waste container.[1]
-
This container must be durable, leak-proof, and kept closed when not in use.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in organic solvents like chloroform/methanol) must be collected in a separate, leak-proof hazardous waste container designed for liquid waste.[4]
-
Do not mix this waste stream with incompatible chemicals. For example, halogenated and non-halogenated solvent waste should be kept separate if required by your institution.
-
Label the liquid waste container with "Hazardous Waste," the chemical name, the solvent system, and an approximate concentration of the sphingolipid.
-
Crucially, do NOT dispose of this compound solutions down the drain. [1] This is a violation of standard laboratory practice and environmental regulations.
-
3. Spill Management:
-
Solid Spills: In the event of a small spill of solid material, carefully sweep it up to avoid generating dust.[2][5] Place the collected material into the designated solid hazardous waste container.
-
Liquid Spills: For spills of solutions, absorb the liquid with an inert material (e.g., sand, diatomite, or universal binders).[4] Collect the absorbent material and place it in the solid hazardous waste container.
4. Decontamination of Laboratory Equipment:
-
Glassware and Non-porous Surfaces: Thoroughly wash any glassware or equipment that has come into contact with this compound. A standard laboratory detergent and water wash is typically sufficient. For biologically contaminated items, a subsequent rinse with a 10% bleach solution followed by a water rinse may be necessary, but ensure bleach is compatible with the equipment.
-
Final Rinse: After decontamination, perform a final rinse with water to remove any residual cleaning agents.[6]
5. Waste Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly labeled SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Disposal Request: When the waste container is full, or in accordance with your institution's policies, arrange for pickup by the institutional Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and the date it was placed in the waste container. This documentation is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Octadecanoyl-L-threo-sphingosine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Octadecanoyl-L-threo-sphingosine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This material should be handled with care, assuming it is potentially hazardous as the toxicological properties may not have been fully investigated[1][2][3].
Physicochemical and Safety Data
The following table summarizes key quantitative data for a closely related stereoisomer, Octadecanoyl-L-erythro-sphingosine, to provide a quick reference for its physical properties and safety information.
| Property | Value |
| Molecular Formula | C₃₆H₇₁NO₃[4] |
| Molecular Weight | 565.96 g/mol [4] |
| Physical State | Solid[3][4] |
| Storage | Freezer (-20°C)[2][3][4] |
| Purity | >99%[4] |
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound[1][5]:
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety glasses with side shields or goggles.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[1] |
| Skin and Body | A laboratory coat is mandatory. For larger quantities or risk of splashing, consider a chemical-resistant apron.[1] |
| Respiratory | If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to proper handling and storage protocols is essential to maintain the stability of the compound and ensure the safety of laboratory personnel.
1. Preparation:
-
Ensure the work area is clean and uncluttered before handling[1].
-
Work in a well-ventilated area or under a chemical fume hood.
-
Have all necessary equipment and materials ready, including PPE, weighing instruments, and solvents.
2. Handling the Solid Compound:
-
As this compound is supplied as a solid, avoid generating dust.
-
When weighing, use a contained system (e.g., a weighing boat within a fume hood) to minimize dispersal.
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing[2][3].
-
Avoid eating, drinking, or smoking in the handling area[1].
3. Solution Preparation:
-
If preparing a stock solution, do so in a fume hood.
-
A related compound, D-threo Sphinganine, is soluble in organic solvents such as chloroform, methanol, ethanol, and DMSO[3]. When dissolving, the solvent of choice should be purged with an inert gas[3].
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling[1][2][3].
-
Immediately change any contaminated clothing.
-
Clean the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused product as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines[1].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste[1].
-
Solutions: Solutions containing this compound should also be disposed of as hazardous chemical waste, following institutional protocols.
In case of Exposure
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
